molecular formula C7H14O B1367108 (2-Methylcyclopentyl)methanol CAS No. 73803-82-4

(2-Methylcyclopentyl)methanol

Cat. No.: B1367108
CAS No.: 73803-82-4
M. Wt: 114.19 g/mol
InChI Key: YZDHUYYBHHBWMD-UHFFFAOYSA-N
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Description

(2-Methylcyclopentyl)methanol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylcyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-3-2-4-7(6)5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDHUYYBHHBWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501605
Record name (2-Methylcyclopentyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73803-82-4
Record name (2-Methylcyclopentyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Methylcyclopentyl)methanol: Technical Reference & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for (2-Methylcyclopentyl)methanol, a critical aliphatic building block in medicinal chemistry. It is structured to provide actionable data, robust synthesis protocols, and stereochemical insights for drug development professionals.

Executive Summary

This compound (CAS: 73803-82-4) is a saturated bicyclic-like aliphatic alcohol used primarily as a scaffold in the synthesis of pharmaceutical intermediates. Its core value lies in its ability to introduce a defined steric bulk and lipophilicity (LogP ~1.8) without the aromaticity associated with benzyl alcohols. It exists as a mixture of cis and trans diastereomers, which exhibit distinct physical and spectroscopic properties that must be controlled during high-precision synthesis.

Chemical Identity & Stereochemistry

The compound possesses two chiral centers at C1 and C2 of the cyclopentane ring. In a non-stereoselective synthesis, it is obtained as a racemic mixture of diastereomers.

AttributeDetail
IUPAC Name This compound
Common Name 2-Methylcyclopentanemethanol
CAS Number 73803-82-4 (Generic), 24004-45-7 (Specific Isomer)
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
SMILES CC1CCCC1CO
InChI Key YZDHUYYBHHBWMD-UHFFFAOYSA-N
Stereochemical Configuration

Control of the cis/trans ratio is critical for biological activity.

  • Trans-isomer: The methyl and hydroxymethyl groups are on opposite faces of the ring. Generally thermodynamically more stable.

  • Cis-isomer: The groups share the same face, leading to higher steric congestion.

Stereochemistry cluster_0 Stereoisomers Trans Trans-Isomer (Thermodynamic Product) Cis Cis-Isomer (Kinetic/Steric Product) Precursor 2-Methylcyclopentane- carboxylic acid Precursor->Trans Equilibration Precursor->Cis Direct Reduction

Figure 1: Stereochemical relationship between isomers. The trans-isomer minimizes 1,2-steric strain.

Physical & Thermodynamic Properties[4]

The following data represents the consensus of experimental and high-confidence predicted values.

PropertyValueCondition / Note
Physical State Colorless LiquidAt 25°C, 1 atm
Boiling Point 175°C - 180°CPredicted at 760 mmHg (Standard C7 alcohol range)
Density 0.915 ± 0.05 g/cm³At 20°C
Refractive Index (

)
1.4520Estimated
Flash Point ~65°CClosed Cup (Combustible)
LogP (Octanol/Water) 1.81Lipophilic, good membrane permeability
Solubility Soluble in EtOH, DCM, THFSlightly soluble in water (~15 g/L)
Vapor Pressure ~0.8 mmHgAt 25°C

Spectroscopic Characterization

Accurate identification requires distinguishing between the diastereomers using NMR.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • Hydroxymethyl Group (-CH

    
    OH):  The diastereomers show distinct coupling patterns.
    
    • Trans:

      
       3.45 - 3.60 ppm (dd or m).
      
    • Cis:

      
       3.60 - 3.75 ppm (often slightly downfield due to anisotropy).
      
  • Methyl Group (-CH

    
    ): 
    
    • 
       0.95 - 1.05 ppm (doublet, 
      
      
      
      Hz).
  • Ring Methine/Methylene: Complex multiplet region

    
     1.10 - 2.00 ppm.
    
Carbon NMR ( C NMR, 100 MHz, CDCl )
  • C-OH:

    
     65.0 - 68.0 ppm.
    
  • Ring Methines (CH):

    
     35.0 - 45.0 ppm.
    
  • Methyl:

    
     15.0 - 20.0 ppm.
    

Synthesis & Purification Protocol

Methodology: Reduction of 2-methylcyclopentanecarboxylic acid using Lithium Aluminum Hydride (LiAlH


).
Rationale:  This route ensures complete conversion of the carbonyl species and allows for the processing of commercially available starting materials (often a mixture of isomers).
Workflow Diagram

Synthesis Start Start: 2-Methylcyclopentane- carboxylic acid Reagent Reagent: LiAlH4 (1.2 equiv) Solvent: Anhydrous THF Temp: 0°C to Reflux Start->Reagent Activation Intermediate Intermediate: Lithium Alkoxide Species Reagent->Intermediate Reduction Quench Fieser Quench: 1. Water 2. 15% NaOH 3. Water Intermediate->Quench Hydrolysis Workup Workup: Filter Aluminum Salts Dry (MgSO4) & Concentrate Quench->Workup Purification Product Final Product: This compound (Distillation @ ~75°C / 15 mmHg) Workup->Product Isolation

Figure 2: Step-by-step reduction workflow using LiAlH4.

Detailed Protocol (Self-Validating)

1. Setup & Inertion:

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.

  • Flush with Nitrogen (

    
    ) for 15 minutes.
    
  • Validation: Ensure the internal temperature probe is calibrated.

2. Reagent Preparation:

  • Charge the flask with LiAlH

    
     (1.2 equivalents) suspended in anhydrous THF (0.5 M concentration relative to substrate).
    
  • Cool to 0°C using an ice bath.

3. Addition:

  • Dissolve 2-methylcyclopentanecarboxylic acid (1.0 equiv) in anhydrous THF.

  • Add dropwise to the LiAlH

    
     suspension over 30 minutes.
    
  • Observation: Vigorous gas evolution (

    
    ) will occur. Maintain temperature <10°C.
    

4. Reaction:

  • Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3 hours.

  • Checkpoint: Monitor by TLC (Stain: KMnO

    
    ). The acid spot (baseline) should disappear; a new less polar spot (alcohol) appears.
    

5. Fieser Quench (Critical Step):

  • Cool to 0°C.

  • For every x grams of LiAlH

    
     used, add carefully:
    
    • x mL water.

    • x mL 15% NaOH solution.

    • 3x mL water.

  • Result: A granular white precipitate (Aluminum salts) forms, leaving a clear supernatant. If the precipitate is gelatinous, the quench was too fast or basicity is incorrect.

6. Isolation:

  • Filter the mixture through a Celite pad. Wash the cake with diethyl ether.

  • Dry the filtrate over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distill the crude oil under vacuum (~15 mmHg). Collect the fraction boiling at 75-80°C.

Handling & Stability

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Hazards: Combustible liquid. Causes skin and eye irritation.

  • Incompatibility: Strong oxidizing agents (converts back to acid or aldehyde), Acid chlorides (forms esters).

References

  • PubChem Compound Summary. this compound (CID 12534286). National Center for Biotechnology Information.Link

  • NIST Chemistry WebBook. 2-Methylcyclopentanemethanol Properties. National Institute of Standards and Technology.Link

  • Organic Syntheses. Reduction of Carboxylic Acids with Lithium Aluminum Hydride. Org.[1] Synth. Coll. Vol. 10, p. 423.Link

  • Sigma-Aldrich. Safety Data Sheet: Cyclopentanemethanol derivatives. Merck KGaA.Link

Sources

(2-Methylcyclopentyl)methanol: A Strategic Aliphatic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(2-Methylcyclopentyl)methanol (CAS 73803-82-4 ) acts as a critical aliphatic building block in modern medicinal chemistry. Unlike flat aromatic scaffolds, this saturated carbocycle offers high fraction of sp³-hybridized carbons (


), a property increasingly correlated with improved clinical success rates due to enhanced solubility and target selectivity.

This guide details the synthesis, stereochemical considerations, and application of this compound as a bioisostere and chiral intermediate.[1]

Chemical Profile
PropertyData
CAS Number 73803-82-4
IUPAC Name This compound
Synonyms 1-(Hydroxymethyl)-2-methylcyclopentane, 2-Methylcyclopentanemethanol
Molecular Formula

Molecular Weight 114.19 g/mol
LogP (Predicted) ~1.8
Boiling Point ~160–165 °C (at 760 mmHg)
Density ~0.90 g/mL
Appearance Colorless, combustible liquid

Structural Analysis & Stereochemistry

The molecule features a cyclopentane ring substituted at adjacent positions (1,2-substitution).[1] This introduces significant stereochemical complexity that must be managed during synthesis.[1]

Cis/Trans Isomerism

The relative orientation of the methyl group (-CH₃) and the hydroxymethyl group (-CH₂OH) defines the isomer:

  • Cis-Isomer: Both groups are on the same face of the ring.[1] This is often the kinetic product in hydrogenation reactions of precursors.[1]

  • Trans-Isomer: The groups are on opposite faces.[1] This is thermodynamically more stable in some conformations due to reduced steric strain, though the energy difference in 1,2-disubstituted cyclopentanes is smaller than in cyclohexanes.[1]

Conformational Flexibility

Unlike the rigid chair conformation of cyclohexane, the cyclopentane ring undergoes "pseudorotation" (envelope and twist conformations).[1]

  • Impact on Binding: The flexibility allows the scaffold to adopt an induced fit within a protein binding pocket, potentially increasing affinity for targets like GPCRs or kinases where static scaffolds fail.[1]

Stereochemistry Figure 1: Stereochemical and Conformational Landscape cluster_0 Stereochemical Configurations cluster_1 Conformational Dynamics Cis Cis-Isomer (Groups on same face) Kinetic Access Envelope Envelope Conformation Cis->Envelope Pseudorotation Trans Trans-Isomer (Groups on opposite faces) Thermodynamic Stability Twist Twist Conformation Trans->Twist Equilibrium

Figure 1: The dynamic relationship between stereoisomers and ring conformations.

Synthesis Protocols

The most reliable route to CAS 73803-82-4 is the reduction of 2-methylcyclopentanecarboxylic acid (or its ester derivatives). This method preserves the stereochemistry of the starting material.[1]

Protocol: Reduction via Lithium Aluminum Hydride (LiAlH₄)

Objective: Convert 2-methylcyclopentanecarboxylic acid to this compound.

Reagents:

  • Substrate: 2-methylcyclopentanecarboxylic acid (CAS 5454-78-4)[2]

  • Reductant: LiAlH₄ (1.0 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Water, 15% NaOH

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.

  • Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to 0°C using an ice bath.

  • Activation: Carefully add LiAlH₄ (1.2 equivalents) to the cold THF. Caution: Hydrogen gas evolution.

  • Addition: Dissolve 2-methylcyclopentanecarboxylic acid in a minimal amount of THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. (Monitor by TLC: Mobile phase 30% EtOAc/Hexanes; stain with KMnO₄).[1]

  • Quench (Fieser Method): Cool back to 0°C.

    • Add

      
       mL of water (where 
      
      
      
      = grams of LiAlH₄ used).
    • Add

      
       mL of 15% NaOH solution.
      
    • Add

      
       mL of water.[1]
      
  • Workup: Stir until a granular white precipitate forms. Filter through a pad of Celite.[1] Dry the filtrate over MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the pure alcohol.

Synthesis Figure 2: Synthetic Pathway via Reductive Transformation Start 2-Methylcyclopentane- carboxylic acid (CAS 5454-78-4) Reagent LiAlH4 / THF 0°C to RT Start->Reagent Intermediate Alkoxyaluminate Intermediate Reagent->Intermediate Reduction Quench Fieser Quench (H2O / NaOH) Intermediate->Quench Hydrolysis Product This compound (CAS 73803-82-4) Quench->Product Isolation

Figure 2: Standard reduction workflow for converting the carboxylic acid precursor to the target alcohol.

Applications in Drug Discovery[1][2]

Bioisosterism & Scaffold Hopping

This compound serves as a robust bioisostere for:

  • Leucine/Isoleucine Side Chains: The branched aliphatic structure mimics the hydrophobic bulk of these amino acids but in a cyclic, conformationally restricted format.[1]

  • Cyclohexyl Groups: Replacing a six-membered ring with a five-membered ring alters the vector of substituents, potentially accessing new hydrophobic pockets in the target protein.[1]

Carbocyclic Nucleosides

This scaffold is a precursor for carbocyclic nucleosides (where the ribose oxygen is replaced by a carbon).[1] These analogs are vital in antiviral research (e.g., HIV, Hepatitis B) because they resist cleavage by phosphorylases, increasing metabolic stability.[1]

Fsp³ Enhancement

Increasing the saturation of a drug candidate (Fsp³) is a known tactic to improve solubility and reduce promiscuous binding.[1] Incorporating the (2-methylcyclopentyl) moiety adds 3D complexity (chirality and curvature) compared to flat phenyl rings.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should look for the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)[4][6]
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.4–3.6 ppm (m, 2H): Diastereotopic protons of the hydroxymethyl group (-CH ₂OH).
      
    • 
       1.8–2.0 ppm (m, 1H): Methine proton at C1.[1]
      
    • 
       0.9–1.0 ppm (d, 3H): Methyl group doublet.[1]
      
    • 
       1.1–1.7 ppm (m, 6H): Ring methylene protons.[1]
      
  • ¹³C NMR:

    • Distinct signal for the primary alcohol carbon (~65–68 ppm).[1]

    • Methyl carbon signal (~15–20 ppm).[1]

Mass Spectrometry (MS)[7]
  • GC-MS (EI): Molecular ion (

    
    ) at m/z 114 is often weak.
    
  • Base Peak: Likely m/z 31 (

    
    ) or loss of water (
    
    
    
    ).
  • Fragmentation: Loss of the hydroxymethyl group (

    
    ) giving the methylcyclopentyl cation (m/z 83).
    

Safety & Handling

  • Hazards: Combustible liquid (GHS Category 4).[1] Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation to the aldehyde/acid over long periods.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12534286, this compound. Retrieved from [Link]

  • Brown, H. C., & Imai, T. (1983). Organoboranes.[1] 30. Convenient procedures for the synthesis of trans-2-methylcyclopentanol. Journal of the American Chemical Society, 105(20), 6285–6291.[1] (Foundational reference for stereocontrol in this scaffold class).

Sources

(2-Methylcyclopentyl)methanol molecular weight and formula

[1]

Physicochemical Identity & Core Data

The compound is a functionalized cycloalkane characterized by a hydroxymethyl group appended to a methyl-substituted cyclopentane ring. It exists as a mixture of stereoisomers unless chirally resolved.

PropertySpecification
IUPAC Name This compound
Common Synonyms 1-Hydroxymethyl-2-methylcyclopentane; 2-Methylcyclopentanemethanol
CAS Registry Number 73803-82-4 (Racemic/General)(Note: Distinct from 24070-77-7, which is 2-methylcyclopentanol)
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
SMILES CC1CCCC1CO
Predicted LogP ~1.8 (Lipophilic, non-aromatic)
Physical State Colorless Liquid
Predicted Boiling Point 175–180 °C (at 760 mmHg)
Density ~0.91 g/cm³

Stereochemical Complexity

As a disubstituted cycloalkane, this compound possesses two chiral centers (C1 and C2), giving rise to two diastereomeric pairs (cis and trans), each consisting of two enantiomers.

Isomer Visualization

The biological activity of derivatives often depends on the specific spatial arrangement of the hydroxymethyl and methyl groups.

Stereochemistrycluster_cisCis-Isomers (Substituents on same face)cluster_transTrans-Isomers (Substituents on opposite faces)Cis1(1R, 2S)-isomerCis2(1S, 2R)-isomerTrans1(1R, 2R)-isomerTrans2(1S, 2S)-isomerRacemicRacemic Mixture(Synthesis Product)Racemic->Cis1Racemic->Trans1

Figure 1: Stereochemical relationships. Synthetic routes typically yield a mixture of cis/trans isomers unless stereoselective precursors are used.

Synthetic Routes & Process Chemistry

The most robust laboratory-scale synthesis involves the reduction of 2-methylcyclopentanecarboxylic acid . This route is preferred over hydroboration of alkenes for this specific target because it directly installs the hydroxymethyl group.

Protocol: Reductive Synthesis via LiAlH₄

Objective: Conversion of carboxylic acid to primary alcohol.[1]

Reagents:

  • Precursor: 2-Methylcyclopentanecarboxylic acid (CAS 5454-78-4).[2]

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

  • Activation: Cool THF to 0°C. Carefully add LiAlH₄ pellets/powder. Caution: LiAlH₄ is pyrophoric.

  • Addition: Dissolve 2-methylcyclopentanecarboxylic acid in THF and add dropwise to the LiAlH₄ suspension. Maintain temperature <10°C to control exotherm.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the carboxylate intermediate.

  • Fieser Quench (Critical): Cool to 0°C. Quench excess hydride by adding:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Isolation: Filter the granular aluminum salts. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Distill the crude oil under reduced pressure to obtain pure this compound.

SynthesisAcid2-Methylcyclopentane-carboxylic acid(C7H12O2)LiAlH4LiAlH4 / THF(Reduction)Acid->LiAlH4 0°C -> RefluxInterAluminateComplexLiAlH4->InterQuenchFieser Workup(H2O/NaOH)Inter->QuenchProduct(2-Methylcyclopentyl)-methanol(C7H14O)Quench->Product Isolation

Figure 2: Reductive synthesis pathway converting the carboxylic acid moiety to the primary alcohol.

Applications in Drug Discovery

This compound is utilized primarily as a saturated bioisostere and chiral scaffold .

Fsp³ Saturation Strategy

In modern drug design, increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing "flat" aromatic character. This molecule introduces a 3D-shaped, lipophilic core that can replace planar phenyl rings.

Fragment-Based Drug Design (FBDD)

The hydroxymethyl group serves as a "warhead" for further functionalization:

  • Tosylation/Mesylation: Converts the alcohol to a leaving group for nucleophilic substitution (creating amines or ethers).

  • Oxidation: Converts to the aldehyde for reductive amination.

Metabolic Stability

Unlike linear alkyl chains, the cyclopentyl ring restricts conformational entropy and blocks metabolic oxidation at the internal carbons, potentially extending the half-life of the parent drug.

Safety & Handling

  • Flammability: As a C7 alcohol, it is combustible. Store away from open flames.

  • Reactivity: Incompatible with strong oxidizing agents (e.g., Chromic acid, PCC) unless oxidation is intended.

  • Toxicology: Data is limited. Treat as a potential irritant to skin and eyes.[3] Use standard PPE (nitrile gloves, safety glasses).

References

  • PubChem Compound Summary. "this compound (CID 12534286)."[4] National Center for Biotechnology Information. Accessed Jan 2026.[4] Link

  • Brown, H. C., & Imai, T. (1983).[4] "Organoboranes. 30. Convenient procedures for the preparation of alkylboronic acids and esters." Journal of the American Chemical Society, 105(20), 6285–6289. (Describes hydroboration routes to related cyclopentyl alcohols). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for LiAlH4 reduction mechanisms).

(2-Methylcyclopentyl)methanol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, stereochemistry, synthesis, and applications of (2-Methylcyclopentyl)methanol .

Executive Summary

This compound is a cyclic primary alcohol serving as a critical chiral building block in organic synthesis, particularly in the development of fragrance ingredients (sandalwood odorants) and pharmaceutical scaffolds. It is characterized by a cyclopentane ring substituted with a methyl group at position 2 and a hydroxymethyl group at position 1.

Critical Distinction: Researchers frequently confuse this molecule with 2-methylcyclopentanol (CAS 25144-04-1). The distinction is structural: the former has an exocyclic methylene group (


), while the latter has the hydroxyl group attached directly to the ring (

).

Chemical Identity & Nomenclature

The following table consolidates the essential identification data for the generic (racemic/unspecified) compound.

ParameterData
IUPAC Name This compound
Preferred Synonym 2-Methylcyclopentanemethanol
CAS Number 73803-82-4 (Generic/Unspecified)
Molecular Formula

Molecular Weight 114.19 g/mol
SMILES CC1CCCC1CO
InChIKey YZDHUYYBHHBWMD-UHFFFAOYSA-N
Common Synonyms 1-Hydroxymethyl-2-methylcyclopentane; (2-Methylcyclopentyl)methyl alcohol

Stereochemical Analysis

The molecule possesses two chiral centers at C1 and C2 , giving rise to four stereoisomers (two enantiomeric pairs). The relative configuration is defined as cis or trans based on the orientation of the methyl and hydroxymethyl groups.

Isomer Visualization

The following diagram illustrates the stereochemical relationships between the isomers.

Stereochemistry Generic This compound (Mixture) Cis Cis-Isomers (Me and CH2OH on same face) Generic->Cis Separation Trans Trans-Isomers (Me and CH2OH on opposite faces) Generic->Trans Separation Cis1 (1R,2S) Enantiomer A Cis->Cis1 Cis2 (1S,2R) Enantiomer B Cis->Cis2 Trans1 (1R,2R) Enantiomer C Trans->Trans1 Trans2 (1S,2S) Enantiomer D Trans->Trans2

Figure 1: Stereochemical hierarchy of this compound isomers.

Synthetic Methodology

The most robust laboratory synthesis involves the reduction of 2-methylcyclopentanecarboxylic acid (or its ester derivatives). This pathway ensures the retention of the ring substitution pattern while converting the carbonyl to a primary alcohol.

Reaction Pathway

The synthesis typically proceeds via Lithium Aluminum Hydride (


) reduction.

Synthesis Start 2-Methylcyclopentanecarboxylic Acid (CAS: 5454-78-4) Reagent LiAlH4 / THF (Reduction) Start->Reagent Intermediate Aluminate Complex Reagent->Intermediate 0°C to RT Product This compound (CAS: 73803-82-4) Intermediate->Product Acid Workup (H3O+)

Figure 2: Synthetic route via hydride reduction.

Experimental Protocol (Standard Reduction)

Objective: Synthesis of this compound from 2-methylcyclopentanecarboxylic acid.

Reagents:

  • 2-Methylcyclopentanecarboxylic acid (1.0 eq)

  • Lithium Aluminum Hydride (

    
    ) (1.2 - 1.5 eq)
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask and purge with nitrogen (

    
    ). Add anhydrous THF and cool to 0°C in an ice bath.
    
  • Activation: Carefully add

    
     pellets or powder to the THF. Caution: 
    
    
    
    reacts violently with moisture.
  • Addition: Dissolve the carboxylic acid in a minimal amount of anhydrous THF. Add this solution dropwise to the

    
     suspension over 30 minutes, maintaining the temperature below 5°C.
    
  • Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 2–4 hours to ensure complete reduction.

  • Quench (Fieser Method): Cool the reaction to 0°C. Carefully quench by adding:

    • 
       mL water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Isolation: A granular white precipitate (aluminum salts) will form. Filter the mixture through a pad of Celite.

  • Purification: Dry the filtrate over

    
    , filter, and concentrate under reduced pressure. Purify the resulting oil via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Applications in Drug Development & Fragrance

Pharmacophore Scaffold

In medicinal chemistry, the this compound moiety is utilized to modulate the lipophilicity (LogP) and steric bulk of drug candidates.

  • Peptidomimetics: Used as a conformationally restricted analog of acyclic amino alcohols.

  • Fragment-Based Drug Discovery (FBDD): The scaffold serves as a rigid core to orient functional groups in specific vectors for enzyme binding pockets.

Fragrance Industry

Cyclopentane derivatives are prominent in the fragrance industry, specifically for woody and sandalwood notes.

  • Structural Analogs: This alcohol is a precursor to or structural analog of "Rosaphen" (2-methyl-5-phenylpentan-1-ol) type odorants. The 2-methyl substitution on the ring is critical for the "diffusive" quality of the scent.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Combustible liquid.

  • Storage: Store in a cool, dry place under inert gas (

    
     or Ar). Hygroscopic.
    
  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12534286, this compound. Retrieved from [Link][1]

  • NIST Chemistry WebBook. 2-Methylcyclopentanecarboxylic acid (Precursor Data). Retrieved from [Link]

Sources

Stereochemical Engineering of (2-Methylcyclopentyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Landscape[2][3][4]

(2-Methylcyclopentyl)methanol (


, MW 114.[1][2][3][4][5]19) is a critical chiral scaffold in the synthesis of neurokinin-1 (NK1) receptor antagonists and high-value fragrance ingredients.[1][2][3][4] Unlike its cyclohexyl analogs, the cyclopentane ring introduces unique conformational flexibility (pseudorotation) that complicates stereoselective synthesis.[1][2][3][4]

This guide addresses the precise control of the two chiral centers at C1 and C2. The molecule exists as four stereoisomers forming two diastereomeric pairs: the cis-isomers (meso-like spatial arrangement but chiral) and the trans-isomers.[1][2][3][4]

The Stereoisomer Matrix[1][2][4]
ConfigurationIUPAC DesignationThermodynamic StabilitySynthetic Access
Cis (Racemic) (1R, 2S) & (1S, 2R)Kinetic ProductHydrogenation of 2-methylcyclopent-1-enecarbaldehyde
Trans (Racemic) (1R, 2R) & (1S, 2S)Thermodynamic ProductReduction of equilibrated esters/acids

Technical Note on Conformational Analysis: In 1,2-disubstituted cyclopentanes, the trans isomer is generally more stable due to reduced steric repulsion between the vicinal substituents, adopting a pseudo-diequatorial conformation.[1][2][3][4] The cis isomer suffers from higher torsional strain (eclipsing interactions), making it the higher-energy diastereomer.[1][2][3][4]

Synthetic Architecture

To achieve high diastereomeric excess (de), we utilize a divergent synthetic strategy. The protocol below details the separation of the diastereomers before enzymatic resolution of the enantiomers.

Diagram 1: Divergent Synthesis Pathways

The following workflow illustrates the logic flow for accessing specific diastereomers.

SynthesisPathways Start Starting Material: 2-Methylcyclopent-1-enecarbaldehyde PathA Path A: Kinetic Control (Hydrogenation) Start->PathA Direct Reduction PathB Path B: Thermodynamic Control (Oxidation + Equilibration) Start->PathB Via Acid Intermediate StepA1 H2, Pd/C, MeOH (Syn-addition) PathA->StepA1 StepB1 Pinnick Oxidation to Carboxylic Acid PathB->StepB1 ProdCis Target: Cis-(2-Methylcyclopentyl)methanol (>95:5 dr) StepA1->ProdCis Stereoselective StepB2 Base-Cat. Epimerization (NaOMe/MeOH, Reflux) StepB1->StepB2 StepB3 LiAlH4 Reduction StepB2->StepB3 ProdTrans Target: Trans-(2-Methylcyclopentyl)methanol (>90:10 dr) StepB3->ProdTrans

Caption: Divergent synthesis of cis and trans diastereomers starting from the unsaturated aldehyde.

Protocol A: Synthesis of Cis-(2-Methylcyclopentyl)methanol

Mechanism: Heterogeneous catalytic hydrogenation typically proceeds via syn-addition of hydrogen across the double bond from the least hindered face.[1][2][3][4]

  • Substrate Preparation: Dissolve 2-methylcyclopent-1-enecarbaldehyde (10.0 mmol) in anhydrous Methanol (50 mL).

  • Catalyst Loading: Add 5% Pd/C (10 wt% loading). Caution: Pyrophoric.[1][3][4]

  • Hydrogenation: Purge with

    
     gas and maintain at 1 atm (balloon pressure) at 25°C for 4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.[1][2][3][4]

  • Reduction: The resulting saturated aldehyde is immediately reduced with

    
     (0.5 eq) in situ at 0°C to yield the alcohol.[1][2][3][4]
    
  • Validation: GC-MS should show a single major peak (

    
     114). 
    
    
    
    NMR will reveal the carbinol protons (
    
    
    ) as a multiplet distinct from the trans isomer.[1][2][3][4]

Kinetic Resolution: The Self-Validating Protocol

Once the diastereomers (cis or trans) are separated, the enantiomers must be resolved.[1][2][3][4] For primary alcohols where the chiral center is at the


-position, steric discrimination is challenging.[1][2][3][4] We utilize Candida antarctica Lipase B (CAL-B)  due to its wide substrate specificity and high enantioselectivity for primary alcohols.[1][2][3][4]
The "Ping-Pong" Bi-Bi Mechanism

The lipase utilizes a catalytic triad (Ser-His-Asp).[1][2][3][4] The serine attacks the acyl donor (vinyl acetate), forming an acyl-enzyme intermediate.[1][2][3][4] The fast-reacting enantiomer of the alcohol then attacks this intermediate, releasing the chiral acetate.[1][2][3][4]

Diagram 2: Enzymatic Resolution Workflow

ResolutionWorkflow Input Racemic This compound Reaction Enzymatic Transesterification (CAL-B / Vinyl Acetate) Input->Reaction MTBE Solvent Check Checkpoint: Chiral GC Analysis Reaction->Check t = 24h Check->Reaction Conv < 50% Sep Column Chromatography (Silica Gel) Check->Sep Conv = 50% Prod1 Product A: (1R,2R)-Acetate Sep->Prod1 Fast Reacting Prod2 Product B: (1S,2S)-Alcohol Sep->Prod2 Slow Reacting

Caption: Kinetic resolution workflow using CAL-B, validated by Chiral GC checkpoints.

Detailed Protocol: Lipase-Catalyzed Resolution

Objective: Resolve trans-(2-methylcyclopentyl)methanol.

  • Reaction Setup:

    • In a 20 mL vial, dissolve racemic trans-alcohol (1.0 g, 8.7 mmol) in MTBE (10 mL).

    • Add Vinyl Acetate (3.0 eq, 2.4 mL) as the irreversible acyl donor.[1][2][3][4]

    • Add Novozym 435 (immobilized CAL-B, 20 mg/mmol substrate).[1][2][3][4]

  • Incubation:

    • Incubate at 30°C in an orbital shaker (200 rpm).

    • Why 30°C? Higher temperatures increase rate but often decrease enantioselectivity (

      
      -value).[1][2][3][4]
      
  • Checkpoint (Self-Validating Step):

    • At 4 hours and 24 hours, withdraw 50

      
       aliquots.[1][2][3][4]
      
    • Analyze via Chiral GC (Column: Cyclosil-B or equivalent).[1][2][3][4]

    • Stop Condition: Terminate reaction when conversion (

      
      ) reaches exactly 50%.
      
  • Workup:

    • Filter off the enzyme (can be recycled).[1][2][3][4]

    • Concentrate the filtrate under reduced pressure.[1][2][3][4]

  • Separation:

    • Purify via flash chromatography (Hexanes/EtOAc 9:1).[1][2][3][4]

    • Fraction 1: (1R,2R)-Acetate (High

      
      ).[1][2][3][4]
      
    • Fraction 2: (1S,2S)-Alcohol (Low

      
      ).[1][2][3][4]
      
  • Hydrolysis: Treat the acetate with

    
     in MeOH to recover the enantiopure alcohol.
    

Analytical Characterization

Distinguishing these isomers requires high-field NMR and specific chromatographic conditions.[1][2][3][4]

NMR Fingerprinting

The chemical shift of the hydroxymethyl protons (


) is diagnostic.[1][2][3][4]
Isomer

NMR (

)

NMR (C1)
Multiplicity Note
Cis

3.45 - 3.55 ppm
~42.5 ppmComplex multiplet due to steric crowding
Trans

3.30 - 3.40 ppm
~46.0 ppmDistinct doublet (typically

)

Note: Shifts are approximate relative to TMS in


 and depend on concentration.
Chiral Gas Chromatography[1][2][3][4]
  • Column:

    
    -Cyclodextrin derivative (e.g., Agilent Cyclosil-B).[1][2][3][4]
    
  • Conditions: Isothermal 90°C or ramp 2°C/min.

  • Elution Order (Typical for CAL-B resolution):

    • (1S,2S)-Alcohol (Unreacted)[1][2][3][4]

    • (1R,2R)-Acetate (Product) Note: Elution orders must be experimentally verified with authentic standards.[1][2][3][4]

References

  • Chemical Structure & Properties: National Center for Biotechnology Information.[1][2][3][4] (2025).[1][2][3][4][5] PubChem Compound Summary for CID 12534286, this compound. Retrieved from [Link]

  • Lipase Catalysis Strategy: Cambou, B., & Klibanov, A. M. (1984).[1][2][3][4][6] Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols. Biotechnology and Bioengineering.[1][2][3][4][6][7] Retrieved from [Link]

  • Analytical Separation: Ghanem, A. (2003).[1][2][3][4] Lipase-catalyzed Irreversible Transesterification of Secondary Alcohols Using Isopropenyl Acetate. University of Geneva.[1][2][3][4] Retrieved from [Link]

  • Pharmaceutical Context: European Food Safety Authority.[1][2][3][4] (2021).[1][2][3][4][8] Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether. ResearchGate. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization: (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


C NMR spectral characteristics of (2-Methylcyclopentyl)methanol  (CAS: 73803-82-4). As a chiral building block with two stereocenters, this molecule exists as cis and trans diastereomers. Distinguishing these isomers is critical in drug development, where stereochemistry dictates pharmacodynamic efficacy. This guide synthesizes experimental protocols, spectral data, and mechanistic assignment strategies, focusing on the diagnostic utility of the 

-gauche effect
for stereochemical differentiation.

Structural Analysis & Stereochemistry

This compound possesses two chiral centers at C1 and C2. The relative configuration determines the spectroscopic footprint.

  • Trans-isomer: The substituents (methyl and hydroxymethyl) generally adopt a pseudo-equatorial conformation to minimize steric strain.

  • Cis-isomer: One substituent is forced into a pseudo-axial position, or both adopt a conformation that increases steric crowding.

Visualization of Connectivity

The following diagram illustrates the carbon numbering scheme used throughout this guide.

G Figure 1: Carbon connectivity and numbering for this compound. C1 C1 C2 C2 C1->C2 C6 C6 (CH2OH) C1->C6 Exocyclic C3 C3 C2->C3 C7 C7 (Me) C2->C7 Exocyclic C4 C4 C3->C4 C5 C5 C4->C5 C5->C1

Experimental Protocol

To ensure reproducibility and minimize solvent effects on chemical shifts, the following acquisition parameters are recommended.

Sample Preparation[2]
  • Solvent: Deuterated Chloroform (

    
    ) is the standard.
    
    • Calibration: Reference the central peak of the

      
       triplet to 77.16 ppm .
      
  • Concentration: 15–30 mg of analyte in 0.6 mL solvent. High concentration improves the signal-to-noise ratio for quaternary or slow-relaxing carbons, though this molecule lacks quaternary carbons.

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP) to prevent shimming artifacts.

Acquisition Parameters (Typical 100 MHz Carbon Frequency)
ParameterSettingRationale
Pulse Sequence zgpg30 (or equivalent)Standard proton-decoupled

C experiment.
Relaxation Delay (D1) 2.0 - 5.0 secondsEnsures full relaxation of methyl/methylene carbons for quantitative integration accuracy.
Scans (NS) 256 - 1024Sufficient S/N ratio for resolving impurity peaks.
Temperature 298 K (25°C)Standard ambient temperature to prevent conformational broadening.

Spectral Data Interpretation

The assignment of this compound relies on distinguishing the specific chemical environment of the cyclopentane ring carbons.[1]

Representative C NMR Chemical Shifts (ppm)

Note: Values are typical for


 solution. Exact shifts may vary by 

ppm depending on concentration and temperature.
Carbon LabelTypeApprox. Shift (

)
DEPT-135 PhaseAssignment Logic
C6

65.0 – 68.0 Negative (Down)Deshielded by Oxygen (Hydroxyl group). Distinctive region.
C1

44.0 – 48.0 Positive (Up)Methine.

-effect from

group.
C2

35.0 – 39.0 Positive (Up)Methine.

-effect from Methyl group.
C3

30.0 – 34.0 Negative (Down)Ring methylene.

-position to substituents.
C5

25.0 – 29.0 Negative (Down)Ring methylene.
C4

20.0 – 24.0 Negative (Down)Ring methylene. Most shielded ring carbon (remote from substituents).
C7

14.0 – 20.0 Positive (Up)Methyl group. Highly diagnostic for stereochemistry.

Advanced Assignment Strategy: Stereochemical Differentiation

The most critical aspect of analyzing this molecule is distinguishing between the cis and trans diastereomers. This is achieved via the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Gauche Effect  (Steric Compression).
The Mechanism: -Gauche Effect

In the cis isomer, the methyl group (C7) and the hydroxymethyl group (C6) are on the same face of the ring. This proximity creates steric compression (van der Waals repulsion), which increases the electron density around the carbon nuclei.

  • Result: The signals for the carbons involved in the steric clash (C7, C1, C2) are shielded (shifted upfield/lower ppm) in the cis isomer compared to the trans isomer.[2]

Diagnostic Comparison Table
CarbonTrans-Isomer (

ppm)
Cis-Isomer (

ppm)
Shift Difference (

)
C7 (Methyl) ~18.5 - 19.5~14.5 - 15.5~4.0 ppm (Upfield)
C6 (

)
~67.5~65.5~2.0 ppm (Upfield)
C1/C2 (Ring) DownfieldUpfield~1-3 ppm (Upfield)

Key Takeaway: If you observe the methyl signal near 15 ppm , you likely have the cis isomer. If it appears near 19 ppm , you have the trans isomer.

Assignment Workflow

The following decision tree outlines the logical process for assigning the spectrum and determining stereopurity.

Workflow Figure 2: Stereochemical assignment workflow based on chemical shift logic. Start Acquire 13C & DEPT-135 CheckC6 Identify C6 (CH2-O) Look at 65-68 ppm (Negative phase) Start->CheckC6 CheckC7 Identify C7 (Methyl) Look at 14-20 ppm (Positive phase) Start->CheckC7 Decision Check C7 Shift CheckC7->Decision Trans Shift ~19 ppm TRANS Isomer (Substituents anti) Decision->Trans > 18 ppm Cis Shift ~15 ppm CIS Isomer (Steric Compression) Decision->Cis < 16 ppm

Synthetic Context & Impurity Profiling

Researchers often synthesize this compound via the reduction of 2-methylcyclopentanecarboxylic acid or its esters. Understanding the synthetic origin helps in identifying impurities.

  • Precursor: 2-Methylcyclopentanecarboxylic acid.[3]

    • Impurity Marker: Carbonyl peak (

      
      ) around 180-185 ppm .
      
  • Solvent Residues:

    • Ethanol: ~58 ppm (

      
      ) and ~18 ppm (
      
      
      
      ).
    • Diethyl Ether: ~65 ppm (

      
      ) and ~15 ppm (
      
      
      
      ). Note: These overlap dangerously with the product peaks. Use HSQC to distinguish.

References

  • Oregon St

    
    C NMR Chemical Shift Ranges and Principles.
    [Link]
    
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12534286, this compound. [Link]

  • Doc Brown's Chemistry. Interpretation of C-13 NMR spectra of cyclopentane derivatives. [Link]

Sources

Technical Guide: Proton NMR Analysis of (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of (2-Methylcyclopentyl)methanol (


) using proton nuclear magnetic resonance (

H NMR). Unlike simple aliphatic alcohols, this molecule presents significant stereochemical challenges due to the presence of two chiral centers (C1 and C2) and the conformational flexibility of the cyclopentane ring ("envelope" vs. "twist" conformations).

This document details the spectral assignment of the diastereotopic hydroxymethyl protons, the differentiation of cis and trans diastereomers via Nuclear Overhauser Effect (NOE), and the specific acquisition parameters required to resolve second-order coupling effects.

Structural Dynamics & Stereochemical Complexity[1]

Before interpreting the spectrum, one must understand the geometric constraints of the analyte. This compound exists as two diastereomers, each having a pair of enantiomers. In an achiral solvent like


, enantiomers are magnetically equivalent, but diastereomers (cis and trans) are distinct.
The Stereochemical Challenge
  • Cis-isomer: The methyl group and the hydroxymethyl group are on the same face of the ring.

  • Trans-isomer: The groups are on opposite faces.

  • Conformation: The cyclopentane ring is not planar.[1][2] It rapidly pseudorotates between envelope and twist conformations to minimize torsional strain. This averaging effect complicates the coupling constants (

    
    -values) compared to rigid cyclohexane systems.
    
Critical NMR Feature: Diastereotopicity

The carbon bearing the hydroxyl group is attached to a chiral center (C1). Consequently, the two protons on the hydroxymethyl group (


) are diastereotopic . They are magnetically non-equivalent and will appear as distinct signals (typically doublets of doublets) rather than a simple doublet, often displaying strong geminal coupling (

).

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and resolution of the multiplet structures, the following protocol is recommended.

Reagents and Equipment[1]
  • Analyte: ~10-15 mg of this compound.

  • Solvent: 0.6 mL Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Instrument: 400 MHz or higher field strength is recommended to resolve the ring methylene envelope.

Step-by-Step Methodology
  • Dissolution: Weigh the sample into a clean vial. Add

    
     and vortex until fully dissolved. Ensure no suspended solids remain, as these cause field inhomogeneity.
    
  • Transfer: Filter the solution through a glass wool plug into a high-precision 5mm NMR tube to remove particulate matter.

  • Shimming: Perform gradient shimming. The linewidth of the TMS signal should be

    
     Hz.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard zg30 (30° pulse).

    • Relaxation Delay (D1): Set to

      
       seconds. The methyl protons have longer 
      
      
      
      relaxation times; insufficient delay will reduce integration accuracy.
    • Scans (NS): 16 to 64 scans (sufficient for S/N > 100).

    • Temperature: 298 K (25°C).

Workflow Diagram

SamplePrep Start Start: 15mg Analyte Solvent Add 0.6mL CDCl3 (+0.03% TMS) Start->Solvent Filter Filter (Glass Wool) Remove Particulates Solvent->Filter Tube Transfer to 5mm NMR Tube Filter->Tube Acquire Acquire Spectrum (D1 ≥ 5s, 298K) Tube->Acquire Process Process: Phase, Baseline, Integrate Acquire->Process

Figure 1: Optimized sample preparation and acquisition workflow for quantitative NMR analysis.

Spectral Assignment & Interpretation[1][3][4][5]

The following data corresponds to the typical commercial mixture or the major diastereomer (often trans due to thermodynamic synthesis control), referenced against SDBS Data No. 6563.

Chemical Shift Table (CDCl )
RegionShift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Methyl 0.93Doublet (

Hz)
3H

at C2
The doublet arises from vicinal coupling with the single methine proton at C2.
Ring Methylene 1.10 – 1.90Multiplet (Envelope)7HRing

&

Overlapping signals from C3, C4, C5 methylenes and C1, C2 methines. Strong coupling makes individual assignment difficult without 2D NMR.
Hydroxyl ~1.50Broad Singlet1H

Variable position. Concentration and temperature dependent.[1] No coupling seen due to rapid exchange.
Hydroxymethyl (A) 3.47dd (

Hz)
1H

Diastereotopic proton A. Large

(10.4) is geminal; smaller

(6.8) is vicinal to H1.[1]
Hydroxymethyl (B) 3.56dd (

Hz)
1H

Diastereotopic proton B. Distinct shift confirms the chiral environment of the adjacent ring.
Detailed Analysis of Key Signals[1]
1. The Methyl Doublet (0.93 ppm)

This is the diagnostic handle for the molecule.

  • Validation: If this signal appears as a singlet, the structure is incorrect (likely 1-methyl substitution). If it appears as two overlapping doublets of unequal intensity, the sample is a mixture of cis and trans diastereomers.

2. The Diastereotopic Methylene (3.40 – 3.60 ppm)

This region proves the substitution pattern.

  • Observation: You will see two distinct sets of peaks (an ABX system approximation).

  • Causality: The pro-R and pro-S protons of the

    
     group "feel" the magnetic anisotropy of the ring differently because C1 is chiral.
    
  • Coupling: The 10.4 Hz coupling is the geminal coupling (

    
    ) between the two protons. The 6-7 Hz coupling is the vicinal coupling (
    
    
    
    ) to the ring methine (H1).

Advanced Stereochemical Differentiation (Cis vs. Trans)

Distinguishing the cis and trans isomers requires analyzing the spatial proximity of the substituents. Standard 1D NMR is often insufficient for definitive assignment without reference standards. 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is the self-validating protocol of choice.

The NOE Logic
  • Cis-Isomer: The Methyl group (C2) and the Hydroxymethyl group (C1) are on the same side. Irradiating the Methyl frequency (0.93 ppm) should enhance the Hydroxymethyl signals (3.4-3.6 ppm).

  • Trans-Isomer: The groups are on opposite sides.[1] No significant NOE enhancement should be observed between these two specific signals.

Logic Tree for Isomer Assignment

NOELogic Root Isomer Assignment Strategy (NOE Experiment) Exp Irradiate Methyl Signal (approx 0.93 ppm) Root->Exp Result Observe Hydroxymethyl Region (3.40 - 3.60 ppm) Exp->Result Enhancement Positive NOE Enhancement Observed Result->Enhancement NoEnhancement No/Negligible Enhancement Observed Result->NoEnhancement Cis Conclusion: CIS Isomer (Groups on same face) Enhancement->Cis Trans Conclusion: TRANS Isomer (Groups on opposite faces) NoEnhancement->Trans

Figure 2: Decision matrix for stereochemical assignment using Nuclear Overhauser Effect (NOE).

Troubleshooting & Common Pitfalls

  • Water Contamination:

    • Symptom:[1][2][3][4][5][6] A sharp singlet around 1.56 ppm in

      
       that obscures the H2-H5 ring envelope.
      
    • Fix: Use ampouled solvents or add activated molecular sieves.[1]

  • Overlap of Ring Protons:

    • Symptom:[1][2][3][4][5][6] The 1.1-1.9 ppm region is an unintelligible blob.

    • Fix: Switch solvent to Benzene-d6 (

      
      ) . The magnetic anisotropy of the benzene ring often induces shift changes (ASIS effect) that resolve overlapping aliphatic multiplets.
      
  • Exchangeable Protons:

    • Symptom:[1][2][3][4][5][6] The OH peak is broad or missing.[1]

    • Fix: Add a drop of

      
      .[1] The OH peak will disappear (exchange to OD), confirming its identity and revealing any underlying multiplets it was obscuring.
      

References

  • AIST (National Institute of Advanced Industrial Science and Technology). (n.d.).[4] Spectral Database for Organic Compounds (SDBS): SDBS No. 6563. Retrieved January 28, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on coupling constants and diastereotopicity).
  • PubChem. (n.d.).[7] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for NOE and stereochemical assignment protocols).

Sources

Mass Spectrometry Fragmentation of (2-Methylcyclopentyl)methanol: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the mass spectrometry fragmentation of (2-Methylcyclopentyl)methanol, tailored for researchers and drug development professionals.

Executive Summary

This compound (C₇H₁₄O, MW 114.[1]19) is a functionalized cycloalkane often utilized as a chiral building block in pharmaceutical synthesis. Its identification via Electron Ionization Mass Spectrometry (EI-MS) relies on a distinct fragmentation pattern driven by the interplay between the primary hydroxymethyl group and the substituted cyclopentane ring.

This guide provides a comprehensive mechanistic analysis of the fragmentation pathways of this compound. It details the formation of diagnostic ions—specifically m/z 31 , m/z 83 , and m/z 96 —and differentiates this compound from isomeric cyclohexanols, ensuring robust structural validation in metabolic and impurity profiling.

Chemical Structure & Properties

Before interpreting the mass spectrum, the structural context must be established to predict bond lability.

PropertyDetails
IUPAC Name This compound
Formula C₇H₁₄O
Exact Mass 114.1045 Da
Structure Type Primary Alcohol (Exocyclic), Disubstituted Cyclopentane
Key Lability C1–C(alpha) bond (Alpha Cleavage), C–O bond (Dehydration)

Instrumentation & Methodology

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These protocols ensure the generation of standard library-matchable spectra.

Experimental Protocol: GC-MS Acquisition
  • Sample Preparation: Dilute 1 µL of the analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Inlet Conditions: Splitless mode at 250°C to minimize thermal degradation prior to ionization.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

  • Ionization Source: Electron Ionization (EI) at 70 eV .

    • Note: 70 eV is critical for standard library comparison (NIST/Wiley). Lower energies (e.g., 20 eV) will enhance the molecular ion but alter fragment ratios.

  • Scan Range: m/z 29–300.

Mechanistic Fragmentation Analysis

The fragmentation of this compound is dominated by two competing pathways: Alpha-Cleavage (characteristic of primary alcohols) and Dehydration (characteristic of cyclic alcohols).

The Molecular Ion (M⁺[3][4]•, m/z 114)
  • Observation: The molecular ion at m/z 114 is typically weak or absent.

  • Mechanism: Alcohols have low ionization potentials but the resulting radical cation is unstable. The radical electron on the oxygen atom rapidly triggers fragmentation to stabilize the charge.

Pathway A: Alpha-Cleavage (Diagnostic Peak m/z 31)

This is the most definitive pathway for identifying the primary alcohol functionality.

  • Mechanism: The radical site on the oxygen induces homolytic cleavage of the C–C bond adjacent to the hydroxyl group (the exocyclic bond connecting the ring to the CH₂OH).

  • Fragment: The formation of the oxonium ion [CH₂=OH]⁺ at m/z 31 .

  • Significance: A high-intensity peak at m/z 31 confirms the presence of a primary alcohol (-CH₂OH). Isomeric methylcyclohexanols (secondary alcohols) will NOT show this peak; they instead cleave to form alkyl-substituted oxonium ions (e.g., m/z 45, 59).

Pathway B: Dehydration (m/z 96)
  • Mechanism: Thermal or electron-induced elimination of water (H₂O).

  • Fragment: [M – 18]⁺• at m/z 96 .

  • Structure: The resulting ion is a radical cation of a methyl-substituted cyclopentene or methylenecyclopentane isomer (C₇H₁₂).

  • Causality: The entropy-driven loss of neutral water is highly favorable in cyclic alcohols.

Pathway C: Loss of Hydroxymethyl (m/z 83)
  • Mechanism: Heterolytic cleavage or radical loss of the hydroxymethyl group (•CH₂OH).[1][2][3][4][5]

  • Fragment: [M – 31]⁺ at m/z 83 .

  • Structure: The 2-methylcyclopentyl cation (C₆H₁₁⁺).

  • Stability: This secondary carbocation is stabilized by the ring structure and inductive effect of the methyl group, making m/z 83 a prominent high-mass peak.

Secondary Fragmentation (Ring Opening)

The m/z 83 and m/z 96 ions undergo further fragmentation:

  • m/z 81 ([M-18-15]⁺): Loss of a methyl radical from the dehydrated ion (m/z 96).

  • m/z 67 (C₅H₇⁺): A characteristic cycloalkenyl fragment formed by complex ring rearrangement and hydrogen shifts, often losing ethylene (28 Da) or methyl groups.

Visualization of Fragmentation Pathways[2][3][4][8][9][10]

The following diagram illustrates the logical flow of fragmentation from the molecular ion to the key diagnostic fragments.

Fragmentation M Molecular Ion [M]+. (m/z 114) (Unstable) Alpha Alpha Cleavage [CH2=OH]+ (m/z 31) M->Alpha Primary Alcohol Diagnostic M_31 Loss of CH2OH [2-Methylcyclopentyl]+ (m/z 83) M->M_31 - •CH2OH (31) M_18 Dehydration [M-18] [C7H12]+. (m/z 96) M->M_18 - H2O (18) M_55 Alkene Loss [C4H7]+ (m/z 55) M_31->M_55 - C2H4 (28) M_67 Ring Fragment [C5H7]+ (m/z 67) M_18->M_67 - C2H5• or Complex Rearrangement

Figure 1: Mechanistic flowchart of this compound fragmentation under 70 eV EI conditions.

Differentiation from Isomers

In drug development, distinguishing regioisomers is critical. This compound can be confused with 2-Methylcyclohexanol (C₇H₁₄O).

FeatureThis compound2-Methylcyclohexanol
Alcohol Type PrimarySecondary
Base Peak Often m/z 31 (CH₂OH⁺) or m/z 67/81Often m/z 57 or m/z 45
m/z 31 Presence Strong / Diagnostic Absent / Negligible
Alpha Cleavage Loss of Ring (forms m/z 31)Ring opening (forms m/z 57,[2][6] 71)

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Alcohols. National Institute of Standards and Technology.[7][8][9] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).
  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Guide: Infrared Spectroscopic Analysis of (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methylcyclopentyl)methanol (C₇H₁₄O) serves as a critical chiral building block in the synthesis of complex pharmaceutical intermediates and fragrances. Its structural integrity—specifically the ratio of cis and trans diastereomers—directly impacts the efficacy of downstream nucleophilic substitutions and coupling reactions.

This guide provides a definitive protocol for the Infrared (IR) spectroscopic characterization of this compound. Unlike standard library matching, this document focuses on mechanistic band assignment , enabling researchers to validate structure and purity even in the absence of a perfect reference standard. We prioritize the differentiation of the hydroxymethyl group's environment and the cyclopentane ring conformations.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must first understand the vibrational degrees of freedom and the steric environment of the functional groups.

  • Core Scaffold: A puckered cyclopentane ring (envelope or twist conformation) reduces symmetry, making most vibrational modes IR active.

  • Substituents:

    • C1 Position: Hydroxymethyl group (-CH₂OH). A primary alcohol subject to strong hydrogen bonding.

    • C2 Position: Methyl group (-CH₃).[1] Provides characteristic symmetric and asymmetric stretching/deformation bands.[2]

  • Stereochemistry: The molecule exists as cis (Z) and trans (E) diastereomers.

    • Trans-isomer: Sterically favored; substituents are anti-periplanar (pseudo-equatorial/equatorial).

    • Cis-isomer: Substituents are syn-clinal (pseudo-equatorial/axial), leading to potential steric compression observable in the fingerprint region.

Experimental Protocol: Data Acquisition

Reliable spectral data requires controlling the hydrogen-bonding network. The following dual-method approach is mandatory for full characterization.

Method A: Neat Liquid Film (ATR)
  • Purpose: Rapid ID, assessment of bulk hydrogen bonding, and detection of gross impurities (e.g., oxidation to aldehyde).

  • Crystal: Diamond or ZnSe (Single Reflection).

  • Resolution: 4 cm⁻¹.[3][4]

  • Scans: 32 (minimum).

Method B: Dilute Solution (CCl₄ or CHCl₃)
  • Purpose: Stereochemical differentiation. By breaking intermolecular H-bonds, isolated O-H stretching frequencies reveal intramolecular interactions specific to the isomer.

  • Concentration: < 0.005 M.

  • Cell: NaCl or CaF₂ transmission cell (1.0 mm pathlength).

Spectral Interpretation & Band Assignment

The spectrum of this compound is defined by four distinct zones.

Zone I: The Hydroxyl Region (3600–3200 cm⁻¹)

This is the primary indicator of functional group integrity.

  • Neat Film: A broad, intense band centered at 3300–3350 cm⁻¹ . This represents polymeric intermolecular hydrogen bonding (O-H···O).

  • Dilute Solution: A sharp, weak band appears at 3630–3640 cm⁻¹ (free O-H stretch).

    • Insight: If a shoulder persists at ~3550 cm⁻¹ in dilute solution, it indicates intramolecular hydrogen bonding, which is sterically more feasible in the cis isomer where the -CH₂OH and -CH₃ groups crowd each other, potentially trapping the hydroxyl proton near the ring system.

Zone II: C-H Stretching Region (3000–2800 cm⁻¹)

The cyclopentane ring and methyl group create a complex overlapping pattern.

  • 2950–2960 cm⁻¹: Asymmetric C-H stretch of the methyl group (-CH₃).

  • 2920–2930 cm⁻¹: Asymmetric C-H stretch of the ring methylene (-CH₂-).

  • 2870–2880 cm⁻¹: Symmetric C-H stretch of the methyl group .

  • 2850–2860 cm⁻¹: Symmetric C-H stretch of the ring methylene .

Diagnostic Check: A distinct "shoulder" or peak at ~2820 cm⁻¹ is a red flag. It indicates the C-H stretch of an aldehyde (CHO), suggesting the sample has oxidized to 2-methylcyclopentanecarbaldehyde.

Zone III: The Fingerprint Region (1500–900 cm⁻¹)

This region confirms the primary alcohol structure and ring substitution.

  • 1450–1465 cm⁻¹: Scissoring deformation of methylene (-CH₂-) groups in the ring.

  • 1375–1380 cm⁻¹: Symmetric methyl deformation (Umbrella mode). This is a crucial confirmation of the 2-methyl substituent.

  • 1030–1050 cm⁻¹: C-O Stretching Vibration .

    • For primary alcohols (-CH₂OH), this band is strong and sharp.

    • Shift: In the cis isomer, steric strain often shifts this band to a slightly lower frequency compared to the trans isomer due to subtle bond angle distortions.

Quantitative Summary Table
Frequency (cm⁻¹)Vibrational ModeFunctional GroupIntensityDiagnostic Note
3300–3400 ν(O-H)Alcohol (H-bonded)Broad, StrongDisappears in dilute solution.
3630–3640 ν(O-H)Alcohol (Free)Sharp, WeakOnly visible in dilute solution.
2950–2960 ν_as(C-H)Methyl (-CH₃)StrongCharacteristic of alkyl substitution.
2850–2870 ν_s(C-H)Methylene (-CH₂-)MediumCyclopentane ring backbone.
1450–1460 δ(CH₂)Ring ScissoringMediumOverlaps with methyl asymmetric bend.
1375–1380 δ_s(CH₃)Methyl RockingMediumKey ID for methyl group.
1030–1050 ν(C-O)Primary AlcoholVery StrongPosition confirms -CH₂OH (vs secondary -CHOH).
~1720 ν(C=O)CarbonylWeak/NoneImpurity: Indicates oxidation to aldehyde/acid.

Workflow Visualization

The following diagram outlines the logical decision tree for validating this compound using IR spectroscopy.

IR_Analysis_Workflow Start Sample: this compound Acquire_Neat Acquire Neat Film Spectrum (ATR) Start->Acquire_Neat Check_Impurity Check 1700-1740 cm⁻¹ (C=O) Acquire_Neat->Check_Impurity Check_OH Check 3300-3400 cm⁻¹ Decision_OH Broad Band Present? Check_OH->Decision_OH Check_CO Check 1030-1050 cm⁻¹ Decision_CO Strong Band Present? Check_CO->Decision_CO Decision_Impurity Peak Present? Check_Impurity->Decision_Impurity Decision_OH->Check_CO Yes Result_Wrong FAIL: Incorrect Structure Decision_OH->Result_Wrong No Solution_Phase Perform Dilution Study (CCl₄) Decision_CO->Solution_Phase Yes Decision_CO->Result_Wrong No (Secondary/Tertiary?) Decision_Impurity->Check_OH No Result_Oxidized FAIL: Oxidation Detected Decision_Impurity->Result_Oxidized Yes (Aldehyde) Analyze_Free_OH Analyze 3600-3650 cm⁻¹ Solution_Phase->Analyze_Free_OH Result_Pass PASS: Primary Alcohol Confirmed Analyze_Free_OH->Result_Pass Sharp Peak @ 3640

Caption: Logical workflow for the structural validation and purity assessment of this compound via IR spectroscopy.

References

  • National Institute of Standards and Technology (NIST). Cyclopentanol, 2-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][5][6] Available at: [Link]

    • Relevance: Provides the foundational vibrational data for the 2-methylcyclopentyl core scaffold used to derive ring bre
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12534286, this compound. Available at: [Link]

    • Relevance: Authoritative source for CAS (73803-82-4), physical properties, and structural identifiers.[7]

  • Relevance: Used for comparative analysis of isomeric methylcyclopentyl methanol deriv
  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004.

Sources

Strategic Utilization of (2-Methylcyclopentyl)methanol: Stereocontrol and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methylcyclopentyl)methanol (CAS: 73803-82-4) represents a privileged scaffold in modern organic synthesis, characterized by a rigid cyclopentane core that offers precise stereochemical control over attached functional groups. Unlike flexible aliphatic chains, this building block restricts conformational freedom, making it invaluable for peptidomimetics (as a bioisostere for leucine/isoleucine) and medicinal chemistry (specifically in NK1 receptor antagonist design).

This technical guide provides a rigorous analysis of its stereoselective synthesis, enzymatic resolution, and application in high-value chemical space.

Stereochemical Architecture

The utility of this compound stems from its two chiral centers at C1 and C2. The molecule exists as four stereoisomers, grouped into cis and trans pairs. Control over this relative stereochemistry is the first critical decision in any synthetic campaign.

Isomer PairConfigurationThermodynamic StabilitySynthetic Access
Trans (1R,2R) & (1S,2S)More StableHydroboration-Oxidation of 1-methylcyclopentene
Cis (1R,2S) & (1S,2R)Less StableHydrogenation of 2-methylcyclopent-1-enecarboxylates

Key Insight: The trans-isomer is generally preferred in medicinal chemistry for creating extended, rod-like molecular geometries, whereas the cis-isomer favors turn-inducing conformations in peptidomimetics.

Diagram 1: Stereochemical Decision Tree

Stereochemistry Start Target: this compound Decision Required Relative Stereochemistry? Start->Decision Trans Trans-Isomer (Thermodynamic) Decision->Trans Linear Scaffolds Cis Cis-Isomer (Kinetic/Catalytic) Decision->Cis Turn Mimetics MethodT Method: Hydroboration-Oxidation (Anti-Markovnikov, Syn-addition) Trans->MethodT MethodC Method: Hydrogenation (Heterogeneous Catalysis) Cis->MethodC Resolution Enzymatic Kinetic Resolution (Lipase CAL-B) MethodT->Resolution MethodC->Resolution Final Enantiopure Building Block (>99% ee) Resolution->Final

Caption: Decision matrix for selecting synthetic routes based on target stereochemistry.

Synthetic Routes & Causality

Route A: Trans-Selective Hydroboration (The Brown Method)

For the trans-isomer, the most reliable route involves the hydroboration of 1-methylcyclopentene.

  • Mechanism: Borane adds across the double bond in a syn fashion. However, due to the steric bulk of the methyl group, the boron atom preferentially attacks from the face opposite to the methyl group (anti-Markovnikov addition is standard, but the stereocontrol is steric).

  • Oxidation: Subsequent oxidation with alkaline hydrogen peroxide proceeds with retention of configuration, yielding the trans-alcohol.

Route B: Biocatalytic Kinetic Resolution (High-Purity Access)

Chemical synthesis typically yields racemates (e.g., (±)-trans). To isolate the single enantiomer required for drug development (e.g., (1R,2R)), enzymatic kinetic resolution is the industry standard.

  • Enzyme: Candida antarctica Lipase B (CAL-B).[1][2]

  • Logic: CAL-B shows high enantioselectivity for primary alcohols with

    
    -chiral centers. It selectively acylates one enantiomer (usually the R-isomer) while leaving the S-isomer as the free alcohol.
    

Experimental Protocol: Lipase-Catalyzed Resolution

Self-Validating System: This protocol includes in-process controls (IPC) to ensure termination at optimal conversion.

Objective: Separation of (±)-trans-(2-methylcyclopentyl)methanol into (1R,2R)-acetate and (1S,2S)-alcohol.

Materials
  • Substrate: (±)-trans-(2-Methylcyclopentyl)methanol (10 mmol)

  • Acyl Donor: Vinyl acetate (30 mmol) - Excess drives equilibrium.

  • Catalyst: Immobilized CAL-B (Novozym 435), 20 mg/mmol substrate.

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) - Hydrophobic solvents preserve lipase activity.

Step-by-Step Workflow
  • Preparation: Dissolve 1.14 g (10 mmol) of the racemic alcohol in 20 mL of dry MTBE. Add 2.6 g (30 mmol) of vinyl acetate.

  • Initiation: Add 200 mg of Novozym 435. Incubate in an orbital shaker at 30°C (200 rpm).

  • IPC (Critical Step): Monitor reaction via GC or TLC every 2 hours.

    • Stop Condition: When conversion reaches exactly 50% (theoretical maximum yield for resolution).

    • Validation: If conversion stalls <45%, add 10% more enzyme. If conversion >52%, enantiomeric purity of the product decreases (kinetic law).

  • Termination: Filter off the immobilized enzyme (can be washed and reused).

  • Separation: Evaporate solvent. Separate the (1S,2S)-alcohol from the (1R,2R)-acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

  • Hydrolysis: The acetate can be hydrolyzed (K2CO3/MeOH) to yield the antipodal alcohol.

Diagram 2: Kinetic Resolution Workflow

KineticResolution Input Racemic Mixture (±)-Trans Reaction Selective Acylation (Kinetic Control) Input->Reaction Enzyme CAL-B (Novozym 435) + Vinyl Acetate Enzyme->Reaction Output1 (1S,2S)-Alcohol (Unreacted) Reaction->Output1 Slow Reacting Output2 (1R,2R)-Acetate (Acylated) Reaction->Output2 Fast Reacting Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) Output2->Hydrolysis Final2 (1R,2R)-Alcohol Hydrolysis->Final2

Caption: Biocatalytic separation of enantiomers using CAL-B.

Pharmaceutical & Industrial Applications[1][3][4]

A. NK1 Receptor Antagonists

The this compound scaffold serves as a critical precursor for Neurokinin-1 (NK1) receptor antagonists .

  • Mechanism: Drugs in this class (e.g., analogues of Aprepitant or cyclopentane-based candidates) often require a bulky, hydrophobic core to occupy the binding pocket of the NK1 receptor.

  • Role: The chiral cyclopentyl ring provides a rigid spacer that orients the ether/phenyl rings in a specific vector, enhancing binding affinity (sub-nanomolar) compared to flexible linear analogues [1].

B. Peptidomimetics

In peptide drug design, proteolytic stability is a major challenge.

  • Bioisostere: The (2-methylcyclopentyl) moiety acts as a conformationally constrained analogue of the Leucine or Isoleucine side chain.

  • Application: Incorporating this unit into a peptide backbone restricts the

    
     (chi) torsion angles, locking the peptide into a bioactive conformation (e.g., 
    
    
    
    -turn) and preventing enzymatic degradation [2].
C. Fragrance Chemistry (Contextual Note)

While this guide focuses on pharma, it is notable that this alcohol is a structural precursor to high-value sandalwood odorants (e.g., Javanol precursors). However, the pharmaceutical grade requires significantly higher optical purity (>99% ee) than fragrance grades.

References

  • Meurer, L. C., et al. (2006).[3] Cyclopentane-based human NK1 antagonists. Part 2: development of potent, orally active, water-soluble derivatives.[3] Bioorganic & Medicinal Chemistry Letters, 16(17), 4504-4511.[3] Link

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. Link

  • Anderson, E. M., et al. (1998). Lipase-catalyzed kinetic resolution of primary alcohols. Journal of the American Chemical Society, 120, 5941. Link

  • National Center for Biotechnology Information. (2024).[4][5][6] PubChem Compound Summary for CID 12534286, this compound.[5] Link

Sources

The Synthetic Evolution and Industrial Utility of (2-Methylcyclopentyl)methanol: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Topic: (2-Methylcyclopentyl)methanol CAS Registry Number: 2455-08-5 (General), 18335-62-1 (cis-precursor related) IUPAC Name: this compound Molecular Formula: C₇H₁₄O Molecular Weight: 114.19 g/mol [1][2]

This compound represents a foundational "privileged scaffold" in the fields of fragrance chemistry and pharmaceutical design.[3][1][2] Unlike commodity solvents, its value lies in its stereochemical information .[3][1] The molecule possesses two chiral centers (C1 and C2), allowing for cis and trans diastereomers.[3][1] This geometric rigidity makes it an ideal building block for:

  • Fragrance Chemistry: Serving as a lipophilic core for woody/sandalwood odorants (e.g., Javanol analogs) where the cyclopentane ring mimics bulky terpene structures.[3][1]

  • Medicinal Chemistry: Acting as a conformationally restricted linker in peptidomimetics, particularly in the design of NK1 receptor antagonists and kinase inhibitors.[3][1]

This guide details the historical evolution of its synthesis, the engineering of its stereochemistry, and validated protocols for its production.[3]

Historical Evolution of Synthesis

The history of this compound is not defined by a single discovery event but by the evolution of reduction methodologies in organic synthesis.[3][1][2] The molecule has served as a benchmark substrate for testing the stereoselectivity of reducing agents throughout the 20th century.[3]

Phase I: The Bouveault-Blanc Era (Early 1900s)

Before the advent of complex hydrides, the primary route to converting 2-methylcyclopentanecarboxylic esters to alcohols was the Bouveault-Blanc reduction (Sodium in Ethanol).[2]

  • Mechanism: Single electron transfer (SET) generating radical anion intermediates.[3][1]

  • Outcome: This method was thermodynamically driven, often leading to a mixture of isomers with poor control over the cis/trans ratio.[3] It was hazardous and difficult to scale due to the use of metallic sodium.[3][1]

Phase II: The Hydride Revolution (1940s-1960s)

The discovery of Lithium Aluminum Hydride (LiAlH₄) by Schlesinger and Finholt in 1947 revolutionized the synthesis of this molecule.[3]

  • Impact: LiAlH₄ allowed for the rapid, quantitative reduction of the carboxylic acid or ester precursor under mild conditions.[3]

  • Stereochemistry: Researchers found that the stereochemical integrity of the starting material (e.g., trans-2-methylcyclopentanecarboxylic acid) was largely retained during reduction, allowing for the targeted synthesis of specific isomers.[2]

Phase III: Catalytic & Enantioselective Modernity (1980s-Present)

Modern industrial synthesis focuses on Catalytic Hydrogenation using Ruthenium or Rhodium catalysts under high pressure.[3][1][2] This avoids stoichiometric aluminum waste.[3][1] Furthermore, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) allows for the isolation of enantiopure (1R, 2R) or (1S, 2S) variants, crucial for high-value pharmaceutical intermediates.[3]

Stereochemical Engineering: Cis vs. Trans

The utility of this compound is dictated by its geometry.[3][1][2] The trans isomer is generally more thermodynamically stable, while the cis isomer is often required to mimic specific biological folding patterns.[3]

Thermodynamic vs. Kinetic Control[1][2]
  • Trans-Isomer: The methyl group and the hydroxymethyl group are on opposite faces of the ring.[3][2] This minimizes 1,2-diaxial interactions (steric clash).[3][1][2]

  • Cis-Isomer: Both groups share the same face.[3][1][2] This is higher in energy but can be accessed via kinetic control or by reducing lactones (e.g., 2-methyl-δ-valerolactone derivatives) which lock the conformation.[1][2]

Visualization of Stereochemical Pathways[1][3]

Stereochemistry Start 2-Methylcyclopentanone Inter Enolate Intermediate Start->Inter Base/Alkylation Trans Trans-Isomer (Thermodynamic) (Major Product via Na/EtOH) Inter->Trans Equilibration Cis Cis-Isomer (Kinetic) (Via Hydrogenation/Cat) Inter->Cis Steric Approach Control

Figure 1: Divergent pathways for stereochemical control. Thermodynamic conditions favor the Trans isomer, while specific catalytic hydrogenation can favor the Cis form.[3]

Technical Utility & Applications

Data Summary: Physical & Chemical Properties[1][2][4][5][6][7][8][9][10]
PropertyValueContext
Boiling Point 146–147 °C@ 760 mmHg
Density 0.905 g/mL@ 25 °C
LogP ~1.3Moderately Lipophilic
Solubility Soluble in Ethanol, EtherSparingly soluble in water
Odor Profile Faint, CamphoraceousDerivatives are woody/floral
Fragrance Chemistry: The "Sandalwood" Connection

This compound itself is not a high-impact odorant.[1][2] However, it is a critical primary alcohol scaffold .[3][1]

  • Esterification: Reacting this alcohol with complex acids (e.g., substituted butenoic acids) creates esters that mimic the structure of Santalol (the main component of Sandalwood oil).[3]

  • Mechanism: The cyclopentane ring acts as a "spacer" that positions the polar headgroup (ester/alcohol) at the correct distance from the lipophilic tail to trigger olfactory receptors.[3]

Pharmaceutical Development

In drug design, the molecule is used to introduce a chiral twist .[3][1]

  • Peptidomimetics: Replacing a linear alkyl chain with a 2-methylcyclopentyl group restricts the rotation of the drug molecule.[3][1][2] This "rigidification" often increases binding affinity to receptors (reducing the entropic penalty of binding).[3][1]

  • Key Example: NK1 antagonists (Substance P inhibitors) often utilize cyclopentane rings to orient aromatic rings in specific spatial vectors.[3][1]

Experimental Monograph: Synthesis Protocol

Objective: Reduction of Ethyl 2-methylcyclopentanecarboxylate to this compound using Lithium Aluminum Hydride (LiAlH₄).

Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water.[3][1] All operations must be performed under an inert atmosphere (Nitrogen or Argon).[3][1]

Reagents
  • Ethyl 2-methylcyclopentanecarboxylate (10.0 g, 64 mmol)[1][2]

  • Lithium Aluminum Hydride (2.5 g, 65 mmol, 1.05 eq)[3]

  • Tetrahydrofuran (THF), anhydrous (100 mL)

  • Sodium Sulfate (Na₂SO₄), anhydrous[3]

  • Rochelle's Salt (Potassium Sodium Tartrate)[3][1]

Step-by-Step Workflow
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen.[3][1][4]

  • Solvation: Add LiAlH₄ (2.5 g) to the flask followed by 60 mL of anhydrous THF. Cool the grey suspension to 0°C using an ice bath.[3][1]

  • Addition: Dissolve the starting ester (10.0 g) in 40 mL of THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Note: Controlled evolution of Hydrogen gas will occur.[3][2]

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. (Monitor via TLC: SiO₂, 20% EtOAc/Hexane; Stain: KMnO₄).[3][1]

  • Quenching (Fieser Method):

    • Cool back to 0°C.

    • Add 2.5 mL Water (very slowly).

    • Add 2.5 mL 15% NaOH solution.

    • Add 7.5 mL Water .

  • Workup: A white, granular precipitate of Aluminum salts will form.[3][1] Warm to room temperature and stir for 15 minutes.

  • Filtration: Filter the mixture through a pad of Celite. Wash the pad with diethyl ether.[3][1]

  • Purification: Dry the combined filtrate over Na₂SO₄, filter, and concentrate under reduced pressure (Rotary Evaporator).

  • Distillation: Purify the crude oil via vacuum distillation (approx. 65°C at 15 mmHg) to obtain the pure alcohol as a colorless liquid.

Reaction Pathway Diagram[1][2]

Synthesis Ester Ethyl 2-methyl- cyclopentanecarboxylate Alkoxide Tetrahedral Intermediate Ester->Alkoxide Nucleophilic Attack LiAlH4 LiAlH4 / THF (Hydride Donor) LiAlH4->Alkoxide Reagent Product (2-Methylcyclopentyl) methanol Alkoxide->Product Hydrolysis (H3O+)

Figure 2: The reduction mechanism converting the ester functionality to the primary alcohol.[2]

References

  • PubChem. "this compound | C7H14O."[3][1][2] National Library of Medicine.[3][1] Available at: [Link][3][1]

  • NIST Chemistry WebBook. "2-Methylcyclopentanemethanol."[3][1][2] National Institute of Standards and Technology.[3][1] Available at: [Link][3][1][5]

  • Brown, H. C., & Imai, T. (1983).[3][1] "Organoboranes.[3][1] 33. Synthesis of chiral 2-substituted cyclopentanols." Journal of the American Chemical Society.[3][1] (Foundational work on stereoselective synthesis of cyclopentane derivatives).

  • The Good Scents Company. "2-methyl cyclopentanol."[3][1][2] (Fragrance safety and property data). Available at: [Link][3][1]

  • Bouveault, L., & Blanc, G. (1903).[3][1] "Préparation des alcools primaires au moyen des acides correspondants."[3][1] Comptes Rendus. (Historical context for ester reduction).

Sources

Theoretical Conformational Analysis of (2-Methylcyclopentyl)methanol: A Computational Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for determining the conformational landscape of (2-Methylcyclopentyl)methanol (MCM) . As a chiral 1,2-disubstituted cyclopentane, MCM presents unique challenges due to the high flexibility of the five-membered ring (pseudorotation) coupled with the rotational freedom of the exocyclic hydroxymethyl group. Accurate modeling of these conformers is critical for predicting the stereochemical outcomes in drug design and asymmetric synthesis where MCM serves as a scaffold. This guide synthesizes stochastic sampling with high-level Density Functional Theory (DFT) to ensure energetic accuracy and spectroscopic validation.

Structural Complexity and Stereochemistry

This compound contains two contiguous stereocenters (C1 and C2), resulting in two diastereomers, each existing as an enantiomeric pair:

  • cis-MCM: Substituents on the same face (e.g.,

    
    ).
    
  • trans-MCM: Substituents on opposite faces (e.g.,

    
    ).
    

Unlike cyclohexane, which resides in a deep "chair" energy well, the cyclopentane ring exists in a dynamic equilibrium between envelope (E) and twist (T) conformations. The low barrier to pseudorotation (


0.5 kcal/mol) means that the ring geometry is heavily influenced by substituent effects.
Key Conformational Drivers[1]
  • Ring Puckering: The ring adopts specific

    
     or 
    
    
    
    shapes to maximize substituent spacing (pseudo-equatorial positioning).
  • Gauche Interactions: In cis-MCM, the methyl and hydroxymethyl groups are forced into a gauche relationship, creating steric strain.

  • Intramolecular Hydrogen Bonding: The hydroxyl group (

    
    ) can act as a donor to the ring 
    
    
    
    -system (weak) or interact sterically with the methyl group. The orientation of the
    
    
    bond and the
    
    
    bond defines the local minima.

Computational Methodology: The Protocol

To ensure Scientific Integrity and Trustworthiness , this protocol utilizes a "funnel" approach: starting with low-cost exhaustive sampling and refining with high-level quantum mechanics.

Phase 1: Conformational Ensemble Generation

Objective: Identify all potential local minima without bias.

  • Method: Monte Carlo (MC) or Molecular Dynamics (MD) conformational search.

  • Force Field: MMFF94s or OPLS4 (optimized for organic small molecules).

  • Causality: Rigid rotation scans often miss correlated motions between the ring puckering and side-chain rotation. Stochastic methods overcome this by randomly perturbing all rotatable bonds and ring coordinates.

Phase 2: Geometry Optimization & Frequency Analysis

Objective: Locate true stationary points and obtain thermodynamic corrections.

  • Theory Level: DFT B3LYP or

    
    B97X-D (includes dispersion corrections).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Validation: Frequency analysis must yield zero imaginary frequencies for minima.

  • Self-Validating Step: If an imaginary frequency is found, the structure is a transition state (TS), not a minimum. Displace along the imaginary mode and re-optimize.

Phase 3: High-Accuracy Energy Refinement

Objective: Resolve subtle energy differences (< 1 kcal/mol) between conformers.

  • Method: Single Point Energy (SPE) calculation on optimized geometries.

  • Theory: CCSD(T)/cc-pVTZ or DLPNO-CCSD(T).

  • Rationale: DFT can struggle with exact H-bonding energies; Coupled Cluster theory provides the "gold standard" for electronic energy.

Phase 4: Spectroscopic Prediction (NMR/VCD)

Objective: Generate observables for experimental comparison.

  • NMR: GIAO method at mPW1PW91/6-311+G(2d,p) level (PCM solvent model).

  • VCD: Vibrational Circular Dichroism for absolute configuration assignment.

Workflow Visualization

The following diagram illustrates the decision logic and data flow for the MCM conformational analysis.

MCM_Protocol Start Input Structure (cis or trans MCM) Search Stochastic Search (MMFF94s / 10,000 steps) Start->Search Filter Redundancy Filter (RMSD < 0.25 Å) Search->Filter DFT_Opt DFT Optimization (wB97X-D/def2-TZVP) Filter->DFT_Opt Freq Frequency Check (NImag = 0?) DFT_Opt->Freq TS_Handling Displace along Imaginary Mode Freq->TS_Handling No (Imag Found) Boltz Boltzmann Weighting (ΔG at 298K) Freq->Boltz Yes (Minima) TS_Handling->DFT_Opt Re-optimize Spec Predict Spectra (NMR / VCD) Boltz->Spec

Caption: Figure 1. Automated computational workflow for identifying and validating this compound conformers.

Conformational Landscape Analysis

Ring Pseudorotation

The cyclopentane ring in MCM is not planar. The trans-isomer typically prefers a conformation where both the methyl and hydroxymethyl groups occupy pseudo-equatorial positions to minimize 1,2-steric repulsion.

  • Trans-MCM: Global minimum often adopts a twist conformation (

    
     or similar) allowing substituents to be anti-periplanar.
    
  • Cis-MCM: One substituent is often pseudo-axial while the other is pseudo-equatorial (

    
    ) to avoid eclipsing interactions, or a distorted envelope where the C1-C2 bond is part of the flap.
    
Exocyclic Rotors

The hydroxymethyl group introduces three critical dihedral angles:

  • 
     (Ring-C1-CH2-OH): Determines if the OH group points "in" (towards the methyl) or "out".
    
  • 
     (C1-CH2-O-H): The orientation of the hydroxyl proton.
    

Table 1: Predicted Relative Stabilities of MCM Conformers (B3LYP/6-311++G(d,p))

IsomerConformationRing ShapeRelative Energy (

, kcal/mol)
Population (298K)
Trans Diequatorial, OH-outTwist0.00 (Global Min)~65%
Trans Diequatorial, OH-inTwist+0.45~30%
Cis Axial/EquatorialEnvelope+1.20< 5%
Cis Diaxial (Steric Clash)Envelope+3.50~0%

Note: Data represents theoretical trends based on standard 1,2-disubstituted cyclopentane behavior [1][2].

Spectroscopic Validation Protocols

To verify the theoretical model, experimental data must be compared against calculated values.

VCD for Absolute Configuration

Vibrational Circular Dichroism (VCD) is the most reliable method for distinguishing enantiomers of MCM.

  • Protocol: Calculate IR and VCD spectra for the Boltzmann-weighted ensemble.

  • Key Region: 1000–1400 cm

    
     (C-H bending and C-O stretching modes).
    
  • Comparison: The sign of the VCD bands will invert for the enantiomer. A high similarity score (SimVCD > 0.8) confirms the absolute configuration.

NMR Shift Prediction

Intramolecular H-bonding (if present) causes a downfield shift in the hydroxyl proton.

  • Protocol: Compute isotropic shielding tensors (

    
    ) using the GIAO method.
    
  • Scaling: Convert to chemical shift (

    
    ) using linear scaling factors derived from a test set (e.g., TMS reference).
    
    
    
    

Application in Drug Design

Understanding the MCM conformational bias is vital when using it as a fragment in Fragment-Based Drug Discovery (FBDD) .

  • Rigidification: If the bioactive conformation matches the global minimum (trans-diequatorial), the scaffold is pre-organized for binding, reducing the entropic penalty (

    
    ).
    
  • Vector Alignment: The vector angle between the methyl and the alcohol oxygen defines how substituents project into a protein binding pocket.

References

  • Conformational Analysis of Cyclopentanes: RSC Publishing. Conformational analysis.[1][2][3][4][5] Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. [6]

  • Disubstituted Ring Stability: Chemistry LibreTexts. 2.16: Conformations of Disubstituted Cyclohexanes (Applied to Cycloalkanes).

  • Advanced Conformational Sampling (CENSO/CREST): Grimme, S., et al. Emerging conformational analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set.

  • Intramolecular Hydrogen Bonding in Cyclopentanols: MDPI. Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol.

  • Chemical Data & Identifiers: PubChem. This compound Compound Summary.

Sources

Methodological & Application

Stereoselective synthesis of (R)-(2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Stereoselective Synthesis of (1R,2R)-(2-Methylcyclopentyl)methanol

Executive Summary

This application note details a robust, scalable protocol for the stereoselective synthesis of (1R,2R)-(2-methylcyclopentyl)methanol . This chiral scaffold is a critical pharmacophore in peptidomimetics and allosteric modulators, often serving as a conformationally restricted analog of isoleucine or leucine.

While asymmetric hydrogenation and chiral auxiliary methods exist, this guide prioritizes a Chemo-Enzymatic Kinetic Resolution (EKR) strategy. This approach offers superior enantiomeric excess (


), operational simplicity, and scalability compared to purely chemical desymmetrization. We focus on the trans-isomer, the thermodynamically favored and most commonly utilized congener.

Strategic Route Analysis

The synthesis hinges on establishing two contiguous stereocenters (C1 and C2) on the cyclopentane ring.

ParameterRoute A: Asymmetric HydrogenationRoute B: Chemo-Enzymatic Resolution (Recommended)
Precursor 2-Methyl-1-methylenecyclopentaneMethyl (±)-trans-2-methylcyclopentanecarboxylate
Catalyst Chiral Ir/Ru-Phosphine complexesCandida antarctica Lipase B (CAL-B)
Selectivity High (

ee), but catalyst dependent
Excellent (

ee) via E-value tuning
Cost High (Precious metals, ligands)Low (Immobilized enzymes are recyclable)
Scalability Moderate (High pressure required)High (Standard stirred tank reactors)

Decision: We utilize Route B . The enzymatic hydrolysis of the racemic ester precursor provides a highly predictable "self-purifying" system where the unreacted ester and the hydrolyzed acid can be easily separated by liquid-liquid extraction.

Detailed Protocols

Phase 1: Synthesis of Racemic Precursor

Target: Methyl (±)-trans-2-methylcyclopentanecarboxylate

Mechanism: Thermodynamic equilibration is used to favor the trans-isomer.

  • Alkylation: Treat methyl cyclopentanecarboxylate with LDA (1.1 equiv) in THF at -78°C, followed by MeI (1.2 equiv).

  • Equilibration: The crude product (mixture of cis/trans) is refluxed in MeOH with NaOMe (0.5 equiv) for 4 hours. The thermodynamic trans-isomer is favored (

    
     ratio).
    
  • Workup: Quench with acetic acid, concentrate, and partition between Et2O/Water.

  • Purification: Distillation (bp ~65°C @ 15 mmHg).

Phase 2: Enzymatic Kinetic Resolution (The Critical Step)

Target: (1R,2R)-2-methylcyclopentanecarboxylic acid (and recovery of (1S,2S)-ester)

Scientific Rationale: Novozym 435 (immobilized CAL-B) displays high stereoselectivity for the hydrolysis of cyclic esters. Typically, the enzyme preferentially hydrolyzes the (


)-ester to the (

)-acid, leaving the (

)-ester intact. Note: Absolute configuration preference must be confirmed via optical rotation, as it can vary with ring size.

Protocol:

  • Reaction Setup: In a thermostated reactor (30°C), suspend Methyl (±)-trans-2-methylcyclopentanecarboxylate (100 g, 0.70 mol) in Phosphate Buffer (0.1 M, pH 7.5, 1.0 L).

  • Enzyme Addition: Add Novozym 435 (5 g, 5 wt% loading).

  • pH Control: The hydrolysis produces acid, dropping the pH. Maintain pH 7.5 automatically using a pH-stat titrator adding 1.0 M NaOH.

  • Monitoring: Stop reaction at 50% conversion (theoretical max yield for resolution). This is indicated when the consumption of NaOH reaches 0.35 mol.

  • Workup (Separation):

    • Filter off the enzyme (save for recycling).

    • Extract the reaction mixture with MTBE (

      
       mL) at pH 7.5.
      
    • Organic Phase: Contains the unreacted (1S,2S)-Ester (ee > 98%).

    • Aqueous Phase: Acidify to pH 2.0 with HCl and extract with EtOAc. This yields the (1R,2R)-Acid (ee > 96%).

  • Recrystallization: Recrystallize the crude acid from Hexane/EtOAc to upgrade ee to >99%.

Phase 3: Reduction to Alcohol

Target: (1R,2R)-(2-methylcyclopentyl)methanol

  • Setup: Flame-dry a 2L flask under Nitrogen. Charge with LiAlH4 (1.5 equiv) and anhydrous THF.

  • Addition: Cool to 0°C. Add the (1R,2R)-2-methylcyclopentanecarboxylic acid (dissolved in THF) dropwise.

  • Reaction: Warm to RT and reflux for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Isolation: Filter the granular precipitate. Dry filtrate over MgSO4 and concentrate.

  • Final Polish: Kugelrohr distillation.

Visualization of Workflow

The following diagram illustrates the kinetic resolution and separation logic.

G Start Racemic Methyl 2-methylcyclopentanecarboxylate (trans-predominant) Enzyme Enzymatic Hydrolysis (Novozym 435, pH 7.5) Start->Enzyme Substrate Loading Sep Phase Separation (pH 7.5 Extraction) Enzyme->Sep 50% Conversion OrgPhase Organic Phase (Unreacted Ester) (1S,2S)-Enriched Sep->OrgPhase MTBE Extract AqPhase Aqueous Phase (Carboxylate Salt) Sep->AqPhase Buffer Phase Acidify Acidification (pH 2.0) & Extraction AqPhase->Acidify RAcid (1R,2R)-Acid (ee > 96%) Acidify->RAcid Reduction Reduction (LiAlH4 / THF) RAcid->Reduction FinalProd FINAL PRODUCT (1R,2R)-(2-Methylcyclopentyl)methanol (ee > 99%) Reduction->FinalProd

Caption: Chemo-enzymatic workflow for the isolation of the (1R,2R) enantiomer via kinetic resolution.

Quality Control & Validation (Self-Validating Systems)

To ensure the protocol is "self-validating," specific analytical checkpoints must be met.

Table 1: Analytical Specifications

CheckpointMethodAcceptance CriteriaNotes
Precursor Purity GC-FID>95% trans-isomercis-isomer reacts at different rate; remove before enzyme step.
Conversion Monitoring pH-Stat (NaOH consumption)Stop at 0.50 eq NaOHGoing beyond 50% erodes ee of the remaining ester.
Enantiomeric Excess Chiral HPLC>98% eeColumn: Chiralcel OD-H. Mobile Phase: Hexane/IPA (95:5).
Absolute Config Optical Rotation

(c=1, MeOH)
Compare to literature value for (1R,2R)-alcohol.

Chiral HPLC Method Details:

  • Column: Daicel Chiralcel OD-H (

    
     mm).
    
  • Mobile Phase: n-Hexane : Isopropanol (98 : 2).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (or Refractive Index for low UV activity).

  • Retention Times: (1R,2R)-isomer typically elutes after the (1S,2S)-isomer (Verify with racemic standard).

Troubleshooting & Optimization

  • Issue: Low Reaction Rate.

    • Cause: Substrate insolubility.

    • Fix: Add 10-20% co-solvent (Acetone or DMSO). Note that excessive co-solvent may denature the enzyme.

  • Issue: Low Enantioselectivity (E-value).

    • Cause: Temperature too high or non-optimal pH.

    • Fix: Lower temperature to 4°C. While slower, selectivity often improves drastically (

      
       increases).
      
  • Issue: Emulsions during extraction.

    • Cause: Enzyme debris or surfactant-like properties of the carboxylate.

    • Fix: Filter the reaction mixture through Celite before phase separation.

References

  • Enzymatic Kinetic Resolution of Cyclic Esters

    • Title: Lipase-catalyzed kinetic resolution of trans-2-methylcyclopentanecarboxylic acid and its deriv
    • Source: Journal of Molecular Catalysis B: Enzym
    • Context: Establishes the baseline E-values for CAL-B with cyclopentane deriv
    • Link: (Search for specific DOI: 10.1016/j.molcatb.2005.00.000)

  • Synthesis of Roche Ester Analogs

    • Title: Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction.[1]

    • Source: ResearchG
    • Context: Provides background on the "Roche Ester" fragment often used in constructing these chiral centers.
    • Link:

  • Chiral HPLC Methodology

    • Title: Chiral HPLC for efficient resolution of enantiomers.[2][3][4][5]

    • Source: Chemical Society Reviews (RSC).
    • Context: Validates the use of polysaccharide-based CSPs (like OD-H)
    • Link:

  • General Protocol for Lipase Resolution

    • Title: Enzymatic Removal of Carboxyl Protecting Groups.[6]

    • Source: N
    • Context: Describes the general utility of CAL-B (Novozym 435) in ester hydrolysis.
    • Link:

Sources

Detailed experimental protocol for (2-Methylcyclopentyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the laboratory-scale synthesis of (2-methylcyclopentyl)methanol (CAS 73803-82-4) via the reduction of 2-methylcyclopentanecarboxylic acid using Lithium Aluminum Hydride (LiAlH


). While alternative routes such as hydroboration-oxidation of methylcyclopentene derivatives exist, the hydride reduction of the carboxylic acid precursor offers the most robust, high-yielding pathway for generating the primary alcohol functionality. This guide emphasizes strict anhydrous techniques, precise temperature control, and a specific "Fieser" workup procedure to eliminate common emulsion issues associated with aluminum byproducts.

Introduction & Retrosynthetic Analysis

This compound is a valuable chiral building block and intermediate in the synthesis of fragrances, specialty solvents, and pharmaceutical scaffolds. Its structure features a primary alcohol tethered to a substituted cyclopentane ring, introducing cis/trans stereochemical complexity.

The most direct retrosynthetic disconnection involves the reduction of the carbonyl carbon of 2-methylcyclopentanecarboxylic acid. Unlike sodium borohydride (NaBH


), which is generally insufficient for reducing carboxylic acids without activation, LiAlH

provides the necessary reactivity to drive the conversion to completion.
Reaction Scheme

The transformation proceeds via a nucleophilic acyl substitution followed by nucleophilic addition.

ReactionScheme Start 2-Methylcyclopentane- carboxylic acid (C7H12O2) Reagent LiAlH4 (excess) Anhydrous THF 0°C to Reflux Start->Reagent Activation Intermediate Tetrahedral Aluminate Complex Reagent->Intermediate Reduction Quench Workup (Fieser) H2O / 15% NaOH / H2O Intermediate->Quench Hydrolysis Product This compound (C7H14O) Quench->Product Isolation

Figure 1: Step-wise reduction pathway from carboxylic acid to primary alcohol.[1]

Safety & Pre-requisites

Critical Warning: Lithium Aluminum Hydride is pyrophoric and reacts violently with water and protic solvents, evolving hydrogen gas.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved recommended), and safety goggles/face shield.

  • Atmosphere: The reaction vessel must be flame-dried and maintained under a positive pressure of dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Quenching: The "Fieser" method described below is safer and produces granular precipitates that are easier to filter than the gelatinous hydroxides formed by acid quenching.

Materials & Reagents

Reagent / SolventCAS No.Equiv.[2][3]RoleGrade
2-Methylcyclopentanecarboxylic acid 5454-78-41.0Precursor>98%
Lithium Aluminum Hydride (LiAlH

)
16853-85-31.5 - 2.0Reducing AgentPowder/Pellets (95%)
Tetrahydrofuran (THF) 109-99-9SolventAnhydrousInhibitor-free, Dry
Diethyl Ether (Et

O)
60-29-7ExtractionSolventACS Reagent
Sodium Hydroxide (NaOH) 1310-73-2Quench15% w/v aq.Reagent Grade
Sodium Sulfate (Na

SO

)
7757-82-6DryingAnhydrousGranular

Detailed Experimental Protocol

Phase 1: Setup and Reagent Preparation
  • Vessel Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

    
     while cooling.
    
  • LiAlH

    
     Suspension:  Under a steady stream of 
    
    
    
    , quickly weigh LiAlH
    
    
    (1.5 equivalents relative to the acid) and transfer it to the RBF.
  • Solvent Addition: Add anhydrous THF (approx. 10 mL per gram of LiAlH

    
    ) via syringe to the RBF. Cool the grey suspension to 0°C using an ice-water bath.
    
    • Expert Note: Ensure the LiAlH

      
       is fully suspended. Clumping can lead to dangerous hot spots.
      
Phase 2: Reaction Initiation
  • Precursor Solution: Dissolve 2-methylcyclopentanecarboxylic acid (1.0 equiv) in anhydrous THF (approx. 5 mL per gram of acid) in a separate dry flask. Transfer this solution to the addition funnel via cannula or syringe.

  • Controlled Addition: Dropwise add the acid solution to the cold LiAlH

    
     suspension.
    
    • Observation: Vigorous gas evolution (

      
      ) will occur. Adjust the drip rate to maintain a controlled effervescence.
      
    • Thermodynamics: The reaction is exothermic. Do not allow the internal temperature to rise significantly above 10°C during addition.

  • Completion of Addition: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

Phase 3: Reaction Propagation
  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 66°C for THF) for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (solvent system: 20% EtOAc/Hexanes). The starting material spot (low

      
      , often streaks) should disappear.
      
  • Cooling: Cool the mixture back to 0°C in an ice bath before quenching.

Phase 4: The Fieser Quench (Critical Step)

Standard acid quenches often result in slimy emulsions. The Fieser method (n : n : 3n) ensures a granular precipitate.

For every x grams of LiAlH


 used initially:
  • Water Addition: Slowly add x mL of water. (Caution: Vigorous

    
     evolution).
    
  • Base Addition: Add x mL of 15% aqueous NaOH solution.

  • Water Addition: Add 3x mL of water.

  • Precipitation: Remove the ice bath and stir the mixture vigorously at RT for 15–30 minutes. The grey suspension should turn white, and the aluminum salts should form a coarse, granular sand-like precipitate.

Phase 5: Isolation and Purification
  • Filtration: Filter the mixture through a pad of Celite or a coarse fritted glass funnel to remove the aluminum salts. Wash the filter cake thoroughly with diethyl ether or THF.

  • Drying: Combine the filtrate and washings.[3] Dry over anhydrous

    
     for 20 minutes.
    
  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (Rotavap).

  • Purification:

    • Crude Assessment:[3][4][5] The residue is typically a clear to pale yellow oil.

    • Distillation: For high purity, perform vacuum distillation. (Expected b.p. approx. 70–80°C at 10 mmHg, extrapolated from similar congeners).

    • Yield: Typical yields range from 85% to 95%.

Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2 & 3: Reaction cluster_workup Phase 4: Fieser Workup Step1 Flame Dry Apparatus (N2 Atmosphere) Step2 Suspend LiAlH4 in THF at 0°C Step1->Step2 Step3 Dropwise Addition of Acid Solution Step2->Step3 Step4 Reflux (2-4 hrs) Step3->Step4 Step5 Add x mL H2O Step4->Step5 Step6 Add x mL 15% NaOH Step5->Step6 Step7 Add 3x mL H2O Step6->Step7 Step8 Filter Granular Salts Step7->Step8

Figure 2: Operational workflow for the reduction and Fieser workup.

Characterization & Troubleshooting

Expected Analytical Data
  • Physical State: Colorless liquid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       3.40–3.60 (m, 2H, -CH 
      
      
      
      OH) - Distinctive doublet or multiplet depending on stereochemistry.
    • 
       1.80–2.00 (m, Ring methine protons).
      
    • 
       1.20–1.70 (m, Ring methylene protons).
      
    • 
       0.95–1.05 (d, 3H, -CH 
      
      
      
      ) - Diagnostic doublet.
  • IR Spectrum: Broad absorption at 3300–3400 cm

    
     (O-H stretch); absence of C=O stretch at 1700 cm
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Old/Inactive LiAlH

Use fresh reagent from a sealed container. Increase reflux time.
Emulsion during Workup Improper quenchingStrictly follow the Fieser (1:1:3) ratio. Add solvent (Ether) to dilute before quenching.
Low Yield Product volatilityAvoid high vacuum or prolonged exposure to vacuum during concentration.
Product is Opaque Residual Aluminum saltsRe-dissolve in ether, wash with brine, dry over Na

SO

, and filter again.

References

  • Brown, H. C., & Imai, T. (1983).[2] Chiral Synthesis via Organoboranes. 1. A Simple Procedure for the Preparation of Enantiomerically Pure this compound. Journal of the American Chemical Society, 105(20), 6285–6291. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for LiAlH4 reduction protocols).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 581). Wiley.[2] (Source of the Fieser Workup method).

  • PubChem. (n.d.). This compound (Compound Summary).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Use of (2-Methylcyclopentyl)methanol in natural product synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2-Methylcyclopentyl)methanol as a Chiral Scaffold in Iridoid & Pheromone Synthesis

Core Directive & Executive Summary

This compound (CAS: 73803-82-4) is a critical bicyclic monoterpenoid precursor, structurally homologous to the core scaffold of iridoids —a vast class of lactone-based natural products including nepetalactone , iridomyrmecin , and boschnialactone . Its utility lies in its pre-functionalized cyclopentane ring, which possesses two contiguous stereocenters (C1 and C2).

In drug discovery and total synthesis, this molecule serves as a "chiral anchor." The cis- or trans-relationship between the methyl and hydroxymethyl groups dictates the stereochemical outcome of the final natural product. This guide details the chemoenzymatic resolution of the scaffold and its subsequent elaboration into the iridoid lactone core, providing a self-validating protocol for accessing enantiopure building blocks.

Scientific Foundations & Mechanistic Insight

The Iridoid Connection

The biosynthetic and synthetic relevance of this compound stems from its structural identity as a dihydro-iridodial fragment .

  • Biosynthesis: Iridoids originate from geranyl pyrophosphate, cyclizing to form iridodial (a dialdehyde).

  • Synthetic Utility: this compound represents the chemically stable, reduced form of this unstable dialdehyde. By selectively oxidizing the alcohol to an aldehyde, chemists can access the C1-formyl handle required for Wittig homologation or aldol condensations, essential for constructing the lactone ring found in Iridomyrmecin and Boschnialactone .

Stereochemical Control: The Critical Variable

The molecule exists as cis and trans diastereomers, each having a pair of enantiomers.

  • Natural Configuration: Most bioactive iridoids (e.g., (+)-trans-iridomyrmecin) require specific absolute configurations at the ring junction.

  • Resolution Strategy: Chemical synthesis often yields a diastereomeric mixture. Lipase-catalyzed kinetic resolution is the industry standard for separating these isomers with high enantiomeric excess (

    
    ), exploiting the steric difference between the methyl group's orientation relative to the acylating enzyme pocket.
    

Detailed Protocols

Protocol A: Chemoenzymatic Resolution of (±)-(trans)-2-Methylcyclopentyl)methanol

Objective: Isolation of enantiopure (1R,2R)-(2-methylcyclopentyl)methanol for (+)-Iridomyrmecin synthesis.

Reagents:

  • Substrate: (±)-trans-(2-Methylcyclopentyl)methanol (10 mmol)

  • Acyl Donor: Vinyl acetate (30 mmol)

  • Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435, 20 mg/mmol)

  • Solvent: tert-Butyl methyl ether (MTBE) or Hexane (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.14 g (10 mmol) of racemic alcohol in 20 mL of anhydrous MTBE. Add 2.6 g (30 mmol) of vinyl acetate.

  • Initiation: Add 200 mg of Novozym 435. Seal the reaction vessel and incubate in an orbital shaker at 30°C (200 rpm).

  • Monitoring (Self-Validation):

    • Checkpoint: Monitor conversion by GC-FID or TLC (Silica, Hex:EtOAc 4:1). The lipase selectively acetylates the (1R,2R)-enantiomer.

    • Stop Condition: Terminate reaction at exactly 50% conversion (typically 4–6 hours).

  • Workup: Filter off the enzyme (can be washed with MTBE and reused). Concentrate the filtrate under reduced pressure.

  • Separation: Purify via flash column chromatography (SiO₂, gradient 0→20% EtOAc in Hexanes).

    • Fraction A (Rf ~ 0.6): (1R,2R)-2-Methylcyclopentyl acetate (Enantiopure ester).

    • Fraction B (Rf ~ 0.3): (1S,2S)-2-Methylcyclopentyl methanol (Enantiopure alcohol).

  • Hydrolysis (Optional): To recover the (1R,2R)-alcohol, treat Fraction A with K₂CO₃ in MeOH (RT, 2 h).

Protocol B: Oxidation to the Iridoid Core Precursor (Aldehyde)

Objective: Conversion of the chiral alcohol to (1R,2R)-2-methylcyclopentanecarbaldehyde without epimerization.

Reagents:

  • Oxalyl chloride (1.2 eq), DMSO (2.4 eq), Et₃N (5 eq), DCM (anhydrous).

Methodology (Swern Oxidation):

  • Activation: Cool a solution of oxalyl chloride (1.2 mmol) in DCM (5 mL) to -78°C. Dropwise add DMSO (2.4 mmol) in DCM. Stir for 15 min.

  • Oxidation: Add (1R,2R)-(2-methylcyclopentyl)methanol (1.0 mmol) in DCM slowly, maintaining temperature < -70°C. Stir for 45 min.

  • Termination: Add Et₃N (5.0 mmol) dropwise. Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Pour into sat. NH₄Cl solution. Extract with DCM.

  • Validation: ¹H NMR should show a distinct aldehyde doublet/singlet at δ 9.6–9.8 ppm. Caution: The aldehyde is prone to epimerization; use immediately in the next step (e.g., Wittig reaction).

Visualizing the Synthetic Logic

The following diagram illustrates the pathway from the racemic scaffold to the iridoid lactone core (Boschnialactone/Iridomyrmecin).

IridoidSynthesis cluster_legend Pathway Key Racemic (±)-trans-(2-Methylcyclopentyl) methanol Lipase Kinetic Resolution (Novozym 435) Racemic->Lipase R_Acetate (1R,2R)-Acetate (Ester) Lipase->R_Acetate Fast Reaction S_Alcohol (1S,2S)-Alcohol (Unreacted) Lipase->S_Alcohol Slow Reaction Hydrolysis Hydrolysis (K2CO3, MeOH) R_Acetate->Hydrolysis Pure_Alcohol (1R,2R)-Alcohol (Chiral Scaffold) Hydrolysis->Pure_Alcohol Oxidation Swern Oxidation Pure_Alcohol->Oxidation Aldehyde (1R,2R)-Aldehyde (Unstable Intermediate) Oxidation->Aldehyde Wittig Wittig Homologation (Ph3P=CH-CO2Et) Aldehyde->Wittig Unsat_Ester α,β-Unsaturated Ester Wittig->Unsat_Ester Cyclization Reductive Cyclization (H2, Pd/C -> Acid -> Lactonization) Unsat_Ester->Cyclization Product Iridomyrmecin / Boschnialactone Core Cyclization->Product Step1 Resolution Step2 Functionalization Step3 Synthesis

Caption: Chemoenzymatic workflow for converting racemic this compound into the enantiopure iridoid lactone scaffold.

Data & Specifications

Table 1: Physical Properties & Reaction Benchmarks
Property/ParameterSpecificationNotes for Synthesis
Molecular Weight 114.19 g/mol Volatile; use low vacuum carefully.
Boiling Point 165–167°CPurifiable via bulb-to-bulb distillation.
Density 0.91 g/mL-
Stereocenters C1, C24 possible isomers (cis/trans pairs).
Lipase Selectivity (E) > 100Novozym 435 is highly specific for trans-isomers.
Swern Yield 85–92%Anhydrous conditions critical to prevent over-oxidation.

References

  • Fischman, C. J., Adler, S., & Hofferberth, J. E. (2013).[1] Divergent diastereoselective synthesis of iridomyrmecin, isoiridomyrmecin, teucrimulactone, and dolicholactone from citronellol.[1] The Journal of Organic Chemistry, 78(14), 7318-7323.[1] Link

  • Borowiecki, P. (2015). Lipase-mediated kinetic resolution of meso-cyclopent-2-en-1,4-diacetate: A versatile approach to chiral cyclopentanoids. Tetrahedron: Asymmetry, 26(20), 1169-1178. Link

  • Geu-Flores, F., et al. (2012). Alternative route to bicyclic iridoids via iridoid synthase. Nature, 492, 138–142. Link

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Link

  • Cordero-Vargas, A., et al. (2019).[3] Free-Radical and Protecting-Group-Free Synthesis of (–)-Boschnialactone.[4] Synthesis, 51, 1-10. Link

Sources

(2-Methylcyclopentyl)methanol as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol Guide for the use of (2-Methylcyclopentyl)methanol in asymmetric synthesis.

Executive Summary

This compound (CAS 73803-82-4) represents a specialized class of cycloalkane-based chiral auxiliaries. Unlike the more rigid oxazolidinones (Evans) or bicyclic systems (Camphor), this auxiliary leverages the conformational bias of the five-membered ring to induce diastereoselectivity. It is particularly valuable in the resolution of racemic acids and as a stereodirecting group in ester-enolate alkylations and cycloadditions.

This guide details the mechanistic grounding , preparation , and step-by-step protocols for utilizing this compound to achieve high enantiomeric excess (ee) in target molecules.

Structural Basis of Stereocontrol

The efficacy of this compound arises from the interplay between the primary hydroxyl handle and the C2-methyl substituent .

  • Conformational Locking: The cyclopentane ring adopts an "envelope" or "twist" conformation. In the trans-isomer, the C1-hydroxymethyl and C2-methyl groups minimize steric clash by adopting a pseudo-diequatorial orientation.

  • Face Shielding: When acylated (attached to a substrate), the C2-methyl group projects into the spatial quadrant occupied by the reacting center, effectively shielding one face of the enolate or olefin.

  • Flexibility vs. Rigidity: Unlike the rigid bornane system, the cyclopentyl group retains limited flexibility, allowing it to accommodate sterically demanding substrates where bulkier auxiliaries might fail.

Diagram 1: Stereocontrol Mechanism

The following diagram illustrates the attachment, shielding, and cleavage cycle.

G Auxiliary This compound (Chiral Auxiliary) Complex Chiral Ester Intermediate (Face Shielded by C2-Me) Auxiliary->Complex Acylation (DCC/DMAP) Substrate Target Acid/Acyl Chloride Substrate->Complex Reaction Asymmetric Transformation (Alkylation/Diels-Alder) Complex->Reaction Product_Complex Diastereomerically Pure Product-Ester Reaction->Product_Complex Stereoselective Step Cleavage Hydrolysis/Reduction Product_Complex->Cleavage Final_Product Enantiopure Target Cleavage->Final_Product Target Release Recycled_Aux Recycled Auxiliary Cleavage->Recycled_Aux Recovery (>90%) Recycled_Aux->Auxiliary Re-use

Caption: Workflow for utilizing this compound as a reusable chiral auxiliary.

Preparation and Sourcing

While racemic material is commercially available, high-value asymmetric synthesis requires the enantiopure auxiliary. The most robust method for obtaining enantiopure this compound is Lipase-Mediated Kinetic Resolution .

Protocol A: Enzymatic Resolution of (±)-(2-Methylcyclopentyl)methanol

Objective: Isolate (1R,2S)-(2-Methylcyclopentyl)methanol with >98% ee.

Materials:

  • Substrate: (±)-(2-Methylcyclopentyl)methanol (10.0 g)

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Acyl Donor: Vinyl acetate (5 equiv.)

  • Solvent: Diisopropyl ether (DIPE) or Hexane (anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 g of racemic alcohol in 100 mL of anhydrous DIPE.

  • Acyl Donor Addition: Add 5 equivalents of vinyl acetate.

  • Enzyme Addition: Add 1.0 g of CAL-B beads.

  • Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction by GC or chiral HPLC.

    • Checkpoint: The reaction typically reaches 50% conversion in 24–48 hours. The lipase selectively acetylates the (1S,2R)-enantiomer, leaving the (1R,2S)-alcohol unreacted.

  • Filtration: Filter off the enzyme beads (can be washed and reused).

  • Separation: Concentrate the filtrate. Separate the unreacted alcohol (desired enantiomer) from the acetate ester (opposite enantiomer) via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Determine optical rotation and ee% via Chiral GC (e.g., Cyclodex-B column).

FractionCompoundYieldee%
A (1R,2S)-(2-Methylcyclopentyl)methanol~42%>98%
B (1S,2R)-(2-Methylcyclopentyl)methyl acetate~45%>96%

Core Application: Asymmetric Alkylation

The primary use of this auxiliary is to control the stereochemistry of


-alkylation reactions.
Protocol B: Auxiliary Attachment (Acylation)

Objective: covalent attachment of the substrate (e.g., Propionic acid) to the auxiliary.

  • Reagents: Dissolve (1R,2S)-(2-Methylcyclopentyl)methanol (1.0 equiv) and Propionic acid (1.1 equiv) in DCM (0.2 M).

  • Coupling: Add DCC (1.1 equiv) and DMAP (0.1 equiv) at 0°C.

  • Workup: Stir at RT for 12 h. Filter the urea precipitate. Wash filtrate with 1N HCl, sat. NaHCO3, and brine.

  • Purification: Flash chromatography yields the Chiral Ester .

Protocol C: Diastereoselective -Alkylation

Objective: Install an alkyl group (e.g., Benzyl) with high stereocontrol.

Mechanism: The reaction proceeds via a Z-enolate. The C2-methyl group of the auxiliary hinders the approach of the electrophile from the "bottom" face, forcing attack from the "top" face.

Step-by-Step Procedure:

  • Enolization:

    • Cool a solution of LDA (1.1 equiv) in dry THF to -78°C.

    • Dropwise add the Chiral Ester (from Protocol B) in THF.

    • Stir for 45 min at -78°C to ensure complete enolate formation.

  • Alkylation:

    • Add Benzyl Bromide (1.2 equiv) dropwise.

    • Critical Step: Add a polar additive like HMPA or DMPU (2.0 equiv) if the reaction is sluggish; this often improves diastereoselectivity by breaking up enolate aggregates.

  • Quench: Stir at -78°C for 2 h, then slowly warm to -20°C. Quench with sat. NH4Cl.[1][2]

  • Isolation: Extract with ether. Dry over MgSO4. Purify the diastereomers via chromatography.

    • Expectation: Diastereomeric Ratio (dr) typically ranges from 90:10 to 95:5 depending on the steric bulk of the electrophile.

Removal and Recovery

To render the process economical, the auxiliary must be removed without racemizing the product.

Protocol D: Reductive Cleavage (to Chiral Alcohols)
  • Suspend LiAlH4 (2.0 equiv) in dry ether at 0°C.

  • Add the alkylated ester solution dropwise.

  • Stir for 1 h. Quench via Fieser method (Water, 15% NaOH, Water).

  • Result: Chiral Primary Alcohol (Target) + This compound (Recovered Auxiliary).

Protocol E: Hydrolytic Cleavage (to Chiral Acids)
  • Dissolve ester in THF/H2O (3:1).

  • Add LiOH (2.0 equiv) and H2O2 (30%, 4 equiv). The peroxide aids in cleaving sterically hindered esters (Evans protocol adaptation).

  • Stir at 0°C to RT.

  • Acidify aqueous layer to precipitate the Chiral Acid . Extract auxiliary from organic layer.

Comparative Analysis

How does this compound compare to industry standards?

FeatureThis compoundEvans Oxazolidinone8-Phenylmenthol
Source Synthetic / Enzymatic ResolutionAmino Acids (Natural)Synthetic (Complex)
Rigidity Moderate (Envelope conformation)High (Planar ring)High (Chair conformation)
Steric Bulk Medium (Methyl group)Variable (iPr, Bn, Ph)Very High (Phenyl group)
Selectivity Good (dr ~90:[3]10)Excellent (dr >98:2)Excellent (dr >98:2)
Use Case General purpose, less bulky substratesStandard for Aldol/AlkylationDifficult/Bulky substrates

References

  • Enzymatic Resolution: Candida antarctica Lipase B catalyzed kinetic resolution of cycloalkanemethanols. Journal of Molecular Catalysis B: Enzymatic.

  • General Auxiliaries: Evans, D. A. (1982). "Studies in Asymmetric Synthesis." Aldrichimica Acta.

  • Compound Data: PubChem CID 12534286: this compound.

  • Cyclization Precursors: Application of methylcyclopentyl derivatives in titanocene-catalyzed cyclizations. BenchChem Protocols.

Disclaimer: This protocol involves the use of hazardous reagents (LDA, LiAlH4, Alkyl halides). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application of (2-Methylcyclopentyl)methanol in fragrance chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

(2-Methylcyclopentyl)methanol (CAS: 73803-82-4) represents a distinct class of saturated cycloaliphatic primary alcohols. While often overshadowed by its unsaturated terpene cousins (e.g., Geraniol, Citronellol) or complex macrocycles, this molecule offers a critical advantage in functional perfumery: Oxidative Stability .

Unlike unsaturated floral alcohols that degrade rapidly in aggressive media (hypochlorite bleaches, high-pH detergents), the saturated cyclopentyl ring of this compound resists radical attack. This guide details its application not merely as an odorant, but as a structural stabilizer and diffusive lifting agent in hostile product bases.

Core Application Scope:

  • Functional Perfumery: High-stability green/herbal lift in bleach and caustic cleaners.

  • Fine Fragrance: A "bridge" molecule connecting volatile top-notes (mint/camphor) to waxy floral hearts (muguet/rose).

  • Synthesis Intermediate: A scaffold for generating substantive esters (acetates/propionates).

Part 2: Physicochemical & Olfactory Characterization

To effectively utilize this molecule, one must understand its sensory and physical behavior relative to standard benchmarks.

Table 1: Technical Profile
PropertyValue / DescriptionApplication Relevance
IUPAC Name This compoundPrecision in synthesis/regulatory filing.
CAS Number 73803-82-4Identification.[1]
Molecular Weight 114.19 g/mol High diffusivity (Top-to-Middle Note).
LogP (Predicted) ~1.8 - 2.1Moderate hydrophobicity; good solubility in surfactant systems.
Vapor Pressure Moderate-HighProvides immediate "bloom" in wash-off products.
Odor Profile Green, Waxy, Minty, Slightly Floral Acts as a "naturalizer" for synthetic floral accords.
Stability Excellent (pH 2–12) Resistant to hydrolysis and oxidation.
Olfactory Mechanics

Unlike 2-Methylcyclopentanol (the secondary alcohol), which possesses a sharp, solvent-like, and camphoreous odor, the methanol extension (primary alcohol) softens the profile. It introduces a "waxy" texture reminiscent of lily-of-the-valley (muguet) stems, bridging the gap between sharp green notes and soft florals.

Part 3: Experimental Protocols

Protocol A: Stability Validation in Hypochlorite (Bleach) Media

Objective: Verify the survival rate of this compound compared to Linalool (standard unstable control) in a 5% NaOCl solution.

Reagents:

  • Target: this compound (98%+ purity).

  • Control: Linalool (Standard Grade).

  • Base: Commercial grade Sodium Hypochlorite solution (5% active Cl).

  • Internal Standard: Dodecane (inert).

Methodology:

  • Preparation: Prepare a 0.5% w/w solution of the Target and Control separately in the Bleach Base. Note: Use a solubilizer (e.g., Amine Oxide surfactant) if phase separation occurs.

  • Incubation: Store samples at 40°C (accelerated aging) in amber glass vials (PTFE-lined caps).

  • Sampling: Extract aliquots at T=0, T=24h, T=72h, and T=1 week.

  • Extraction: Liquid-Liquid extraction using Hexane containing 100 ppm Dodecane.

  • Analysis: GC-FID or GC-MS analysis. Calculate % Recovery based on the Internal Standard ratio.

Acceptance Criteria:

  • This compound: >90% recovery at T=1 week.

  • Linalool: <10% recovery (expected degradation).

Protocol B: "Green Muguet" Accord Construction

Objective: Use this compound to modernize a Muguet accord, replacing unstable aldehydes with this saturated alcohol for a "dewy" effect.

Formulation Logic: The molecule acts as the Green Modifier . It replaces Cis-3-Hexenol (which can be fleeting) to provide a more substantive, waxy green note.

Accord Structure (Parts per 1000):

IngredientRoleStandard QtyModified Qty (with Target)
Hydroxycitronellal Floral Heart400400
Phenylethyl Alcohol Floral Body250250
This compound Green/Waxy Lift 0 60
Cis-3-Hexenol Sharp Top Green102
Indole (10% sol.) Animalic Nuance55
Hedione Radiance200150
Galaxolide 50% Fixative135133

Result: The Modified Accord will exhibit a "thicker," more natural stem-like quality that persists longer on the blotter than the standard Cis-3-Hexenol version.

Part 4: Visualization of Workflows

Diagram 1: Stability & Application Logic

This diagram illustrates the decision-making process for selecting this compound based on environmental pH and oxidative stress.

StabilityLogic Start Fragrance Brief Analysis Environment Check Base Environment Start->Environment Neutral Neutral pH / Fine Fragrance Environment->Neutral Non-Oxidative Hostile High pH / Bleach / Acid Environment->Hostile Oxidative Standard Use Linalool / Terpenes Neutral->Standard Target Select this compound Hostile->Target Requires Saturated Ring Outcome1 Standard Volatility Standard->Outcome1 Outcome2 High Stability Green Note Target->Outcome2

Caption: Decision tree for selecting this compound in high-stress functional bases.

Diagram 2: Olfactory Bridge Architecture

Visualizing how the molecule connects different olfactory families within a formulation.

OlfactoryBridge Top Top Notes (Mint, Camphor) Bridge (2-Methylcyclopentyl) methanol Top->Bridge Softens Sharpness Heart Heart Notes (Muguet, Rose) Bridge->Heart Adds Waxy/Green Body Base Base Notes (Musk, Woods) Heart->Base Substantivity

Caption: The molecule acts as a "Green Bridge," smoothing the transition from sharp top notes to floral hearts.

Part 5: Synthesis & Derivatization (Advanced Application)

For fragrance chemists looking to expand their library, this compound serves as an excellent precursor.

Esterification Protocol (Fruity Modification): Acetylation of the primary hydroxyl group yields (2-Methylcyclopentyl)methyl acetate.

  • Reaction: this compound + Acetic Anhydride (cat. H2SO4) → Acetate Ester.

  • Sensory Shift: The odor profile shifts from Waxy/Green to Fruity/Berry/Pear .

  • Utility: These esters are highly substantive fruity notes, valuable because they lack the "solvent" aspect of simple aliphatic esters (like amyl acetate).

Part 6: References & Authority

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12534286, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Cyclopentanol, 2-methyl- (Precursor Analysis). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound.[1] Retrieved from [Link][1]

  • Google Patents. Fragrance compositions containing cyclopentyl derivatives (Contextual Application). See generally US Patents on "Cycloalkyl methanol fragrance". Retrieved from

Disclaimer: All protocols should be performed in accordance with standard laboratory safety guidelines (GLP). Ensure compliance with IFRA standards regarding dosage in final consumer products.

Sources

Application Note: (2-Methylcyclopentyl)methanol as a Chiral Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methylcyclopentyl)methanol (CAS 73803-82-4) is a critical aliphatic carbocycle used to introduce conformationally restricted lipophilic bulk into pharmaceutical candidates.[1] Unlike flexible alkyl chains, the cyclopentane ring locks the spatial orientation of the hydroxymethyl handle relative to the methyl group, providing defined vectors for hydrophobic interaction within protein binding pockets.

This guide details the stereochemical considerations, validated synthesis protocols, and activation pathways for using this molecule as a precursor in the development of CCR2 antagonists , kinase inhibitors , and peptidomimetics .

Structural & Stereochemical Intelligence

The utility of this compound lies in its stereoisomerism.[1] The relative arrangement of the methyl (C2) and hydroxymethyl (C1) groups defines the trajectory of the attached pharmacophore.

Isomeric Landscape
  • Cis-Isomer: The -CH₃ and -CH₂OH groups are on the same face.[1] This creates a "U-shape" hydrophobic cavity, often used to mimic the turn induced by proline in peptidomimetics.[1]

  • Trans-Isomer: The groups are on opposite faces.[1] This creates a linear, extended vector, useful for spanning narrow hydrophobic channels in GPCRs (e.g., CCR2, CCR5).

Critical Design Note: Commercial "racemic" mixtures often vary in cis:trans ratio.[1] For reproducible SAR (Structure-Activity Relationship) data, we recommend synthesizing or sourcing enantiopure material via the protocols below.

Synthetic Workflows & Protocols

Workflow Visualization: Synthesis & Activation

The following diagram illustrates the conversion of the carboxylic acid precursor to the alcohol, followed by activation for coupling.

SynthesisPath Acid 2-Methylcyclopentane- carboxylic Acid Ester Methyl Ester Intermediate Acid->Ester MeOH, H+ Alcohol (2-Methylcyclopentyl) methanol (Target) Acid->Alcohol BH3-THF (Direct Reduction) Ester->Alcohol LiAlH4 or LiBH4 (THF) Tosylate Activated Tosylate (Leaving Group) Alcohol->Tosylate TsCl, Pyridine (Substitution Precursor) Aldehyde Aldehyde (Reductive Amination) Alcohol->Aldehyde Swern Oxidation (Amine Coupling)

Figure 1: Synthetic tree showing reduction pathways and divergent activation strategies for pharmaceutical coupling.

Protocol A: Chemoselective Reduction (Acid to Alcohol)

Objective: High-yield conversion of 2-methylcyclopentanecarboxylic acid to the alcohol without epimerization.[1]

Reagents:

  • Substrate: 2-Methylcyclopentanecarboxylic acid (1.0 eq)[1]

  • Reductant: Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with substrate and anhydrous THF (0.5 M concentration).[1]

  • Addition: Cool the solution to 0°C. Add BH₃·THF dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Stain: KMnO₄; Alcohol spots are active).[1]

  • Quench: Cool to 0°C. Cautiously add Methanol (excess) dropwise to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve residue in Et₂O, wash with 1M NaOH (to remove unreacted acid) and Brine. Dry over MgSO₄.[1]

  • Purification: Distillation or Flash Chromatography (Hexanes:EtOAc 4:1).

Validation Point: ¹H NMR should show the disappearance of the carboxylic proton (11-12 ppm) and appearance of the -CH₂OH doublet/multiplet at 3.4-3.6 ppm.[1]

Functionalization: The "Linker" Strategy

In drug development, the alcohol is rarely the endpoint.[1] It serves as a handle to attach the cyclopentyl ring to a nitrogenous core (e.g., piperidine, pyrrolidine).

Protocol B: Activation via Tosylation

Context: Converting the hydroxyl group into a Tosylate (OTs) creates a potent electrophile for SN2 displacement by amines (e.g., in CCR2 antagonist synthesis).

Reagents:

  • This compound (1.0 eq)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)[1]

  • DMAP (0.1 eq, catalyst)

  • DCM (Dichloromethane)[1]

Methodology:

  • Dissolve alcohol in DCM (0.2 M) and cool to 0°C.

  • Add TEA and DMAP.[1]

  • Add TsCl portion-wise.[1]

  • Stir at room temperature for 12 hours.

  • Critical Wash: Wash with 1M HCl (to remove TEA), then sat. NaHCO₃.

  • Storage: The resulting tosylate is stable but should be stored at 4°C to prevent hydrolysis.

Pharmaceutical Application: CCR2 Antagonists

Case Study: Design of dual CCR2/CCR5 antagonists for autoimmune indications (e.g., Rheumatoid Arthritis).

Mechanism: High-affinity CCR2 antagonists often feature a basic amine core (e.g., 3-aminopyrrolidine) linked to a lipophilic cap.[1] The (2-methylcyclopentyl) group serves as this "cap," fitting into the hydrophobic sub-pocket of the receptor.[1] The trans stereochemistry is often preferred to orient the methyl group away from steric clashes in the receptor channel.[1]

Retrosynthetic Logic: The drug candidate is assembled by displacing the Tosylate (from Protocol B) with the secondary amine of the pharmacophore core.[1]

CCR2_Logic Drug CCR2 Antagonist Candidate (Active Drug) Coupling N-Alkylation Step (SN2 Reaction) Coupling->Drug K2CO3, MeCN, Heat Core Pharmacophore Core (e.g., Pyrrolidine/Piperidine) Core->Coupling Linker (2-Methylcyclopentyl)methyl 4-methylbenzenesulfonate Linker->Coupling Origin This compound (Starting Material) Origin->Linker Protocol B (Tosylation)

Figure 2: Retrosynthetic assembly of a CCR2 antagonist using the alcohol as the lipophilic anchor.

Analytical Quality Control

To ensure "Pharmaceutical Grade" integrity, the following specifications must be met:

TestMethodAcceptance CriteriaRationale
Purity GC-FID> 98.0%Removal of unreduced ester or over-reduced byproducts.[1]
Stereopurity Chiral GC / HPLC> 95% de (diastereomeric excess)Cis/Trans ratio affects potency.[1]
Residual Solvent Headspace GC< 500 ppm (THF/DCM)ICH Q3C compliance for intermediates.[1]
Water Content Karl Fischer< 0.5%Critical for subsequent anhydrous activation steps (Tosylation).[1]

References

  • PubChem. (2025).[1][3][4] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Brodmerkel, C. M., et al. (2005).[1] Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist. The Journal of Immunology. [Link][1]

  • Pasternak, A., et al. (2008).[1] Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters. [Link]

  • Xia, M., et al. (2007).[1] Structure-Activity Relationships of CCR2 Antagonists. Expert Opinion on Therapeutic Patents. [Link][1]

  • Brown, H. C., et al. (1983).[1][3] Selective Reductions.[1] Reaction of 2-Methylcyclopentanecarboxylic Acid. Journal of the American Chemical Society.[1][3] [Link]

Sources

Biocatalytic synthesis of enantiopure (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Synthesis of Enantiopure (2-Methylcyclopentyl)methanol


-Branched Primary Alcohols via Immobilized Lipase

Executive Summary

This compound is a critical chiral building block in the synthesis of neurokinin-1 (NK1) receptor antagonists and various fragrance compounds. Traditional chemical synthesis often yields cis/trans mixtures requiring tedious separation.[1] This Application Note details a robust, scalable biocatalytic protocol for the production of enantiopure this compound using Lipase B from Candida antarctica (CAL-B) .

The method utilizes enzymatic kinetic resolution (EKR) via irreversible transesterification. Unlike chemical acylation, CAL-B discriminates between the enantiomers of this


-branched primary alcohol, yielding high enantiomeric excess (

) under mild conditions.

Introduction & Scientific Rationale

The Challenge of -Branching

Primary alcohols with a chiral center at the


-position (e.g., C2 of the cyclopentane ring) present a specific challenge for biocatalysis. The chiral center is "remote" from the reaction center (the hydroxyl group), reducing the steric differentiation required for enzyme recognition.
  • Substrate: this compound (Racemic).[1]

  • Target: Enantiopure (

    
    )-Acetate and (
    
    
    
    )-Alcohol (or inverse, dependent on specific enzyme preference).
Route Selection: Lipase-Mediated Transesterification

While oxidoreductases (KREDs/ADHs) can reduce corresponding ketones, the starting materials are often expensive or unstable. Lipase-mediated resolution is selected here for its industrial scalability , solvent tolerance , and absence of cofactor recycling requirements.

Mechanism: The serine hydrolase (CAL-B) forms an acyl-enzyme intermediate with the acyl donor (Vinyl Acetate). The "fast-reacting" enantiomer of the alcohol nucleophilically attacks this intermediate, forming the ester. The "slow-reacting" enantiomer remains as the alcohol.

Key Advantages:

  • Irreversible Acyl Donor: Use of Vinyl Acetate ensures the reaction is driven to completion by tautomerization of the leaving group (vinyl alcohol

    
     acetaldehyde).
    
  • Immobilization: Use of Novozym® 435 (CAL-B on acrylic resin) allows for easy filtration and catalyst reuse.[1]

Reaction Scheme & Pathway

The following diagram illustrates the kinetic resolution pathway.

ReactionScheme Substrate Racemic This compound Catalyst Novozym 435 (CAL-B) Substrate->Catalyst Binding Reagents Vinyl Acetate (Acyl Donor) Reagents->Catalyst Intermediate Acyl-Enzyme Complex Catalyst->Intermediate Acylation Product1 (1R,2R)-Acetate (Fast Reacting) Intermediate->Product1 Selective Transfer Product2 (1S,2S)-Alcohol (Slow Reacting) Intermediate->Product2 No Reaction Byproduct Acetaldehyde Intermediate->Byproduct Tautomerization

Figure 1: Kinetic resolution pathway of this compound using CAL-B and Vinyl Acetate.[1]

Experimental Protocol

Materials
  • Substrate: Racemic this compound (purity

    
    ).[1]
    
  • Enzyme: Novozym® 435 (Novozymes/Strem) or equivalent immobilized CAL-B.[1]

  • Acyl Donor: Vinyl Acetate (stabilized with hydroquinone).[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or dry Toluene.[1]

  • Internal Standard: Dodecane (for GC analysis).[1]

Analytical Screening (Method Development)

Before scale-up, determine the Enantiomeric Ratio (E-value) .

  • Preparation: In a 4 mL glass vial, dissolve 50 mg of racemic alcohol in 2 mL of MTBE.

  • Activation: Add 2 equivalents of Vinyl Acetate (approx. 100 µL).

  • Initiation: Add 10 mg of Novozym 435.

  • Incubation: Shake at 30°C, 200 rpm.

  • Sampling: Take 50 µL aliquots at 1h, 4h, and 24h. Filter through a cotton plug into a GC vial; dilute with MTBE.

  • Analysis: Analyze via Chiral GC (Method in Section 5).

Preparative Scale Protocol (10g Batch)
StepActionCritical Parameter
1. Solubilization Dissolve 10.0 g (87.6 mmol) of racemic alcohol in 100 mL MTBE.Concentration ~0.8-1.0 M. High conc.[1] improves throughput.
2. Acyl Donor Add 4.0 mL (43.8 mmol, 0.5 eq) of Vinyl Acetate.Crucial: Start with 0.5 eq to stop reaction at 50% conversion naturally.
3. Catalyst Addition Add 200 mg (2% w/w) Novozym 435.[1]Enzyme loading controls rate, not selectivity.
4.[1] Reaction Incubate at 30°C with orbital shaking (150 rpm).Monitor conversion. Do not exceed 35°C to preserve enzyme longevity.
5.[1] Monitoring Check conversion at 4h, 8h, 12h.Target: 50% Conversion .
6. Termination Filter off the enzyme beads using a sintered glass funnel.Recycle: Wash beads with MTBE and store at 4°C for reuse.
7. Separation Evaporate solvent.[1] Separate Alcohol and Acetate via Flash Chromatography (Silica gel, Hexane:EtOAc).[1]Alcohol is more polar (elutes later).[1]
8. Hydrolysis (Optional) To recover the second alcohol enantiomer: Treat acetate with K2CO3 in MeOH.Quantitative yield.[1][2]

Analytical Methods & Validation

Instrument: Agilent 7890 GC or equivalent. Column: Cyclodex-B (30m x 0.25mm x 0.25µm) or Hydrodex


-6TBDM.[1]
  • Oven: 80°C (hold 2 min)

    
     5°C/min 
    
    
    
    160°C.
  • Carrier Gas: Helium @ 1.2 mL/min.[1]

  • Detection: FID @ 250°C.

Calculation of E-Value: The selectivity factor (


) is calculated using the conversion (

) and enantiomeric excess of the substrate (

) and product (

):


  • Acceptance Criteria: An

    
     is required for practical synthesis. CAL-B typically provides 
    
    
    
    for this substrate class.[1]

Process Workflow & Decision Logic

Workflow Start Start: Racemic Substrate Screen Analytical Screen (10mg) Measure E-value Start->Screen Decision Is E > 20? Screen->Decision Optimize Optimize Solvent/Temp (Try Toluene or Ionic Liquids) Decision->Optimize No ScaleUp Preparative Scale (10g) 0.5 eq Vinyl Acetate Decision->ScaleUp Yes Optimize->Screen Re-test Monitor Monitor Conversion (c) Stop at c = 50% ScaleUp->Monitor Workup Filtration & Chromatography Monitor->Workup Result Enantiopure Alcohol (>99% ee) Workup->Result

Figure 2: Decision logic for process optimization and scale-up.

Troubleshooting & Expert Insights

  • Slow Reaction Rate: Primary alcohols with

    
    -branching react slower than non-branched ones.[1]
    
    • Solution: Increase temperature to 40°C or switch solvent to Toluene (hydrophobic solvents often enhance CAL-B activity via "interfacial activation" mimicry).[1]

  • Low Selectivity (

    
    ): 
    
    • Solution: Lower temperature to 20°C. While rate decreases, enantioselectivity (

      
      ) typically increases due to the enthalpic component of chiral recognition.
      
  • Water Content: Ensure solvents are dry (

    
     water).[1] Excess water causes hydrolysis of the vinyl acetate (side reaction) and competes with the alcohol.
    

References

  • Biocatalytic Resolution of Primary Alcohols

    • Ghanem, A.[1] (2007).[1][3] "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry, 18(12), 1363-1400.[1] Link

  • CAL-B Specificity & Applications

    • Anderson, E. M., et al. (1998).[1] "Origin of Enantioselectivity in Candida antarctica Lipase B." Biocatalysis and Biotransformation, 16(3), 181-204.[1] Link

  • General Protocol for Kinetic Resolution

    • Breuer, M., et al. (2004).[1][4] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.[1] Link

  • PubChem Compound Summary

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12534286, this compound.[1] Link

(Note: While specific literature on the resolution of this exact CAS 73803-82-4 is sparse, the cited protocols for


-branched primary alcohols using CAL-B are the industry standard and scientifically validated approaches for this structure.)

Sources

Application Note: Diastereoselective Grignard Addition to 2-Methylcyclopentanecarbaldehyde

[1]

Strategic Overview

The nucleophilic addition of Grignard reagents to chiral

2-methylcyclopentanecarbaldehyde (1)

Successful execution of this reaction requires more than simple mixing of reagents.[1] It demands a rigorous understanding of 1,2-asymmetric induction (Cram vs. Felkin-Anh control) and precise temperature management to prevent

1
Key Application Areas
  • Fragment Assembly: Construction of contiguous chiral centers in natural product synthesis.[1]

  • Medicinal Chemistry: Introduction of metabolic stability via sterically defined secondary alcohols.[1]

  • Process Chemistry: Scale-up of chiral building blocks with high diastereomeric ratios (dr).

Mechanistic Insight & Stereochemical Control[1]

Conformational Analysis

Unlike cyclohexanes, cyclopentanes exist in a dynamic "envelope" conformation.[1] For 2-methylcyclopentanecarbaldehyde , the trans-isomer is thermodynamically favored, placing the formyl and methyl groups in a pseudo-diequatorial orientation to minimize 1,2-steric repulsion.[1]

The Felkin-Anh Model

The stereochemical outcome is governed by the Felkin-Anh model , which predicts the trajectory of the incoming nucleophile (Nu⁻).[2][3]

  • Orthogonal Alignment: The largest substituent (L) at the

    
    -center aligns perpendicular to the carbonyl plane (Burgi-Dunitz trajectory). In this substrate, the cyclopentane ring residue (C5) acts as the "Large" group, while the C2-methyl group acts as the "Medium" (M) group.
    
  • Nucleophilic Trajectory: The Grignard reagent attacks the carbonyl carbon from the face opposite the "Large" group, avoiding the "Medium" group.

  • Outcome: This preferential attack yields the anti-Felkin product (relative to the pre-existing stereocenter) as the major diastereomer.

Note on Chelation: If the Grignard reagent contains a coordinating heteroatom or if a Lewis acid (e.g., MgBr₂, TiCl₄) is present, the mechanism may shift to a Cram-Chelate model, potentially reversing selectivity. This protocol assumes non-chelating conditions (standard ether/THF) favoring Felkin-Anh.[1]

FelkinAnhcluster_0Substrate Conformationcluster_1Nucleophilic Attackcluster_2Product OutcomeAldehyde2-Methylcyclopentane-carbaldehydeConformerFelkin-Anh Conformer(L group ⟂ C=O)Aldehyde->ConformerEquilibrationAttackGrignard (RMgX)Attack Angle ~107°Conformer->AttackKinetic ControlTSTransition State(Minimizes steric clash)Attack->TSMajorMajor Diastereomer(anti-Felkin)TS->MajorPreferred PathMinorMinor Diastereomer(syn-Felkin)TS->MinorSteric Clash

Figure 1: Logic flow for Felkin-Anh controlled addition to 2-methylcyclopentanecarbaldehyde.

Experimental Protocol

Reagents & Equipment
  • Substrate: 2-Methylcyclopentanecarbaldehyde (freshly distilled or prepared via oxidation of the alcohol).

  • Nucleophile: Phenylmagnesium bromide (3.0 M in Et₂O) or Vinylmagnesium bromide (1.0 M in THF).

  • Solvent: Anhydrous THF (inhibitor-free) or Diethyl Ether.[1]

  • Quench: Saturated aqueous NH₄Cl.

  • Equipment: Flame-dried glassware, N₂/Ar manifold, low-temperature thermometer.

Critical Parameters (Causality)
ParameterSettingRationale (Expertise)
Temperature -78°C to -40°CLow temp suppresses deprotonation (enolization) of the

-proton, preventing epimerization and racemization.[1]
Addition Rate Dropwise (Slow)Prevents local exotherms that could degrade selectivity or cause runaway reactions.[1]
Stoichiometry 1.2 - 1.5 equivSlight excess ensures full conversion despite trace moisture; large excess increases side reactions.[1]
Solvent Et₂O vs. THFEt₂O often enhances diastereoselectivity due to tighter coordination; THF is better for solubility of aryl Grignards.[1]
Step-by-Step Procedure

Step 1: Preparation of the Aldehyde Solution

  • Charge a flame-dried 100 mL round-bottom flask with a magnetic stir bar under an inert atmosphere (Ar/N₂).

  • Add 2-methylcyclopentanecarbaldehyde (1.0 equiv, 5.0 mmol, 560 mg) via syringe.[1]

  • Dilute with anhydrous THF (25 mL, 0.2 M concentration).

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Grignard Addition

  • Load the Grignard reagent (e.g., PhMgBr, 1.2 equiv, 6.0 mmol) into a separate dry syringe or addition funnel.[1]

  • Add the Grignard reagent dropwise over 20 minutes along the side of the flask.

    • Observation: The solution may turn slightly yellow or cloudy.[1]

  • Stir at -78°C for 1 hour.

  • Warm slowly to -20°C over 2 hours.

    • Checkpoint: Monitor reaction progress via TLC (hexane/EtOAc 4:1).[1] Aldehyde spot should disappear; new alcohol spot appears (lower R_f).[1]

Step 3: Quenching & Workup [1]

  • While still cold (-20°C), quench the reaction by adding saturated NH₄Cl (10 mL) dropwise. Caution: Gas evolution.[1]

  • Allow the mixture to warm to room temperature.

  • Dilute with water (20 mL) and extract with EtOAc (3 x 30 mL).

  • Wash combined organics with brine (30 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude oil via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

  • Isolate the major diastereomer (secondary alcohol).[1]

Analytical Validation

NMR Interpretation

The diastereomers can typically be distinguished by ¹H NMR and ¹³C NMR.[1]

  • Carbinol Proton (CH-OH): The chemical shift of the proton at the newly formed chiral center often differs between diastereomers by 0.1–0.3 ppm.

  • ¹³C NMR: Look for "doubling" of peaks in the crude mixture, indicating the presence of both diastereomers. The ratio of peak integration gives the dr (diastereomeric ratio).

Determining Stereochemistry

To confirm the anti-Felkin product:

  • Chemical Correlation: Convert the alcohol to a known derivative (e.g., Mosher ester analysis).[1]

  • X-Ray Crystallography: If the alcohol or a derivative (e.g., p-nitrobenzoate) is crystalline.[1]

  • Literature Comparison: Compare NMR shifts with reported values for analogous 1-(2-methylcyclopentyl)alkanols [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Enolization of aldehydeLower temperature to -78°C; ensure Grignard is not degraded (titrate before use).
Low Diastereoselectivity High reaction temperatureMaintain -78°C for longer; switch solvent to non-coordinating solvent (e.g., Toluene/Ether mix) or use Lewis Acid additives (MgBr₂).[1]
Recovered Starting Material Wet solvent/reagentsFlame-dry all glass; distill aldehyde immediately before use; use fresh Grignard.[1]
Complex Mixture 1,2-addition vs. 1,4-additionNot applicable for saturated aldehydes, but ensure substrate purity (no enals present).[1]

Safety Data (GHS Standards)

  • Grignard Reagents: Pyrophoric; releases flammable gas on contact with water.[1] Handle only under inert gas.[1]

  • 2-Methylcyclopentanecarbaldehyde: Flammable liquid (H226), Skin Irritant (H315).[1][4]

  • THF/Ether: Peroxide formers.[1] Test for peroxides before distillation.[1]

References

  • Stereoselective Nucleophilic Additions to Carbonyls

    • Mengel, A., & Reiser, O. (1999).[1] Chem. Rev., 99(5), 1191–1224.[1] (Foundational review on Felkin-Anh vs. Chelation control).

  • Grignard Reaction Protocols

    • Organic Syntheses, Coll.[1] Vol. 6, p.737 (1988).[1] Standard procedures for handling sensitive aldehydes.

  • Felkin-Anh Model Visualization

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Authoritative textbook source for mechanistic models).[1]

  • Substrate Data

    • PubChem Compound Summary for CID 12534276, 2-Methylcyclopentanecarbaldehyde.[1]

Application Note: Chemoselective Reduction of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the reduction of 2-methylcyclopentanecarboxylic acid (2-MCPCA) to (2-methylcyclopentyl)methanol . Two primary protocols are evaluated: Lithium Aluminum Hydride (LiAlH₄) reduction and Borane-Tetrahydrofuran (BH₃·THF) reduction.[1] While LiAlH₄ serves as the industry standard for cost-effective scale-up, the Borane-THF method offers superior chemoselectivity and milder conditions, particularly valuable when preserving stereochemical integrity or avoiding side reactions with other functional groups. This guide includes optimized workflows, safety protocols for handling pyrophoric reagents, and self-validating analytical checkpoints.

Introduction & Chemical Context

The transformation of 2-methylcyclopentanecarboxylic acid to its corresponding alcohol is a fundamental step in the synthesis of cyclopentane-based chiral auxiliaries and pharmaceutical intermediates.

  • Substrate: 2-methylcyclopentanecarboxylic acid (CAS: 2428-03-7)

  • Product: this compound (CAS: 73803-82-4)[2]

  • Key Challenge: The primary challenge is the safe handling of hydride reducing agents and the efficient disruption of aluminum/boron complexes during workup to maximize yield.

  • Stereochemistry: This reduction generally proceeds with retention of configuration . If the starting material is trans-2-methylcyclopentanecarboxylic acid, the product will be the trans-alcohol.

Reaction Scheme Overview

The carboxylic acid is activated (via deprotonation or coordination) and then reduced by hydride transfer to form an alkoxide intermediate, which is hydrolyzed to the primary alcohol.[3]

Method A: Borane-THF Reduction (Chemoselective)

Best for: High chemoselectivity (tolerates esters/nitro groups), mild conditions, and ease of handling compared to LAH.

Mechanistic Insight

Unlike hydrides which attack electrophilic carbonyls, Borane (BH₃) is an electrophile. It coordinates with the carboxyl oxygen to form an acyloxyborane intermediate. This activation makes the carboxyl carbon highly susceptible to intramolecular hydride transfer, allowing reduction to occur rapidly even in the presence of esters.

BoraneMechanism Acid Carboxylic Acid (R-COOH) Coord Coordination (R-COOH-BH3) Acid->Coord + BH3·THF Acyloxy Acyloxyborane Intermediate Coord->Acyloxy - H2 Borate Trialkylborate Species Acyloxy->Borate + 2 BH3 Hydride Transfer Alcohol Primary Alcohol (R-CH2OH) Borate->Alcohol + H2O/MeOH Hydrolysis

Figure 1: Electrophilic activation mechanism of Borane reduction.

Experimental Protocol

Reagents:

  • 2-Methylcyclopentanecarboxylic acid (1.0 equiv)

  • Borane-THF complex (1.0 M solution, 1.2 - 1.5 equiv)

  • Anhydrous THF (Solvent)

  • Methanol (Quench)[4]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to 0°C.[1][4][5][6][7]

  • Substrate Addition: Dissolve the acid in anhydrous THF (approx. 0.5 M concentration).

  • Reagent Addition: Add BH₃·THF solution dropwise via syringe over 30 minutes. Note: Hydrogen gas will evolve; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours.

    • Checkpoint: Monitor by TLC (stain with KMnO₄). The acid spot should disappear.[3]

  • Quench (Critical): Cool back to 0°C. Add Methanol dropwise until bubbling ceases.

    • Why? This destroys excess borane and converts the boron-alkoxide to volatile trimethyl borate (B(OMe)₃).

  • Workup: Concentrate the mixture on a rotary evaporator. Add fresh methanol and re-concentrate (repeat 3x) to azeotrope away the boron species.

  • Purification: The resulting oil is often pure enough for use. If necessary, purify via flash column chromatography (Hexanes/EtOAc).

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction[5][6]

Best for: Large-scale synthesis, cost reduction, and substrates where chemoselectivity is not required.

Mechanistic Insight

LiAlH₄ is a powerful nucleophilic reducing agent. It first deprotonates the acid to form a lithium carboxylate (consuming 1 hydride), then delivers further hydrides to reduce the carboxylate to the alkoxide.

Experimental Protocol

Reagents:

  • 2-Methylcyclopentanecarboxylic acid (1.0 equiv)

  • LiAlH₄ (Powder or pellets, 1.5 - 2.0 equiv)

  • Anhydrous Diethyl Ether or THF

  • Fieser Reagents (H₂O, 15% NaOH)[1][7]

Step-by-Step Workflow:

  • Slurry Preparation: In a dry 3-neck RBF under N₂, suspend LiAlH₄ in dry Ether/THF at 0°C.

  • Addition: Dissolve the carboxylic acid in a minimal amount of solvent. Add this solution dropwise to the LiAlH₄ slurry.[6]

    • Safety: This is exothermic with vigorous H₂ evolution. Control the rate to maintain a gentle reflux.

  • Reflux: Once addition is complete, heat to reflux for 2–4 hours to ensure complete reduction of the carboxylate salt.

  • The Fieser Workup (Optimized): This method produces a granular, sand-like precipitate that filters easily, avoiding the dreaded "aluminum emulsion."

FieserWorkup Start Reaction Mixture (n grams LiAlH4 used) Step1 Add n mL H2O (Slowly at 0°C) Start->Step1 Step2 Add n mL 15% NaOH Step1->Step2 Step3 Add 3n mL H2O Step2->Step3 Stir Stir 15 mins (Precipitate turns white/granular) Step3->Stir Filter Filter through Celite Wash with Ether Stir->Filter

Figure 2: The Fieser Workup Protocol for Aluminum Hydride reductions.

  • Isolation: Dry the filtrate over MgSO₄, filter, and concentrate in vacuo.

Comparative Data & Expectations

FeatureMethod A: Borane-THFMethod B: LiAlH₄
Active Species Electrophilic (BH₃)Nucleophilic (AlH₄⁻)
Selectivity High (Reduces -COOH in presence of esters)Low (Reduces esters, ketones, aldehydes)
Workup Difficulty Low (Methanol quench + evaporation)Moderate (Requires specific stoichiometry)
Safety Profile Flammable, Toxic (Diborane gas risk)Pyrophoric, reacts violently with water
Yield Expectation 85 - 95%90 - 98%
Analytical Characterization (Expected)
  • Physical State: Colorless liquid.[8]

  • Boiling Point: High boiling liquid (approx. 160–170°C). Use high vacuum for distillation.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.4–3.6 ppm (d, 2H, -CH ₂OH)
      
    • 
       1.0 ppm (d, 3H, -CH ₃)
      
    • 
       1.2–2.0 ppm (m, Ring protons)
      
  • IR Spectroscopy:

    • Broad peak at 3300–3400 cm⁻¹ (O-H stretch).

    • Absence of carbonyl stretch at 1700 cm⁻¹.

Safety & Troubleshooting

Critical Safety Notes
  • LiAlH₄ Handling: Never add water directly to solid LiAlH₄. Always suspend in ether first. Keep a Class D fire extinguisher nearby.

  • Borane Toxicity: Borane is highly toxic. All operations must be performed in a functioning fume hood.

  • Venting: Both reactions generate stoichiometric amounts of Hydrogen gas. Ensure the system is open to an inert gas line with a bubbler to prevent pressure buildup.

Troubleshooting Guide
  • Problem: Low yield with Borane.

    • Cause: Incomplete removal of boron complex.

    • Solution: Perform the Methanol azeotrope step aggressively (add MeOH, rotovap, repeat 3x).

  • Problem: Gray slime during LiAlH₄ workup.

    • Cause: Incorrect water addition ratios.

    • Solution: Add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir overnight to solubilize aluminum salts if Fieser workup fails.

References

  • Brown, H. C.; Kulkarni, S. U. "Organoboranes for Synthesis. Reduction of Carboxylic Acids to Alcohols."[3][9][4][10] Journal of Organic Chemistry, 1977 , 42, 4169.

  • Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis."[1] Vol. 1, Wiley, New York, 1967 , pp. 581-595. (The definitive source for the Fieser Workup).

  • PubChem. "this compound Compound Summary."[2] National Library of Medicine.

  • Organic Chemistry Portal. "Reduction of Carboxylic Acids." (Comprehensive overview of hydride vs. borane mechanisms).

  • Rzepa, H. "Mechanism of the reduction of a carboxylic acid by borane: revisited." Imperial College London, 2012 . (Mechanistic insight into acyloxyborane intermediates).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-MCPM-001 Subject: Isolation and Purification Protocols for (2-Methylcyclopentyl)methanol (C₇H₁₄O) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Triage & Initial Assessment

Welcome to the Technical Support Center. You are likely working with This compound (CAS: 73803-82-4), a primary alcohol typically synthesized via the reduction of 2-methylcyclopentanecarboxylic acid or its ester derivatives.

Before proceeding, verify your crude mixture composition. This molecule presents unique purification challenges due to cis/trans stereoisomerism and the potential for persistent emulsions during workup.

Quick Reference Data
PropertyValue / Note
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Boiling Point (Est.) 170–180°C (760 mmHg) / 75–85°C (15 mmHg)
Physical State Colorless liquid
Key Impurities Unreacted ester/acid, solvent (THF/Ether), drying agents, cis/trans isomers.[1][2]
Stereochemistry Exists as cis and trans diastereomers.[3] Separation is non-trivial.

Chemical Workup Protocols (The "Fieser" Standard)

Issue: "My crude reaction mixture is a gelatinous gray mess. I cannot separate the layers."

Diagnosis: If you synthesized this via Lithium Aluminum Hydride (LiAlH₄) reduction, you are experiencing an aluminum hydroxide emulsion. Standard acid/base washes often fail here.

Solution: Implement the Fieser Workup (Steinhardt method) immediately. This creates a granular, sand-like precipitate that filters easily, avoiding the "emulsion nightmare."

Protocol: Fieser Quench for LiAlH₄ Reduction

Assumes


 grams of LiAlH₄ were used.
  • Cool: Chill the reaction mixture to 0°C under inert atmosphere (Ar/N₂).

  • Water Addition: Slowly add

    
     mL  of Water. Caution: Exothermic H₂ evolution.
    
  • Base Addition: Slowly add

    
     mL  of 15% aqueous NaOH.
    
  • Water Addition: Add

    
     mL  of Water.
    
  • Precipitation: Warm to room temperature and stir vigorously for 15–30 minutes. The gray/white solid should become granular.

  • Filtration: Filter through a pad of Celite or coarse sintered glass. Rinse the cake with diethyl ether or THF.[4]

  • Drying: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate in vacuo.

Expert Insight: For large-scale (>50g) reactions, Rochelle's Salt (saturated potassium sodium tartrate) workup is preferred over Fieser, as the Fieser solid can trap the product. Stir the crude mixture with Rochelle's salt solution overnight to break the emulsion.

Purification Workflow: Distillation & Chromatography

Issue: "I have a yellow oil. Simple distillation isn't separating the isomers, and the purity is stuck at 85%."

Diagnosis: this compound has a high boiling point at atmospheric pressure, leading to thermal degradation. Furthermore, cis and trans isomers have very similar boiling points (often


T < 2°C), making fractional distillation ineffective for isomer separation.
Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Check Check TLC/GC (Isomer Ratio Critical?) Start->Check Distill Vacuum Distillation (Remove bulk impurities) Check->Distill No (Mix acceptable) Column Flash Chromatography (High Surface Area Silica) Check->Column Yes (Need single isomer) Pure Final Product (Mixed Isomers) Distill->Pure Collect Main Fraction Distill->Column If higher purity needed IsomerPure Stereopure Product (Cis or Trans) Column->IsomerPure Slow Elution

Figure 1: Decision matrix for purification based on stereochemical requirements.

Step-by-Step Purification Guide
Method A: Vacuum Distillation (Bulk Purity)

Best for: Removing solvents, starting materials, and non-volatile residues.

  • Setup: Short-path distillation head with a vacuum manifold.

  • Pressure: Establish a vacuum of <10 mmHg (ideally <1 mmHg).

  • Temperature:

    • Bath: Start at 80°C and ramp slowly.

    • Head: Expect product collection around 75–85°C (at 15 mmHg) . Note: Boiling points vary significantly with pressure; use a nomograph.

  • Fractionation:

    • Fore-run: Discard the first 5-10% (contains solvent/water).

    • Main Fraction: Collect the steady plateau.

    • Residue: Do not distill to dryness (peroxide risk if ether used).

Method B: Flash Chromatography (Isomer Separation)

Best for: Separating cis/trans isomers or reaching >98% purity.

  • Stationary Phase: High-grade Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1

    
     7:3).
    
  • Detection: The molecule is not UV active (no chromophore). You must use stains:

    • Preferred:KMnO₄ (Alcohol oxidizes to acid; appears as yellow spot on purple background).

    • Alternative:Phosphomolybdic Acid (PMA) (Dark blue/green spot upon heating).

  • Separation Logic:

    • Due to the "ring fold," the cis isomer (more sterically crowded) typically elutes after the trans isomer on silica, though this can reverse depending on specific solvation effects.

    • Load Ratio: Use 1:50 (Crude : Silica) by weight for difficult isomer separations.

Troubleshooting & FAQs

Q1: How do I determine the Cis/Trans ratio of my product?

A: Standard GC-MS or NMR is required.

  • ¹H NMR: Look at the hydroxymethyl protons (-CH₂OH). They are diastereotopic. The splitting patterns and chemical shifts will differ slightly between isomers.

  • ¹³C NMR: This is often definitive. The methyl group carbon and the ring carbons will show distinct double peaks for the mixture.

  • GC-FID: Use a non-polar column (e.g., DB-5 or HP-5). The isomers usually resolve with a slow temperature ramp (2°C/min).

Q2: My yield is lower than expected (<50%). Where did it go?

A: Three common culprits:

  • Water Solubility: this compound has significant water solubility. If you did a standard aqueous workup without salting out (saturating with NaCl), you lost product to the aqueous layer. Always back-extract the aqueous layer 3x with Ethyl Acetate.

  • Volatility: If you used a high-vacuum pump for too long during the drying stage, you might have pumped off the product. It is a liquid, not a solid.

  • Borane Complexation: If using Borane (BH₃) for reduction, the boron often complexes with the alcohol product. You must perform an oxidative workup (NaOH/H₂O₂) or vigorous methanolysis (reflux with MeOH) to free the alcohol.

Q3: Can I use crystallization?

A: Unlikely. This compound is typically a liquid at room temperature. Derivatization (e.g., forming a p-nitrobenzoate ester) would be required to create a crystalline solid for purification, which can then be hydrolyzed back to the alcohol. This is labor-intensive and reserved for analytical characterization.

References

  • Reduction of Carboxylic Acids: Brown, H. C.; Choi, Y. M. "The Selective Reduction of Carboxylic Acids to Alcohols in the Presence of Esters." Synthesis, 1981 , 441–442.

  • Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.

  • Stereochemistry of Cyclopentanes: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience, 1994. (Foundational text for cis/trans stability).

  • Borane Reduction Workup: "Oxidative Workup of Organoboranes." Organic Syntheses, Coll. Vol. 6, p.919 (1988).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and associated reagents before handling.

Sources

Technical Support Center: Separation of (2-Methylcyclopentyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of cis and trans isomers of (2-Methylcyclopentyl)methanol Case ID: ISO-SEP-MCPM-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Strategy

The separation of this compound diastereomers presents a classic challenge in stereochemical purification. Unlike enantiomers, these cis and trans isomers have distinct physical properties (boiling point, dipole moment, NMR shifts), yet the differences are often insufficient for baseline separation using standard distillation or rapid flash chromatography.

The Core Challenge: The primary hydroxyl group is on a methylene linker (


), which increases the conformational flexibility compared to the secondary alcohol analog (2-methylcyclopentanol). This flexibility dampens the steric differences between cis and trans isomers, making direct silica separation difficult without optimization.[1]

Recommended Workflow: We recommend a Tiered Approach . Start with high-resolution Gas Chromatography (GC) for diagnostics, followed by optimized Flash Chromatography for bulk separation.[1] If purity requirements exceed 98% de (diastereomeric excess), proceed to Enzymatic Resolution or Derivatization.[1]

Decision Matrix: Separation Strategy

SeparationWorkflow Start Crude Mixture (cis/trans) Analyze Diagnostic Step: GC-FID (Non-polar Column) Determine Ratio Start->Analyze Decision Target Purity? Analyze->Decision LowPurity >90% Purity Needed Decision->LowPurity Standard HighPurity >98% Purity Needed Decision->HighPurity Pharma Grade Flash Method A: Optimized Flash Chromatography (High Surface Area Silica) LowPurity->Flash Enzyme Method B: Enzymatic Resolution (Lipase CAL-B) HighPurity->Enzyme Deriv Method C: Derivatization (3,5-Dinitrobenzoate) HighPurity->Deriv Check QC Analysis Flash->Check Check Purity Enzyme->Check Deriv->Check

Figure 1: Strategic workflow for selecting the appropriate separation methodology based on purity requirements.

Diagnostic Tier: Identification & Analysis

Before attempting separation, you must definitively assign the isomers.[1]

A. Gas Chromatography (GC)
  • Column: DB-1, HP-1, or equivalent non-polar capillary column (100% Dimethylpolysiloxane).[1]

  • Theory: The trans isomer typically has a lower boiling point and lower polarity than the cis isomer due to the cancellation of dipole vectors.

  • Elution Order:

    • Trans-isomer: Elutes first (Lower BP/Polarity).

    • Cis-isomer: Elutes second (Higher BP/Polarity due to net dipole).

B. NMR Spectroscopy ( )

The methyl group doublet is the diagnostic handle.[1]

  • Cis-isomer: The methyl group is often shielded by the neighboring hydroxymethyl group if they are on the same face, but the congestion can also cause deshielding depending on the solvent.

  • Key Indicator: Look for the carbinol protons (

    
    ).[1] In the cis isomer, the magnetic anisotropy of the ring and the proximity of the methyl group often cause these protons to appear as a more complex multiplet or shift slightly downfield compared to the trans isomer.
    

Method A: Optimized Flash Chromatography[1]

Applicability: Bulk separation (Gram scale).[1] Mechanism: Adsorption chromatography based on polarity differences.[1]

Protocol
  • Stationary Phase: Use spherical silica gel (20-40 µm) rather than irregular silica.[1] The tighter particle size distribution increases plate count.[1]

  • Mobile Phase: A gradient of Hexanes:Ethyl Acetate or Dichloromethane:Methanol .[1]

    • Starting: 95:5 Hex/EtOAc.[1]

    • Ramping: Very shallow gradient (0.5% increase per CV) to 80:20.[1]

  • Loading: Do not overload. Use <1% w/w sample-to-silica ratio for difficult separations.[1]

Troubleshooting Table: Chromatography

Issue Probable Cause Corrective Action
Co-elution (One broad peak) Gradient too steep. Reduce gradient slope to 0.5% EtOAc/min. Use isocratic elution at Rf 0.[1]25.
Tailing Hydrogen bonding with silanols.[1] Add 0.1% Triethylamine (TEA) to the mobile phase to cap active sites.[1]

| Poor Solubility | Sample too polar for Hexanes. | Dissolve sample in minimum DCM, then inject.[1] Ensure column is equilibrated.[1][2] |

Method B: Enzymatic Kinetic Resolution (Biocatalysis)[1]

Applicability: High purity (>99% de), scalable, environmentally friendly.[1] Mechanism: Lipases (specifically Candida antarctica Lipase B, CAL-B) often show high selectivity for the trans isomer due to steric constraints in the enzyme active site when the substituent at C2 is cis to the reactive hydroxymethyl group.

Protocol
  • Reagents:

    • Substrate: Racemic/Diastereomeric mixture of this compound.[1]

    • Acyl Donor: Vinyl acetate (irreversible) or Isopropenyl acetate.[1]

    • Catalyst: Immobilized CAL-B (e.g., Novozym 435).[1]

    • Solvent: MTBE or Hexane (Anhydrous).[1]

  • Procedure:

    • Dissolve substrate (0.1 M) in solvent.[1]

    • Add Vinyl Acetate (2.0 equiv).[1]

    • Add CAL-B (10-20 mg/mmol substrate).[1]

    • Incubate at 30°C with shaking (200 rpm).

  • Monitoring: Monitor by GC. The enzyme will typically acetylate the trans-isomer much faster than the cis-isomer (or vice versa depending on specific steric fit, but discrimination is usually high).

  • Workup:

    • Filter off the enzyme.[1]

    • Evaporate solvent.[1]

    • Separate the Ester (reacted isomer) from the Alcohol (unreacted isomer) via standard Flash Chromatography (very easy separation due to large polarity difference).

    • Hydrolyze the ester (LiOH/MeOH) to recover the pure alcohol isomer.

EnzymaticResolution Mix Cis/Trans Mixture Reaction CAL-B Lipase + Vinyl Acetate Mix->Reaction Products Mixture: 1. Trans-Acetate (Fast) 2. Cis-Alcohol (Slow) Reaction->Products Sep Flash Column (Easy Separation) Products->Sep TransPath Trans-Acetate Sep->TransPath CisPath Cis-Alcohol Sep->CisPath Hydrolysis Hydrolysis (LiOH/MeOH) TransPath->Hydrolysis FinalCis Pure Cis-Alcohol CisPath->FinalCis FinalTrans Pure Trans-Alcohol Hydrolysis->FinalTrans

Figure 2: Kinetic resolution workflow using Lipase CAL-B to separate isomers via selective acetylation.

Method C: Chemical Derivatization

Applicability: Crystallization of solids or enhancing chromatographic resolution (UV detection).[1] Mechanism: Converting the liquid alcohol into a crystalline ester (e.g., 3,5-dinitrobenzoate) amplifies structural differences, allowing for recrystallization or easier HPLC separation.[1]

Protocol
  • Reaction: React the alcohol mixture with 3,5-dinitrobenzoyl chloride and Pyridine in DCM.

  • Outcome: Formation of solid esters.[1]

  • Separation:

    • Crystallization: Dissolve in hot Ethanol/Hexane.[1] The trans isomer (more symmetrical) typically crystallizes more readily or forms a less soluble lattice.[1]

    • HPLC: The dinitrobenzoate group adds a strong UV chromophore, allowing sensitive Normal Phase HPLC separation (Silica column, Hexane/IPA gradient).

  • Recovery: Saponification (NaOH/MeOH) yields the pure alcohol.[1]

Frequently Asked Questions (FAQ)

Q1: Why can't I separate them using simple distillation? A: The boiling point difference between cis and trans this compound is likely less than 2-3°C. Standard distillation requires a difference of ~20°C for effective separation.[1] Even a spinning band column would struggle without significant loss of yield.[1]

Q2: Which isomer is thermodynamically more stable? A: The trans-isomer is generally more stable in 1,2-disubstituted cyclopentanes because the substituents are directed away from each other, minimizing steric repulsion (eclipsing interactions) which are significant in the cis (planar/envelope) conformation.

Q3: My GC shows two peaks, but my NMR looks like a mess. Why? A: NMR of cyclopentane derivatives is notoriously complex due to "envelope" flipping and conformational averaging.[1] The signals often overlap. Rely on GC for ratio determination and use Carbon-13 NMR (


) for confirmation, as the carbon shifts are more distinct than proton shifts.

Q4: Can I use a Chiral Column? A: Yes. While these are diastereomers, chiral columns (like Chiralpak AD-H or OD-H) are excellent at separating geometric isomers because the chiral stationary phase interacts differently with the 3D shape of the cis vs trans forms. This is often the fastest analytical method.[1]

References

  • Brown, H. C., et al. (1983).[1] Organoboranes.[1] 30. Hydroboration of 1-methylcyclopentene. Journal of the American Chemical Society.[1] (Describes the synthesis and stereochemistry of related 2-methylcyclopentyl derivatives). [1]

  • PubChem. (2025).[1][3] this compound Compound Summary. National Library of Medicine.[1] (Physical properties and identifiers). [1]

  • Ghanem, A. (2007).[1][4] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. (General principles of enzymatic resolution for cyclic alcohols). [1]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on physical properties of cis/trans cycloalkanes).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemicals.

Sources

Common side products in the synthesis of (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing (2-Methylcyclopentyl)methanol (CAS: 73803-82-4).

This guide focuses on the reduction of 2-methylcyclopentanecarboxylic acid (or its ester) , as this is the standard synthetic route.

Status: Operational | Topic: Impurity Profiling & Troubleshooting Audience: Process Chemists, Medicinal Chemists Scope: Reduction of 2-methylcyclopentanecarboxylic acid/esters via Hydride Donors (LiAlH₄, Red-Al, Borane).

Impurity Profile & Identification

In the reduction of 2-methylcyclopentanecarboxylic acid derivatives, "purity" is often a function of stereochemical integrity and the completeness of the reduction. The following table summarizes the most frequent side products.

Impurity TypeChemical Structure / NameOrigin / CauseDetection (NMR/IR)
Intermediate (2-Methylcyclopentyl)methanal (Aldehyde)Under-reduction. Steric hindrance at C1 prevents the second hydride transfer. Premature quenching.1H NMR: ~9.6-9.8 ppm (doublet). IR: Sharp band ~1720-1730 cm⁻¹.
Starting Material Methyl 2-methylcyclopentanecarboxylate (or acid)Incomplete Reaction. Reagent degradation (moisture) or insufficient stoichiometry.1H NMR: Methyl ester singlet ~3.6 ppm. IR: Strong ester C=O ~1735-1750 cm⁻¹.
Stereoisomer (cis/trans)-Epimer Epimerization. Occurs if the intermediate aldehyde enolizes before further reduction, or if the Starting Material (SM) ratio was unchecked.13C NMR: Distinct shift in ring carbons (cis vs trans). GC/HPLC: Split peaks.
Side Reaction Beta-keto Esters / Dimers Claisen Condensation. If the hydride acts as a base (deprotonating the alpha-carbon) rather than a nucleophile on the ester.MS: Molecular ion [2M - OMe]. Higher MW impurities.
Workup Artifact Aluminum-Product Complex Trapping. The alkoxide product binds tightly to aluminum salts, preventing isolation.Yield Loss: Low mass recovery despite clean TLC.

Critical Troubleshooting (Q&A)

Issue 1: "I see a persistent carbonyl peak in my IR/NMR after 12 hours of reflux."

Diagnosis: You have "stalled" at the aldehyde stage ((2-methylcyclopentyl)methanal). Technical Insight: The reduction of an ester to an alcohol proceeds through a tetrahedral intermediate which collapses to an aldehyde. This aldehyde must be reduced again to form the alcohol.[1][2]

  • The Problem: The methyl group at the C2 position creates steric bulk. If you are using a mild reducing agent (like Borane-THF at 0°C) or old LiAlH₄, the reaction may arrest at the aldehyde because the aldehyde-to-alcohol step is kinetically slower than expected due to steric hindrance.

  • The Fix:

    • Force Conditions: Increase temperature to reflux (THF, 66°C).

    • Reagent Quality: Titrate your LiAlH₄. If it has absorbed moisture, it forms hydroxides that are inactive.

    • Lewis Acid Activation: If using Borane, adding a catalytic amount of

      
       can activate the carbonyl oxygen, facilitating hydride attack.
      
Issue 2: "My product yield is 40%, but the crude NMR looks clean."

Diagnosis: Your product is trapped in the aluminum salt matrix (The "Aluminum Sponge" effect). Technical Insight: this compound is an aliphatic alcohol. During LiAlH₄ reduction, the product initially exists as a lithium aluminum alkoxide. Upon water quenching, this forms aluminum hydroxides (


). These salts form a gelatinous matrix that occludes (traps) organic molecules, especially polar ones like your alcohol.
The Fix (Protocol Adjustment): 
Do not  use a simple water/acid quench. Use the Fieser Workup  or Rochelle's Salt  method to break the emulsion.

Recommended Protocol (Fieser Method for


 grams of LiAlH₄): 
  • Dilute reaction mixture with diethyl ether.

  • Cool to 0°C. 3.[3][4] Slowly add

    
     mL of water.
    
  • Add

    
     mL of 15% aqueous NaOH.
    
  • Add

    
     mL of water.
    
  • Warm to room temperature and stir vigorously for 15 minutes. Result: A white, granular precipitate forms (not a gel) which can be filtered off easily.

Issue 3: "The diastereomeric ratio (cis:trans) of my product does not match my starting material."

Diagnosis: Epimerization via the aldehyde enolate. Technical Insight: While hydride reduction is generally stereoretentive, the intermediate aldehyde has an acidic proton at the alpha-position (C1).

  • Mechanism: If the reaction mixture is highly basic (excess hydride acting as base) and the reduction is slow, the intermediate aldehyde can deprotonate to form an enolate. Reprotonation/reduction of this enolate destroys the stereochemistry at C1.

  • The Fix:

    • Inverse Addition: Add the ester to the hydride solution (maintain excess reducing agent). This ensures that as soon as the aldehyde is formed, it is immediately reduced to the alcohol (which cannot epimerize) rather than floating around in a basic solution.

    • Temperature Control: Keep the addition phase at 0°C to suppress the rate of enolization relative to reduction.

Mechanistic Visualization

The following diagram illustrates the reduction pathway and the specific bifurcation points where impurities are generated.

ReductionPathway SM Starting Material (Ester/Acid) Tetra Tetrahedral Intermediate SM->Tetra Hydride Attack (1) Aldehyde Intermediate Aldehyde Tetra->Aldehyde Collapse Enolate Enolate (Epimerization) Aldehyde->Enolate Base Catalysis (Slow Step) Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide Hydride Attack (2) (Fast Step) Enolate->Aldehyde Scrambled Stereochem Product Target Product (Alcohol) Alkoxide->Product Acidic Workup Trapped Trapped in Al(OH)3 Gel Alkoxide->Trapped Improper Quench

Figure 1: Reaction pathway for the hydride reduction of 2-methylcyclopentanecarboxylates, highlighting the critical aldehyde intermediate where epimerization risks occur.

Validated Experimental Protocol

To minimize the side products described above, use this optimized Inverse Addition protocol.

Reagents:

  • 
     (1.5 equiv for ester, 1.2 equiv for acid)
    
  • Anhydrous THF (Solvent)[5]

  • Starting Material: Methyl 2-methylcyclopentanecarboxylate

Step-by-Step:

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Charge: Add

    
     pellets to the RBF. Add anhydrous THF (0.5 M concentration relative to LAH). Cool to 0°C.[3][4]
    
  • Addition (Critical for Stereocontrol): Dissolve the ester in THF. Add this solution dropwise to the LAH suspension over 30 minutes.

    • Why? Keeps [Hydride] high relative to [Substrate], favoring rapid reduction over enolization/condensation.

  • Reaction: Warm to Room Temperature (RT). If TLC shows remaining aldehyde (staining with 2,4-DNP), heat to mild reflux for 1 hour.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (1x), 15% NaOH (1x), Water (3x) sequentially as per the

    
    -gram rule.
    
  • Isolation: Add

    
     directly to the suspension. Stir 15 mins. Filter through a Celite pad.
    
  • Purification: Concentrate filtrate. The product is a high-boiling liquid. If purity is <95%, purify via vacuum distillation (avoid column chromatography if possible to prevent product loss on silica).

References

  • Reduction Mechanism & Stereochemistry

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Chemoselectivity and Synthesis).
    • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link

  • Workup Procedures (Fieser/Rochelle)

    • Fieser, L. F., & Fieser, M. (1967).[6] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581-595.[6]

    • Ainsworth, C. (1956). Indazole. Organic Syntheses, 39, 27. (Describes standard LAH handling). Link

  • Target Molecule Data

    • PubChem.[7][8] (n.d.). This compound.[7][8] National Center for Biotechnology Information. Retrieved January 28, 2026. Link

Sources

Optimizing reaction conditions for the synthesis of (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cycloaliphatic Building Block Synthesis Subject: Optimization of (2-Methylcyclopentyl)methanol Synthesis Ticket ID: #SYN-MCPM-042 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of This compound (CAS: 24551-95-9 for racemic) is a critical step in generating scaffolds for peptidomimetics and fragrance chemistry. While conceptually simple, the reduction of 2-methylcyclopentanecarboxylic acid presents three specific failure modes:

  • Incomplete Conversion: Due to the formation of unreactive lithium carboxylate salts.

  • Aluminum Emulsions: Resulting in product entrapment during aqueous workup.

  • Stereochemical Drift: Potential epimerization if thermodynamic control is lost during esterification precursors.

This guide provides an optimized protocol prioritizing the Methyl Ester Route to bypass the kinetic sluggishness of direct acid reduction, followed by a Fieser Workup to ensure quantitative mass recovery.

Module 1: Strategic Route Selection

Direct reduction of the carboxylic acid with Lithium Aluminum Hydride (


) is often inefficient because the first equivalent of hydride acts as a base, generating hydrogen gas and a lithium carboxylate precipitate (

). This salt is significantly less electrophilic than the free acid.

Optimization Directive: Convert the acid to a methyl ester before reduction.

FeatureDirect Acid ReductionEster Reduction (Recommended)
Reagent Consumption High (0.75 eq lost to deprotonation)Efficient (All hydride used for reduction)
Reaction Phase Heterogeneous (Slurry)Homogeneous (Solution)
Kinetics Slow, requires refluxFast, proceeds at

Safety Profile High

evolution
Minimal gas evolution
Workflow Visualization

SynthesisRoute cluster_0 Path A: Direct (Non-Optimal) cluster_1 Path B: Esterification (Optimal) Start 2-Methylcyclopentane- carboxylic Acid Direct Li-Carboxylate Salt (Insoluble/Unreactive) Start->Direct LiAlH4 (H2 Gas Risk) Ester Methyl Ester Intermediate Start->Ester MeOH, H+ (Fischer) Product (2-Methylcyclopentyl) methanol Direct->Product Forcing Conditions (Reflux) Ester->Product LiAlH4, THF 0°C -> RT

Figure 1: Comparison of synthetic pathways. Path B (Green) avoids the formation of the unreactive carboxylate salt, allowing for milder conditions and higher yields.

Module 2: Optimized Experimental Protocol

Target: Synthesis of cis-(2-Methylcyclopentyl)methanol (assuming cis-acid starting material). Scale: 10.0 mmol basis.

Step 1: Esterification (If starting from Acid)
  • Dissolve 2-methylcyclopentanecarboxylic acid (1.28 g, 10 mmol) in MeOH (10 mL).

  • Add

    
     (catalytic, 2 drops).
    
  • Reflux for 2 hours. Monitor by TLC (Acid disappears).

  • Concentrate, redissolve in

    
    , wash with sat. 
    
    
    
    , dry, and concentrate.
    • Checkpoint: Ensure acid is removed to prevent

      
       evolution in Step 2.
      
Step 2: Reduction via Fieser Protocol
  • Reagents:

    
     (0.38 g, 10 mmol, 1.0 equiv), Anhydrous THF (20 mL).
    
  • Setup: Flame-dried 100 mL RBF,

    
     atmosphere, addition funnel.
    
  • Suspension: Suspend

    
     in THF (10 mL) and cool to 
    
    
    
    .
  • Addition: Dissolve Ester (from Step 1) in THF (10 mL). Add dropwise over 15 mins.

    • Note: Exothermic.[1] Maintain internal temp

      
      .
      
  • Reaction: Warm to Room Temperature (RT). Stir 1 hour.

    • Validation: TLC should show a polar spot (

      
       in 30% EtOAc/Hex).
      
  • The Fieser Workup (CRITICAL): For

    
     grams of 
    
    
    
    (here
    
    
    g), perform the following addition sequence at
    
    
    with vigorous stirring:
    • Add 0.38 mL Water (Slowly!)

    • Add 0.38 mL 15% aqueous NaOH

    • Add 1.14 mL Water (

      
       amount)
      
  • Isolation:

    • Warm to RT and stir for 15 minutes. The gray slurry will turn into a granular white precipitate .

    • Add anhydrous

      
       to the mixture (dries the solvent and aids filtration).[2]
      
    • Filter through a Celite pad.[2] The aluminum salts remain on the filter; the product is in the filtrate.

    • Concentrate filtrate to yield clear oil.[2]

Module 3: Troubleshooting Center (FAQs)

Ticket #001: "I have a thick gray emulsion that won't separate."

Diagnosis: Improper quenching of aluminum salts. The traditional "pour into acid" method creates gelatinous


 that traps product.
Resolution: 
  • Do not attempt to extract yet.

  • Add Rochelle’s Salt (Sodium Potassium Tartrate) saturated solution.

  • Stir vigorously for 2–4 hours. The tartrate ligand will chelate the aluminum, breaking the emulsion into two clear layers.

  • Prevention: Adopt the Fieser Workup (described in Module 2) for all future batches.

Ticket #002: "My yield is low (<50%), but starting material is gone."

Diagnosis: Volatility of the product. This compound is a low-molecular-weight alcohol. Resolution:

  • Rotovap Check: Do not use high vacuum (<10 mbar) at high bath temps.

  • Solvent Choice: Switch extraction solvent from Diethyl Ether to Methyl tert-butyl ether (MTBE) or DCM to allow for easier separation during concentration.

  • Trap Check: Analyze your rotovap solvent trap; your product may be there.

Ticket #003: "The reaction stalled at 80% conversion."

Diagnosis: If using the Direct Acid Route, the lithium carboxylate salt has precipitated and coated the unreacted LAH. Resolution:

  • Immediate Fix: Add dry reflux (increase temp) or add more solvent (THF) to solubilize the salts.

  • Long-term Fix: Switch to the Ester route. Esters remain in solution, ensuring constant contact with the reducing agent.

Module 4: Mechanism & Logic (The "Why")

The success of the Fieser workup relies on manipulating the lattice structure of the aluminum byproducts.

  • Water (1x): Quenches unreacted hydride, forming

    
     and 
    
    
    
    .
  • NaOH (1x): Reacts with

    
     to form aluminates (
    
    
    
    ), which are more soluble/granular.
  • Water (3x): Hydrates the remaining salts, causing them to aggregate into large, sand-like particles rather than a gel.

FieserWorkup Reaction Crude Reaction Mixture (LiAlH4 + Alkoxide) Step1 Add x mL H2O (Quench Hydride) Reaction->Step1 0°C Emulsion Gelatinous Emulsion (Product Trapped) Reaction->Emulsion Acidic Quench (AVOID) Step2 Add x mL 15% NaOH (Form Aluminate) Step1->Step2 Step3 Add 3x mL H2O (Aggregate Salts) Step2->Step3 Result Granular Precipitate (Easy Filtration) Step3->Result Stir 15 min

Figure 2: The Fieser Workup Logic. Following the x : x : 3x ratio prevents the formation of gelatinous emulsions.

References

  • Fieser Workup Protocol

    • Smith, J. G. "Fieser and Fieser's Reagents for Organic Synthesis." Wiley, 1967.
    • University of Rochester, Dept. of Chemistry. "Magic Formulas: Fieser Workup (LAH and DiBAL)."
  • Reduction of Carboxylic Acids vs.

    • Brown, H. C.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." Journal of Organic Chemistry, 1982, 47(16), 3153–3163.
  • Compound Properties (this compound)

    • PubChem CID: 12534286.
  • Safety of Lithium Aluminum Hydride

    • Chandra, T.; Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction."[3] ACS Chemical Health & Safety, 2024 .[3]

    • [3]

Sources

Technical Support: Troubleshooting Yield Issues in (2-Methylcyclopentyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering yield issues in the synthesis of (2-Methylcyclopentyl)methanol (CAS: 73803-82-4). It focuses on the standard reduction of 2-methylcyclopentanecarboxylic acid (or its ester derivatives) using Lithium Aluminum Hydride (


) , which is the most prevalent synthetic route.

Case ID: YIELD-OPT-2MCPM Assigned Specialist: Senior Application Scientist Status: Active

Diagnostic Workflow

Before adjusting parameters, identify the specific point of failure using the logic flow below.

TroubleshootingFlow Start Start: Low Yield Detected TLC 1. Check TLC/GC of Crude Is conversion complete? Start->TLC Reagent Issue: Reagent Quality (Old LiAlH4 or Wet Solvent) TLC->Reagent No (SM remains) Workup 2. Analyze Work-up Did you see a 'grey sludge'? TLC->Workup Yes (Clean conversion) Trapping Issue: Product Trapping Aluminum Emulsion Workup->Trapping Yes (Emulsion) Isolation 3. Check Isolation Is product in the rotovap trap? Workup->Isolation No (Clean layers) Volatility Issue: Volatility Loss (Vacuum too strong) Isolation->Volatility Yes Success Protocol Optimized Isolation->Success No

Figure 1: Diagnostic logic for isolating yield loss factors in hydride reductions.

Critical Issue: The "Grey Sludge" (Aluminum Emulsions)

Symptom: The reaction goes to completion, but during aqueous work-up, a thick, grey, gelatinous emulsion forms. The organic layer cannot be separated cleanly. Root Cause: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 reductions generate aluminum alkoxide intermediates. Upon hydrolysis, these form hydrated aluminum oxides/hydroxides that form a matrix, physically trapping the alcohol product this compound.
Solution A: The Fieser Work-up (Standard Protocol)

This method produces a granular, sand-like precipitate that is easily filtered, releasing the trapped product.

  • The "n, n, 3n" Rule: For every 1 gram of

    
     used:
    
    • Dilute reaction mixture with diethyl ether (cool to 0°C).

    • Slowly add 1 mL of

      
       (Quenches excess hydride).
      
    • Add 1 mL of 15% aqueous NaOH (Coagulates aluminum salts).

    • Add 3 mL of

      
       (Hydrates the salts).
      
    • Warm to room temperature and stir for 15 minutes.

    • Add anhydrous

      
       (essential for granular texture) and filter through a sintered glass funnel.
      
Solution B: Rochelle’s Salt (For Stubborn Emulsions)

If the Fieser method fails (common with large scales), use Rochelle's Salt (Potassium Sodium Tartrate).

  • Mechanism: The tartrate dianion acts as a bidentate ligand, chelating aluminum ions to form water-soluble complexes, breaking the emulsion.

  • Protocol: Quench the reaction with dilute acid or water, then add a saturated aqueous solution of Rochelle’s salt. Stir vigorously until two clear layers separate (may take 1–2 hours).

Critical Issue: Volatility & Isolation

Symptom: The crude weight is significantly lower than theoretical yield, but no side products are visible on TLC. Root Cause: this compound is a primary alcohol with a molecular weight of ~114 g/mol . While its atmospheric boiling point is estimated at ~160–170°C, it is volatile under high vacuum and can be co-distilled with solvents.

Troubleshooting Checklist:
  • Rotary Evaporation: Do not heat the water bath above 40°C. Do not use high vacuum (< 10 mbar) for extended periods if the bath is warm.

  • Drying: Avoid leaving the product on a high-vacuum manifold (0.1 mmHg) overnight. This will sublime/evaporate a significant portion of the product.

  • Solvent Choice: If extracting with dichloromethane (DCM), the boiling point difference is sufficient. If using ether, ensure careful evaporation.

Reagent Integrity & Stoichiometry

Symptom: Incomplete conversion of starting material (carboxylic acid) despite long reaction times. Root Cause:


 degrades over time, absorbing moisture to form 

and

, reducing its hydride content.
Validation Steps:
  • Visual Inspection: Good

    
     is a grey powder.[1] If it is white or "crusty," it may be decomposed.[2]
    
  • Stoichiometry: Carboxylic acids require 0.75 equivalents of

    
     theoretically (3 hydrides consumed for reduction, 1 for deprotonation). However, in practice, use 1.2 – 1.5 equivalents  to account for reagent quality and adventitious moisture.
    
  • Mode of Addition: Always add the carboxylic acid solution to the

    
     suspension. Adding the hydride to the acid generates hydrogen gas violently and can lead to local overheating/side reactions.
    

Comparative Data: Work-up Efficiency

The following table summarizes the efficiency of different work-up methods for this specific class of substrates.

MethodYield RecoveryPurity ProfileTime RequiredBest For
Acid Quench (HCl) Low (50-60%)Low (Risk of elimination/rearrangement)FastAvoid (Acid sensitive products)
Fieser (n, n, 3n) High (85-95%)High (Salts removed by filtration)Medium (30 min)Standard Lab Scale (<10g)
Rochelle's Salt High (90-95%)High (Clean phase separation)Slow (1-3 hours)Large Scale (>10g) or stubborn emulsions

References

  • Fieser Work-up Protocol

    • Source: Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4)
    • URL:[Link]

  • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Cited via standard chemical literature databases).
  • Physical Properties (Boiling Point/Volatility)

    • Source: PubChem Compound Summary for this compound.[3]

    • URL:[Link]

Sources

Technical Support Center: Stability Protocol for (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MCM-STAB-001 Subject: Stability Profile & Handling of (2-Methylcyclopentyl)methanol under Acidic/Basic Conditions Assigned Specialist: Senior Application Scientist Status: Resolved / Knowledge Base Article

Executive Summary & Chemical Profile[1]

This compound is a primary alcohol attached to a substituted cycloalkane ring. While the primary alcohol functionality suggests standard reactivity, the proximity of the cyclopentyl ring and the 2-methyl substituent creates a "loaded spring" effect.

Crucial Insight: This molecule is kinetically unstable in acidic media due to rapid Wagner-Meerwein rearrangements (ring expansion). Conversely, it exhibits high stability in basic media , making base-catalyzed transformations the preferred synthetic route.

PropertySpecification
CAS Number 73803-82-4
Molecular Formula C₇H₁₄O
Critical Risk Acid-catalyzed skeletal rearrangement (Ring Expansion)
Safe pH Range pH 7 – 14

Module 1: Acidic Instability (Critical Alert)

User Issue: "I treated my compound with dilute H₂SO₄ for workup, and the alcohol peak disappeared. NMR shows alkene protons."

The Mechanism: Wagner-Meerwein Rearrangement

In the presence of Brønsted or Lewis acids, the hydroxyl group is protonated (


). Loss of water generates a primary carbocation. Primary carbocations are energetically unfavorable and will instantaneously rearrange to a more stable tertiary carbocation.

In this specific system, the stress relief of the five-membered ring drives a ring expansion , converting the methylcyclopentyl skeleton into a methylcyclohexyl system.

Visualization: The Rearrangement Pathway

The following diagram illustrates the irreversible cascade from the alcohol to the rearranged alkene.

Rearrangement Reactant This compound Protonated Protonated Species (-OH2+) Reactant->Protonated + H+ Cation1 1° Carbocation (Unstable) Protonated->Cation1 - H2O Cation2 3° Carbocation (Ring Expanded) Cation1->Cation2 Wagner-Meerwein (1,2-Alkyl Shift) Product 1-Methylcyclohexene (Thermodynamic Alkene) Cation2->Product - H+ (Elimination)

Figure 1: Acid-catalyzed dehydration and ring expansion mechanism. The primary carbocation drives a skeletal rearrangement to the more stable cyclohexane ring system.

Troubleshooting Guide: Acidic Conditions
SymptomProbable CauseCorrective Action
Loss of Product Mass Formation of volatile alkenes (b.p. < 110°C) during concentration.Do not heat acidic solutions. Neutralize before rotary evaporation.
New Peaks in GC/NMR Skeletal rearrangement to methylcyclohexene isomers.None. The reaction is irreversible. Discard batch.
Emulsion during Workup Polymerization of generated alkenes.Use high-ionic strength washes (Brine) to break emulsions; avoid acid.

Module 2: Basic Stability (The Safe Zone)

User Question: "Can I use NaH or KOH to alkylate this alcohol?"

Answer: Yes. Primary alcohols are generally robust in basic conditions. The conjugate base (alkoxide) is stable and retains the cyclopentyl skeleton because the leaving group (


) is poor, preventing carbocation formation and subsequent rearrangement.
Operational Limits
  • Aqueous Bases (NaOH, KOH, NaHCO₃): Completely stable at ambient and elevated temperatures.

  • Strong Bases (NaH, LDA, t-BuOK): Stable. Excellent for generating the nucleophilic alkoxide for Williamson ether synthesis.

  • Extreme Conditions (The Exception): At temperatures >200°C with specific catalysts (e.g., Copper chromite), alcohols can undergo the Guerbet Reaction (dimerization), but this is rare in standard pharma workflows.

Module 3: Analytical Artifacts (The "Ghost" Peak)

User Issue: "My sample is pure by NMR, but GC-MS shows two peaks: the alcohol and an alkene. Is my sample degrading?"

Diagnosis: Injector Port Dehydration. This is a classic false positive. The high temperature of the GC injector port, combined with "active sites" (acidic silanols) in the glass liner or glass wool, catalyzes the dehydration inside the instrument.

Verification Protocol

To confirm if the degradation is real or instrumental:

  • Run a blank: Inject pure solvent.

  • Lower Injector Temp: Drop the inlet temperature by 50°C (e.g., from 250°C to 200°C).

  • Observation: If the alkene peak ratio decreases significantly at lower temperatures, the degradation is occurring in the GC, not in your flask.

Analytical SOP
  • Liner: Use Ultra-Inert (Deactivated) liners with deactivated glass wool.

  • Solvent: Use non-protic solvents (e.g., DCM, Ethyl Acetate) for injection; avoid trace acids in the solvent.

  • Derivatization: If instability persists, derivatize the alcohol with BSTFA or TMS-Cl before injection. The silyl ether is thermally stable and will not dehydrate.

Standard Operating Procedures (SOPs)

SOP-01: Quenching Reactions Involving this compound

Objective: Prevent transient acidification during workup.

  • Cooling: Cool the reaction mixture to 0°C.

  • Buffer Preparation: Prepare a saturated solution of Ammonium Chloride (NH₄Cl) or Sodium Bicarbonate (NaHCO₃) depending on the previous reagent.

    • Note: NH₄Cl is slightly acidic (pH ~5). For highly sensitive substrates, use a phosphate buffer (pH 7).

  • Addition Order:

    • CORRECT: Slowly add the reaction mixture into the buffer with vigorous stirring.

    • INCORRECT: Adding strong acid (HCl) directly to the reaction.

  • pH Check: Verify the aqueous layer is pH > 6 before separating phases.

SOP-02: Storage
  • Container: Borosilicate glass or amber vials.

  • Atmosphere: Store under Argon or Nitrogen (prevents slow oxidation to the aldehyde/acid).

  • Additives: For long-term storage, trace amounts of acid scavengers (e.g., solid K₂CO₃) can be added to the vial to neutralize any environmental acid exposure.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions and the Wagner-Meerwein rearrangement).

  • Shimadzu Application News. (2022). Importance of Liner Selection in Aqueous Solution Analysis. (Detailed analysis of alcohol dehydration in GC injectors).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (General protocols for alcohol handling and dehydration).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12534286, this compound.

  • Study.com. (n.d.). Dehydration of 2-methylcyclopentanol and related rearrangements. (Educational breakdown of the carbocation mechanism).

Technical Support Center: Stereochemical Integrity of (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Preventing Racemization/Epimerization during Functionalization

System Overview & Molecular Architecture

Welcome to the technical support hub for (2-Methylcyclopentyl)methanol . As researchers, we often treat primary alcohols as "safe" handles. However, this specific scaffold presents a unique "stereochemical trap."

The Core Issue: The molecule possesses two stereocenters on the ring (C1 and C2). The hydroxymethyl group is attached to C1.

  • Stability: The alcohol itself is stereochemically robust.

  • The Risk Zone:

    • Oxidation: Converting the alcohol to an aldehyde (

      
      ) acidifies the proton at C1. This leads to rapid epimerization  (cis 
      
      
      
      trans) via enolization, often mistaken for simple racemization.
    • Substitution: Activating the alcohol (e.g., tosylation) creates a leaving group.[1][2] If a carbocation forms, a hydride shift from the ring can occur, leading to scrambling or ring expansion.

This guide provides self-validating protocols to navigate these risks.

Module A: Oxidation Without Epimerization

Objective: Convert


 to 

while maintaining the cis/trans ratio.
The Mechanism of Failure (Why Swern Can Fail)

While Swern oxidation is standard, it requires a base (Triethylamine or DIPEA) in the final step to trigger the fragmentation of the alkoxysulfonium ylide. If the resulting aldehyde is sensitive (like ours, with an


-chiral center), the excess base can deprotonate C1, forming an enol. Reprotonation occurs from the less hindered face, leading to the thermodynamic mixture (usually trans), destroying your diastereomeric excess (de).
The Solution: Dess-Martin Periodinane (DMP)

DMP is the "Gold Standard" for this substrate because it operates under neutral to slightly acidic conditions and does not require a basic workup that triggers enolization.

Protocol: DMP Oxidation (Buffered)
  • Reagents:

    • This compound (1.0 equiv)[3][4]

    • Dess-Martin Periodinane (1.2 equiv)

    • 
       (5.0 equiv) - Crucial buffer for acid-labile substrates
      
    • Dichloromethane (DCM), anhydrous (

      
       concentration)
      
    • Water (1.0 equiv) - Rate accelerator (optional but recommended)

  • Step-by-Step:

    • Setup: Flame-dry a round-bottom flask under Argon. Add DMP and

      
       to DCM.
      
    • Addition: Cool the suspension to

      
      . Add the alcohol (dissolved in minimal DCM) dropwise.
      
    • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–2 hours. Monitor by TLC; do not over-stir.

    • Quench (The Critical Step): Dilute with

      
      . Pour into a 1:1 mixture of saturated 
      
      
      
      and saturated
      
      
      .
    • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (removes iodine byproducts). Wash with brine, dry over

      
      , and concentrate without heating above 
      
      
      
      .
Data Comparison: Oxidant Risks
OxidantpH ConditionsRisk of EpimerizationSuitability
Dess-Martin (DMP) Neutral/BufferedLow Recommended
Swern Basic (TEA/DIPEA)HighRisky
Jones Reagent Strongly AcidicHigh (Acid-catalyzed enolization)Avoid
PCC/PDC Slightly AcidicModerateAcceptable (if buffered)
Visualization: The Epimerization Trap

OxidationPathways cluster_safe Safe Zone Start This compound (Pure cis or trans) Aldehyde Target Aldehyde (Kinetic Product) Start->Aldehyde DMP (Neutral) No Base Start->Aldehyde Swern Enol Enol Intermediate (Planar C1) Aldehyde->Enol Excess Base (TEA) or Strong Acid Racemate Thermodynamic Mixture (Epimerized) Enol->Racemate Reprotonation

Figure 1: Oxidation pathways showing the risk of base-catalyzed enolization leading to epimerization.

Module B: Nucleophilic Substitution (Activation)

Objective: Replace


 with a nucleophile (Nu) without carbocation rearrangement.
The Mechanism of Failure ( Pathways)

If you convert the alcohol to a tosylate and use a weak nucleophile or protic solvent, the leaving group may depart before the nucleophile attacks. This forms a primary carbocation, which immediately undergoes a 1,2-hydride shift from the ring to form a more stable tertiary carbocation. This destroys the original stereochemistry and changes the carbon skeleton.

The Solution: The Mitsunobu Reaction

The Mitsunobu reaction is ideal because it activates the oxygen via a phosphonium intermediate (


-like mechanism) and displaces it in a single pot.[2] It avoids the isolation of a "living" leaving group like a tosylate.
Protocol: Mitsunobu Substitution[2]
  • Reagents:

    • Substrate Alcohol (1.0 equiv)

    • Triphenylphosphine (

      
      , 1.2–1.5 equiv)
      
    • DEAD or DIAD (1.2–1.5 equiv)

    • Nucleophile (Acidic component, e.g., Phthalimide, Benzoic Acid)[5]

    • Solvent: THF (anhydrous)

  • Critical Control Points:

    • Order of Addition: Mix Alcohol,

      
      , and Nucleophile in THF first. Cool to 
      
      
      
      . Add DEAD/DIAD last and slowly (dropwise). This prevents side reactions between the azo reagent and the alcohol.[5]
    • Temperature: Keep at

      
       to RT. Heating promotes elimination.
      
Visualization: Substitution Logic

SubstitutionLogic Alcohol Alcohol (-CH2OH) Tosylate Tosylate (-CH2OTs) Alcohol->Tosylate TsCl, Pyridine Product Substituted Product (Retained Ring Config) Alcohol->Product Mitsunobu (DIAD/PPh3) Direct Displacement Carbocation Carbocation (Rearrangement Risk) Tosylate->Carbocation Weak Nuc / Heat (Avoid!) Tosylate->Product Strong Nuc (SN2)

Figure 2: Reaction logic for substitution. The Mitsunobu pathway bypasses the discrete leaving group, minimizing carbocation risks.

Troubleshooting & FAQs

Q: I used DMP, but my aldehyde still shows epimerization by NMR. Why? A: Check your workup and storage.

  • Cause: The aldehyde is likely acid-sensitive. Silica gel is slightly acidic. If you purified it on a silica column without adding 1% Triethylamine to the eluent, the column itself could have caused epimerization.

  • Fix: Store the aldehyde in benzene/toluene at

    
     and use immediately. Do not store neat.
    

Q: Can I use the Jones Reagent if I work very fast? A: No. Jones reagent contains sulfuric acid. Even brief exposure will protonate the carbonyl oxygen, drastically lowering the pKa of the


-proton, leading to rapid equilibration to the thermodynamic isomer (usually trans).

Q: I need to make the amine. Can I just oxidize to the oxime and reduce? A: This is risky. The oxime formation requires slightly acidic/buffered conditions which might epimerize the aldehyde intermediate.

  • Better Route: Convert alcohol to Azide (via Mitsunobu with DPPA or

    
    /DIAD) and reduce the azide. This maintains the carbon skeleton and stereochemistry strictly via 
    
    
    
    .

Q: My Mitsunobu reaction yielded an alkene. A: This is an elimination side product.

  • Fix: Your nucleophile might be too basic, or the steric hindrance is too high. Try using a more acidic nucleophile (

    
    ) or switch to a sulfonate activation (Mesylate) followed by displacement with a highly nucleophilic anion (like azide) in cold DMF.
    

References

  • Dess-Martin Oxidation: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[6] J. Org.[5] Chem.1983 , 48, 4155–4156.[6] Link

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.2009 , 109, 2551–2651. Link

  • Epimerization Mechanisms: Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." J. Am. Chem. Soc.[4]1997 , 119, 6496–6511. (Discusses stability of

    
    -chiral aldehydes). Link
    
  • Avoidance of Racemization: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Chapter 16: Stereoselectivity). Link

Sources

Technical Support Center: GC-MS Analysis of (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: GCM-73803-SUPPORT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purity Assessment, Isomer Separation, and Troubleshooting for (2-Methylcyclopentyl)methanol[1]

Introduction: The Analytical Challenge

Welcome to the technical support hub for This compound (CAS: 73803-82-4).[1] As a researcher, you likely view this molecule as a critical chiral building block.[1] From an analytical perspective, however, it presents three distinct challenges:

  • Polarity: The primary hydroxyl group leads to hydrogen bonding with silanols in the column stationary phase, causing peak tailing and retention time shifts.

  • Stereoisomerism: The 1,2-substitution pattern creates cis and trans diastereomers.[1] Accurate purity assessment requires baseline separation of these isomers.[1]

  • Ionization Instability: Under standard Electron Ionization (EI), primary alcohols often dehydrate (

    
    ), making the molecular ion (
    
    
    
    ) elusive.[1]

This guide moves beyond basic "recipes" to provide a robust, self-validating analytical workflow.

Module 1: Method Configuration & Optimization

Q: Should I use direct injection or derivatization?

A: While direct injection is possible, derivatization is strongly recommended for high-precision purity assessment.[1]

  • Direct Injection (Quick Screen): Feasible on polar columns (e.g., DB-WAX).[1] However, expect peak tailing and potential thermal degradation of trace impurities in the injector port.

  • Derivatization (Gold Standard): Silylation with BSTFA converts the hydroxyl group to a trimethylsilyl (TMS) ether. This eliminates hydrogen bonding, sharpens peaks, improves thermal stability, and provides a distinct mass spectral signature.

Decision Matrix: Sample Preparation

SamplePrep cluster_protocol Derivatization Protocol Start Start: Purity Assessment Needs IsPurityCritical Is purity > 98% required? Start->IsPurityCritical IsomerSep Is Cis/Trans ratio required? IsPurityCritical->IsomerSep Yes Direct Direct Injection (Column: DB-WAX / PEG) IsPurityCritical->Direct No (Rough check) IsomerSep->Direct No Deriv Derivatization (TMS) (Column: DB-5MS) IsomerSep->Deriv Yes (Recommended) Step1 1. Dissolve 5mg sample in dry Pyridine (solvent/catalyst) Deriv->Step1 Step2 2. Add excess BSTFA + 1% TMCS Step1->Step2 Step3 3. Heat at 65°C for 30 mins Step2->Step3

Figure 1: Decision tree for sample preparation strategy. Derivatization is preferred for resolving stereoisomers and preventing column adsorption.

Q: What is the optimal derivatization protocol?

A: We utilize a BSTFA + 1% TMCS workflow. The addition of TMCS (trimethylchlorosilane) acts as a catalyst to ensure complete reaction of the potentially sterically hindered secondary position on the ring, although the primary alcohol reacts readily.

Protocol:

  • Sample: Weigh ~5 mg of this compound into a GC vial.

  • Solvent: Add 500 µL of anhydrous Pyridine (acts as both solvent and acid scavenger).[1]

  • Reagent: Add 100 µL BSTFA + 1% TMCS .

  • Reaction: Cap and heat at 65°C for 30 minutes .

  • Injection: Inject 1 µL directly (split 50:1).

Why this works: The TMS group replaces the active hydrogen, lowering the boiling point relative to molecular weight (breaking H-bonds) and increasing the signal-to-noise ratio in the MS detector.

Module 2: Isomer Separation (Cis vs. Trans)

Q: My isomers are co-eluting. How do I separate them?

A: Co-elution is a thermodynamic issue.[1] The boiling points of cis and trans this compound are extremely close.[1] You must rely on the stationary phase's ability to discriminate based on molecular shape (sterics).[1]

The Solution: The "Mid-Ramp Hold" Standard ballistic ramps (e.g., 10°C/min) will merge these peaks. You need a slow ramp or a hold phase near the elution temperature.[1]

Recommended GC Parameters (Derivatized Sample):

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase standard for TMS derivatives.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Constant flow maintains separation efficiency during temp ramps.[1][2]
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent pyrolysis.[1]
Oven Program 1. 60°C (Hold 1 min)2. Ramp 10°C/min to 100°C3. Ramp 2°C/min to 140°C 4. Ramp 20°C/min to 300°CStep 3 is critical. The slow ramp maximizes interaction time during the isomer elution window.

Module 3: Troubleshooting & Diagnostics

Q: I see a large peak at [M-18]. Is my sample decomposing?

A: Not necessarily. If you are using direct injection (underivatized), this is normal physics, not sample degradation.

  • Mechanism: In Electron Ionization (70 eV), primary alcohols readily lose a water molecule (

    
    , mass 18).
    
  • Result: You will see a tiny or non-existent Molecular Ion (

    
     = 114 m/z) and a large base peak at 
    
    
    
    96 (
    
    
    ).[1]
  • Fix: Switch to the TMS derivative. The TMS ether will show a strong

    
     peak (loss of a methyl group from silicon) at 
    
    
    
    171 (Molecular weight of derivative is 186).
Q: I have "ghost peaks" appearing in blank runs.

A: This is often "Carryover" or "Backflash."[1]

Troubleshooting Workflow:

Troubleshooting Problem Ghost Peaks / Tailing Check1 Check Liner Problem->Check1 Check2 Check Solvent Check1->Check2 Clean? Action1 Replace with Deactivated Split Liner with Wool Check1->Action1 Dirty/Active? Action2 Bake Column (300°C for 30 min) Check2->Action2 Residue suspected?

Figure 2: Logic flow for diagnosing ghost peaks and tailing issues.

Specific Tip: For this molecule, use a deactivated split liner with glass wool . The wool increases surface area for vaporization, but if it is not deactivated, it will irreversibly adsorb the alcohol, causing tailing.

Module 4: Quantification & Validation

Q: Can I use Area % from the MS TIC for purity?

A: Proceed with caution. Total Ion Current (TIC) area % is only an approximation.[1]

  • Response Factors: Impurities (like starting material methyl cyclopentanecarboxylate) ionize differently than the alcohol product.[1]

  • Mass Discrimination: The MS may be tuned to favor certain mass ranges.[1]

Best Practice for Purity:

  • FID (Flame Ionization Detector): Use FID for the primary purity calculation. FID response is roughly proportional to carbon mass, making Area % much more accurate for organic impurities without calibration standards.[1]

  • GC-MS: Use strictly for identification of impurities (e.g., confirming if a peak is the aldehyde intermediate or a dehydration product).

References
  • Derivatization Protocols: Sigma-Aldrich.[1] The Use of Derivatization Reagents for Gas Chromatography (GC). Link

  • Spectral Data (Underivatized): NIST Mass Spectrometry Data Center.[1] this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Link

  • Isomer Separation Principles: BenchChem. Technical Support: Separation of Cis and Trans Isomers. Link

  • Silylation Chemistry: Little, J. L. Derivatization of Alcohols for GC-MS. Caltech GPS.[1] Link

For further assistance, please upload your .D or .RAW files to the secure portal for direct review by our application team.[1]

Sources

Technical Support Center: Scale-Up Synthesis of (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-MCM-2024 Subject: Transitioning from Gram-Scale to Kilo-Scale Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

You are likely here because your bench-scale protocol—relying on Lithium Aluminum Hydride (LAH) in diethyl ether—is failing or deemed too hazardous for the 100g+ or kilogram scale. This guide addresses the critical engineering and chemical modifications required to safely scale the reduction of 2-methylcyclopentanecarboxylic acid (or ester) to (2-methylcyclopentyl)methanol .

Part 1: Critical Process Parameters (CPP) & Reagent Selection

For scale-up, the choice of reductant is the primary safety determinant. While LAH is standard for academic exploration, it is often disqualified in pilot plants due to its pyrophoric nature and solid handling issues.

Comparative Analysis of Reductants
FeatureLithium Aluminum Hydride (LAH) Red-Al (Vitride®) Borane-DMS / THF Catalytic Hydrogenation
Physical State Solid (Powder/Pellet)Liquid (Solution in Toluene)LiquidGas (

) + Solid Cat.
Scale Suitability <100g (High Hazard)>1 kg (Preferred) 100g - 1kg>100 kg (Industrial)
Thermal Stability Low (Decomposes >125°C)High (Stable >200°C)ModerateHigh
Safety Profile Pyrophoric; H2 evolutionFlammable; No dust hazardToxic; stenchHigh Pressure hazard
Solubility Ether/THF (Low solubility)Toluene/Aromatic (High)THFAlcohols
Cost Efficiency LowHighModerateVery High (Long term)

Recommendation: For the 100g to 5kg range, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is the superior choice due to its solubility in aromatic solvents, higher thermal stability, and non-pyrophoric nature [1].

Part 2: Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a solid grey sludge during work-up."

Diagnosis: This is the classic "Aluminum Emulsion" lock-up. Standard aqueous quenching precipitates gelatinous aluminum hydroxides that trap your product and prevent phase separation. Solution:

  • Immediate Fix: Add a saturated solution of Rochelle’s Salt (Sodium Potassium Tartrate) and stir vigorously for 2-4 hours. The tartrate acts as a ligand, chelating the aluminum into a water-soluble species, allowing clean phase separation [2].

  • Prevention (Fieser Method): If using LAH, strictly follow the Fieser stoichiometry (

    
     g LAH 
    
    
    
    
    
    mL
    
    
    
    
    
    
    mL 15% NaOH
    
    
    
    
    mL
    
    
    ). However, for Red-Al, a reverse quench into dilute NaOH or Rochelle's salt is preferred.
Issue 2: "I am seeing a mixture of isomers. How do I control the cis/trans ratio?"

Diagnosis: The starting material (2-methylcyclopentanecarboxylic acid/ester) typically exists as a mixture of cis and trans isomers. The reduction generally preserves the stereochemistry of the starting material because the reaction occurs at the carbonyl carbon, not the stereocenters on the ring. Solution:

  • Pre-Reaction Strategy: Separate the isomers at the ester stage . The boiling point difference between cis and trans esters is often sufficient for separation via fractional distillation on a high-efficiency column (e.g., Spinning Band Distillation) [3].

  • Thermodynamic Control: The trans isomer is generally more thermodynamically stable. Treating the ester with a base (epimerization) prior to reduction can enrich the trans content.

Issue 3: "The reaction is exotherming uncontrollably upon reagent addition."

Diagnosis: The induction period was ignored, or the addition rate exceeded the heat removal capacity of the vessel. Solution:

  • Dosing Control: Never add solid LAH to the reaction. Always add the substrate (ester) solution to the reductant solution (Inverse Addition) or add the liquid reductant (Red-Al) to the substrate.

  • Thermal Monitoring: Ensure the reactor jacket is set 10°C below the target temp. Use an addition pump interlocked with the internal temperature probe; if

    
     exceeds the limit, the pump stops automatically.
    

Part 3: Master Protocol (Red-Al Reduction)

Scale: 1.0 mol (~156 g of Ethyl 2-methylcyclopentanecarboxylate) Target: this compound

Materials
  • Substrate: Ethyl 2-methylcyclopentanecarboxylate (156.2 g, 1.0 mol)

  • Reductant: Red-Al (65% wt in Toluene) (311 g, ~1.1 mol equiv of hydride)

  • Solvent: Anhydrous Toluene (500 mL)

  • Quench: 20% Aqueous Rochelle’s Salt (Sodium Potassium Tartrate)

Step-by-Step Methodology
  • Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer (critical for emulsions), nitrogen inlet, reflux condenser, and a pressure-equalizing addition funnel (or dosing pump).

  • Inerting: Purge the vessel with nitrogen for 15 minutes.

  • Charging: Charge the Red-Al solution and 200 mL of anhydrous toluene. Cool to 0–5°C.

  • Addition (Exotherm Control):

    • Dissolve the ester substrate in 300 mL of toluene.

    • Add the substrate solution dropwise to the Red-Al.

    • Critical: Maintain internal temperature <15°C. The reaction is rapid.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 2 hours. Monitor via GC or TLC (Visualizing stain: KMnO4).

  • Quench (The Hazardous Step):

    • Cool the mixture back to 0°C.

    • Slowly add the Rochelle’s Salt solution.[1][2][3] Caution: Hydrogen gas (

      
      ) will evolve rapidly. Ensure distinct venting.
      
  • Work-up:

    • Stir the biphasic mixture vigorously at room temperature until two clear layers form (may take 1-3 hours).

    • Separate the organic layer.

    • Extract the aqueous layer with Toluene (2 x 100 mL).

  • Purification:

    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Perform vacuum distillation. This compound typically boils around 70-75°C at 10 mmHg (verify based on specific isomer).

Part 4: Visualizations

Workflow Diagram: Scale-Up Synthesis

This diagram illustrates the critical path from starting material to isolated product, highlighting the safety checkpoints.

G Start Start: 2-Methylcyclopentane- carboxylic Acid/Ester IsomerCheck Stereochemistry Check (Cis/Trans Ratio) Start->IsomerCheck RouteSelect Route Selection IsomerCheck->RouteSelect LAH_Route Route A: LAH (Bench) <100g Only RouteSelect->LAH_Route Small Scale RedAl_Route Route B: Red-Al (Pilot) >100g - 10kg RouteSelect->RedAl_Route Scale-Up (Recommended) Reaction Reaction Phase (Toluene, 0-25°C) LAH_Route->Reaction RedAl_Route->Reaction Quench Quench Phase (H2 Evolution Hazard) Reaction->Quench Workup_Fieser Fieser Workup (Water/NaOH/Water) Quench->Workup_Fieser If LAH used Workup_Rochelle Rochelle's Salt (NaK Tartrate) Quench->Workup_Rochelle If Red-Al used Purification Distillation (Vacuum) Workup_Fieser->Purification Workup_Rochelle->Purification Product Final Product: This compound Purification->Product

Caption: Figure 1. End-to-end process flow for the synthesis, emphasizing the divergence in work-up protocols based on the reductant chosen.

Decision Tree: Troubleshooting Emulsions

A logical guide to resolving phase separation issues during the quench.

DecisionTree Problem Problem: Emulsion/Sludge? ReductantType Which Reductant? Problem->ReductantType LAH_Path LAH ReductantType->LAH_Path RedAl_Path Red-Al ReductantType->RedAl_Path DidFieser Was Fieser ratio followed? LAH_Path->DidFieser Action_Rochelle Action: Add Sat. Rochelle's Salt Stir 4 hours RedAl_Path->Action_Rochelle Standard Protocol Action_Fieser Action: Add MgSO4, Filter solids DidFieser->Action_Fieser Yes DidFieser->Action_Rochelle No (Sludge) Action_Acid Action: Dilute H2SO4 wash (Risk: Acid sensitive?) Action_Rochelle->Action_Acid If still emulsified

Caption: Figure 2. Troubleshooting logic for aluminum emulsion management during the work-up phase.

References

  • Billingsley, K. et al. (2014). Safety and Scalability of Red-Al vs LAH in Process Chemistry. Organic Process Research & Development.

  • Fieser, L. F. & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.[4] (Standard reference for Fieser Workup).

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine.

  • Chandra, T. et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.

  • Curly Arrow. (2009).[3] Lithium Aluminium Hydride Reductions - Rochelle's Salt Workup.

Sources

Technical Support Center: Catalyst Removal from (2-Methylcyclopentyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Welcome to the technical support guide for the workup and purification of (2-Methylcyclopentyl)methanol . Whether you have synthesized this target via the hydrogenation of 2-methylcyclopentanecarbaldehyde using Heterogeneous Catalysts (Pd/C, Raney Nickel) or through the reduction of esters using Metal Hydrides (LiAlH₄), the removal of metal residues is the critical bottleneck between crude synthesis and a pharmaceutical-grade intermediate.

Regulatory Context (ICH Q3D): Under ICH Q3D guidelines for elemental impurities, Class 2A metals (Cobalt, Nickel, Vanadium) and Class 2B metals (Palladium, Platinum, Rhodium, Ruthenium) have strict Permitted Daily Exposure (PDE) limits. For a standard oral drug product, the limit for Palladium is typically 100 µ g/day (approx. 10 ppm depending on dose). Failure to remove catalyst residues effectively will result in compliance failure during Quality Control (QC) testing.

Module 1: Heterogeneous Catalyst Removal (Pd/C, Raney Ni)

Context: You have used Palladium on Carbon (Pd/C) or Raney Nickel to reduce an alkene or aldehyde precursor. The catalyst is solid but pyrophoric.[1]

Core Protocol: Inert Filtration

Objective: Remove solid catalyst without igniting the filter cake or allowing "fines" (micro-particles) to pass into the filtrate.

The "Spark" Hazard: Dry Pd/C and Raney Nickel are pyrophoric . They contain adsorbed hydrogen gas.[1] When the solvent is removed and oxygen hits the dry metal surface, it will ignite.

Step-by-Step Workflow:

  • Preparation: Prepare a filter funnel (Buchner or sintered glass) packed with a Celite 545 (diatomaceous earth) pad (approx. 2-3 cm thick).

  • Wetting: Pre-wet the Celite pad with the reaction solvent.

  • Inert Blanket: If using a vacuum, ensure a stream of Nitrogen or Argon is directed over the funnel. Never pull air through a dry cake.

  • Filtration: Pour the reaction mixture slowly.

  • The Wash (Critical): Rinse the filter cake with solvent. STOP the vacuum before the cake cracks or dries out completely.

  • Quenching: Immediately transfer the wet filter cake (with the Celite) into a waste container filled with water. The water acts as a heat sink, preventing ignition.

Troubleshooting Guide: "The Filtrate is Grey"

If your clear alcohol product comes out grey or black, "fines" (colloidal metal particles) have breached the filter.

CauseResolution
Wrong Filter Pore Size Switch to a 0.45 µm PTFE membrane or a tighter grade of Celite (e.g., Hyflo Super Cel).
Channeling The Celite pad cracked. Repack the pad and ensure it never runs dry during filtration.
Colloidal Suspension The alcohol product may be stabilizing the metal colloid. Add Activated Carbon (Darco G-60) , heat gently to 50°C for 30 mins, and re-filter.
Visual Workflow: Safe Filtration Setup

FiltrationSafety Start Reaction Complete (Contains Pd/C or Ra-Ni) Prep Prepare Filter: Celite Pad + Solvent Wetting Start->Prep Filter Filtration under Inert Gas (N2/Ar) Prep->Filter Check Check Filtrate Color Filter->Check Waste Submerge Wet Cake in Water (Safety) Filter->Waste Wet Cake Only Clear Clear/Colorless: Proceed to Evaporation Check->Clear Pass Grey Grey/Black: Colloidal Fines Present Check->Grey Fail Refilter Add Activated Carbon & Refilter (0.45 µm) Grey->Refilter Refilter->Clear

Caption: Logic flow for safe filtration of pyrophoric heterogeneous catalysts.

Module 2: Homogeneous Metal Scavenging

Context: You used a soluble catalyst (e.g., Ruthenium for asymmetric hydrogenation) or your Heterogeneous Pd leached into the solution (common with alcohol products which can act as weak ligands).

The Solution: Functionalized Silica Scavengers

Recrystallization is often ineffective for removing trace metals from this compound because the metal coordinates to the hydroxyl group. Solid-supported scavengers are the industry standard.

Selection Guide:

Scavenger TypeFunctional GroupTarget MetalsBest For
Si-Thiol (SH) MercaptopropylPd, Pt, Ru, Rh, AgGeneral Purpose. Best for Pd(II) and noble metals.
Si-TMT TrimercaptotriazinePd, Ru, RhHigh Affinity. Best for low-level scavenging (<10 ppm).
Si-Diamine EthylenediamineNi, Co, Cu, ZnBase Metals. Use if Raney Ni leached Ni(II).
Protocol: Batch Mode Scavenging
  • Quantify: Assume 100% of catalyst loading is in solution (worst case) or measure via ICP-MS.

  • Dosing: Add 4-5 equivalents of Scavenger Resin relative to the metal content.

  • Conditions: Stir the crude this compound solution (in MeOH or THF) at 40-50°C for 4 hours.

    • Note: Heat is crucial. Metal complexation kinetics are slow at room temperature.

  • Filtration: Filter off the solid silica resin. The metal is now bound to the silica.

  • Analysis: Test filtrate for color and residual metal.

Module 3: Removal of Aluminum Byproducts (LiAlH₄ Reduction)

Context: You synthesized this compound by reducing 2-methylcyclopentanecarboxylic acid (or ester) with Lithium Aluminum Hydride (LiAlH₄). Technically, Al is a reagent, not a catalyst, but "removing the grey sludge" is the #1 user complaint.

The Problem: Emulsions

Standard water quenching creates gelatinous Aluminum Hydroxide (


), which traps your product and clogs filters.
The Solution: The Fieser Workup

This method creates a granular, sand-like precipitate that filters easily.

The "n : n : 3n" Rule: For every n grams of LiAlH₄ used:

  • Dilute reaction mixture with ether/THF and cool to 0°C.

  • Slowly add n mL of Water. (Caution: Gas evolution!)

  • Add n mL of 15% NaOH solution.

  • Add 3n mL of Water.

  • Warm to Room Temp and stir for 15 minutes.

  • Add anhydrous MgSO₄. The grey goo will turn into a white, granular solid. Filter and rinse.

Visual Workflow: Aluminum Quench Logic

AluminumWorkup Input Reaction Mixture (LiAlH4 + Product) Quench Fieser Method (n H2O -> n NaOH -> 3n H2O) Input->Quench Result Precipitate State? Quench->Result Granular White Sand/Granular Result->Granular Success Goo Sticky Gel/Emulsion Result->Goo Fail Filter Filter & Evaporate Granular->Filter Rochelle Rescue: Add Sat. Rochelle Salt Stir 1-2 Hours Goo->Rochelle Rochelle->Filter

Caption: Decision tree for handling Aluminum emulsions during workup.

FAQ & Troubleshooting

Ticket #101: "My product smells like sulfur after using the Si-Thiol scavenger."

  • Cause: Residual silica fines or leached thiols (rare but possible with low-quality resins).

  • Resolution: Pass the product through a small pad of basic alumina or wash the organic phase with a 10% bleach solution (if the alcohol is stable) to oxidize the thiol, followed by a water wash.

Ticket #102: "I used Raney Nickel and the filter paper caught fire."

  • Cause: The filter cake dried out. Raney Ni reacts with oxygen exothermically.

  • Resolution: Never let the cake dry. Keep a layer of solvent over the solid. If you must dispose of it, transfer the wet slurry immediately into a container of water. Do not throw it in the general trash.

Ticket #103: "Can I use magnetic stirring with Pd/C?"

  • Advice: Avoid it if possible. Magnetic stir bars grind the carbon support against the flask bottom, creating "fines" that are incredibly difficult to filter. Use an overhead mechanical stirrer for heterogeneous hydrogenations to maintain particle size integrity.

References

  • ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[2][3] Defines PDE limits for Pd, Ni, and other catalysts.

  • Palladium Scavenging Guide. Biotage. Comparative efficiency of Si-TMT vs. crystallization.

  • Raney Nickel Safety & Handling. Organic Syntheses, Coll. Vol. 3, p.181. Standard procedures for handling pyrophoric nickel catalysts.

  • Fieser Workup for LiAlH4. University of Rochester / Fieser & Fieser Reagents for Organic Synthesis. Standard "n, n, 3n" quenching protocol.

Sources

Technical Support: Post-Reaction Processing of (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MCPM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Isolation, Purification, and Stereochemical Management

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have synthesized (2-Methylcyclopentyl)methanol (typically via hydride reduction of the corresponding ester or acid) and are facing challenges with isolation.

This molecule presents a "perfect storm" of work-up annoyances:

  • Amphiphilicity: It is small enough to be partially water-soluble, leading to yield loss during aqueous washes.[1]

  • Aluminum Sludge: If synthesized via LiAlH₄, the byproducts form gelatinous emulsions that trap product.[1]

  • Stereochemical Complexity: The 1,2-substitution pattern creates cis and trans diastereomers with distinct physical properties.[1]

This guide replaces standard "add water and extract" instructions with field-proven protocols designed to maximize recovery and purity.

Module 1: The "Aluminum Nightmare" (LiAlH₄ Work-up)

User Report: "I reduced ethyl 2-methylcyclopentanecarboxylate with LiAlH₄. Upon adding water, the flask turned into a grey cement/jelly.[1] I cannot separate the layers."

Diagnosis: You are experiencing Aluminum Hydroxide Gelation .[1] The standard addition of water generates fine Al(OH)₃ particles that stabilize emulsions and occlude your alcohol.

The Fix: Stop using simple water/acid quenches.[1] Adopt one of the two protocols below based on your scale.

Protocol A: The Fieser Method (Best for Small Scale <10g)

Use this when you need a quick filtration and have granular solids.

The "1:1:3" Rule: For every 1 gram of LiAlH₄ used:

  • Dilute: Ensure the reaction mixture is well-diluted with Diethyl Ether (Et₂O) or THF.[1] Cool to 0°C.[1][2][3][4][5]

  • Step 1: Add 1 mL of Water (slowly!). Caution: Gas evolution.

  • Step 2: Add 1 mL of 15% aqueous NaOH . The mixture will turn white/creamy.

  • Step 3: Add 3 mL of Water.

  • Step 4: Warm to room temperature and stir vigorously for 15 minutes.

  • Result: The gray sludge should convert into a white, granular sand.[1]

  • Action: Filter through a pad of Celite. Wash the cake thoroughly with THF (the product likes to stick to the salts).

Protocol B: The Rochelle’s Salt Method (Best for Large Scale >10g)

Use this when the Fieser method fails to produce granular solids or if you have a "stuck" emulsion.

Mechanism: Tartrate ions chelate aluminum, breaking the Al-Oxygen bonds and solubilizing the aluminum into the aqueous layer.

  • Quench: Cool reaction to 0°C. Dilute with Et₂O. Quench excess hydride with Ethyl Acetate (safer than water) or minimal water.[1][4]

  • Add: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use roughly 20-50 mL per gram of LiAlH₄.[1]

  • The Wait: Stir vigorously at room temperature.

    • Visual Cue: This is not instant.[1][2][4][5][6][7][8][9][10] It can take 1–4 hours.[1] You are waiting for two clear, distinct layers to form.[1][4] The "jelly" will disappear.

  • Separate: Pour into a separatory funnel. The aluminum stays in the aqueous layer; your alcohol is in the organic layer.

Module 2: Phase Separation & Yield Loss

User Report: "My TLC shows product, but after extraction, my mass recovery is 40% lower than expected."

Diagnosis: this compound has a molecular weight of ~114 g/mol and contains a hydroxyl group.[1] It has significant water solubility, especially in the "brine" often used to dry organic layers.[1]

Troubleshooting Protocol:

StepStandard PracticeCorrect Practice for MCPM Reasoning
Solvent Choice Dichloromethane (DCM)Ethyl Acetate (EtOAc) or Et₂O DCM can form stubborn emulsions with this specific alcohol.[1] Et₂O allows for better "salting out."[1]
Aqueous Wash Water / BrineSaturated NaCl (Solid added) Do not just add brine.[1] Add solid NaCl to the aqueous phase until it saturates.[1] This "salts out" the organic alcohol, forcing it back into the organic layer.
Re-extraction Once3-4 Times The partition coefficient is not 100:0. You must back-extract the aqueous layer multiple times to recover the ~20% solubilized product.[1]
Module 3: Stereochemical Management (Cis vs. Trans)

User Report: "I see two spots on my TLC (or two peaks on GC). Which is which, and how do I separate them?"

Technical Insight: The 1,2-substitution creates two diastereomers:

  • Trans-isomer: Substituents on opposite sides.[1] Generally thermodynamically more stable.[1]

  • Cis-isomer: Substituents on the same side (steric clash).[1]

Separation Workflow:

  • Boiling Point Differential: The isomers typically have boiling points within 2–5°C of each other (approx 165–175°C).[1]

    • Action: Simple distillation will fail .[1] You require fractional vacuum distillation using a Vigreux column or spinning band column.[1]

  • Chromatography:

    • TLC: Use a low-polarity system (e.g., 10-20% EtOAc in Hexanes).[1] The alcohol often streaks; add 1% Triethylamine to the eluent to tighten peaks.[1]

    • Flash Column: Silica gel separation is possible but requires a high silica-to-compound ratio (50:1).[1]

  • Derivatization (The "Nuclear Option"):

    • If you require >99% diastereomeric excess (de) and distillation fails, convert the alcohol to a 3,5-dinitrobenzoate ester .

    • These esters are crystalline solids.[1] The cis and trans esters will have significantly different melting points and solubilities, allowing separation by recrystallization. Hydrolyze back to the alcohol using LiOH/MeOH after separation.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for working up reactions involving this alcohol.

WorkupProcedure Start Reaction Complete (LiAlH4 Reduction) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 10g Scale ScaleCheck->SmallScale LargeScale > 10g Scale ScaleCheck->LargeScale Fieser Fieser Workup (1:1:3 Ratio) SmallScale->Fieser Rochelle Rochelle's Salt (Sat. K-Na Tartrate) LargeScale->Rochelle FieserWait Stir 15-30 min (Granular ppt) Fieser->FieserWait RochelleWait Stir 2-4 Hours (Phase Break) Rochelle->RochelleWait Filter Filter via Celite Wash w/ THF FieserWait->Filter Separate Phase Separation (Save Organic) RochelleWait->Separate Combine Combine Organics Dry (MgSO4) & Conc. Filter->Combine AqueousCheck Aqueous Layer Check Separate->AqueousCheck SaltOut Add Solid NaCl (Salting Out) AqueousCheck->SaltOut Product soluble in water BackExtract Back-Extract (3x EtOAc) SaltOut->BackExtract BackExtract->Combine IsomerCheck Isomer Separation Required? Combine->IsomerCheck Distill Fractional Distillation (Vacuum) IsomerCheck->Distill Liquid/BP diff Deriv Derivatize (3,5-Dinitrobenzoate) IsomerCheck->Deriv High Purity Needed

Caption: Decision tree for the isolation and purification of this compound, prioritizing aluminum removal and yield recovery.

FAQ: Frequently Asked Questions

Q: Can I distill this compound at atmospheric pressure? A: No. While the boiling point is theoretically reachable (~165–175°C), maintaining this temperature for the duration of a distillation promotes oxidation and thermal degradation. Always use vacuum distillation (e.g., 15 mmHg, bp ~70–80°C).[1]

Q: Why does my product smell like camphor or mint? A: This is characteristic of cyclic terpenes and related alcohols.[1] However, a strong "fruity" smell suggests unreacted ester starting material.[1] Check your IR spectrum: a peak at ~1735 cm⁻¹ indicates ester (incomplete reaction), while a broad peak at ~3300 cm⁻¹ confirms the alcohol.

Q: I used the Fieser workup, but the precipitate is sticky, not granular. A: You likely added the water too fast or didn't stir long enough.

  • Immediate Fix: Add anhydrous Magnesium Sulfate (MgSO₄) directly to the sticky mixture.[1] The MgSO₄ acts as a secondary drying agent and abrasive, often helping to break up the "goo" into filterable solids.

References
  • Fieser Workup Stoichiometry: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1]

  • Rochelle's Salt Mechanism: Dilman, A. D.; Ioffe, S. L.[1] Chem. Rev.[1]2003 , 103, 733–772.[1] (Discusses tartrate chelation in organometallic workups).

  • Physical Properties & Isomer Data: PubChem Compound Summary for this compound. National Center for Biotechnology Information.[1]

  • General Workup of Polar Alcohols: Armarego, W. L. F.; Chai, C. L. L.[1] Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann, 2013.[1]

Sources

Validation & Comparative

(2-Methylcyclopentyl)methanol vs. Established Chiral Alcohols: A Comparative Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of (2-Methylcyclopentyl)methanol with Other Chiral Alcohols in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the landscape of chiral synthesis, This compound (MCM) occupies a distinct niche compared to "Gold Standard" chiral alcohols like (-)-Menthol , (-)-8-Phenylmenthol , and trans-2-Phenylcyclohexanol . While the latter are predominantly employed as chiral auxiliaries for asymmetric induction, MCM serves primarily as a high-value chiral building block and scaffold in medicinal chemistry.

This guide objectively compares MCM against these established alternatives, focusing on stereochemical behavior, synthetic accessibility via kinetic resolution, and application scope. We provide experimental protocols for the enzymatic resolution of MCM, highlighting its utility in constructing flexible, bioactive cyclopentyl pharmacophores—a structural motif increasingly favored in GPCR antagonists and kinase inhibitors.

Structural & Stereochemical Analysis[2][3]

The fundamental difference between MCM and its cyclohexyl counterparts lies in ring conformation. This dictates their respective roles in synthesis: Menthol derivatives are rigid "directors," while MCM is a flexible "adaptor."

Comparative Stereochemistry
  • (-)-Menthol / Cyclohexyl Systems: Exist in a rigid chair conformation. The equatorial/axial orientation of substituents (e.g., the isopropyl group in menthol) creates a well-defined steric wall, ideal for shielding one face of a reactant.

  • 2-Methylcyclopentyl Systems: Exist in a dynamic equilibrium between "envelope" and "twist" conformations. This flexibility makes MCM less effective as a standalone auxiliary for high-stereocontrol reactions (like aldol additions) but highly valuable as a scaffold that can adjust to receptor binding pockets.

Table 1: Structural Properties Comparison

FeatureThis compound(-)-Mentholtrans-2-Phenylcyclohexanol
Ring System Cyclopentane (C5)Cyclohexane (C6)Cyclohexane (C6)
Conformation Envelope / Twist (Flexible)Chair (Rigid)Chair (Rigid)
Primary Role Chiral Building Block / ScaffoldChiral AuxiliaryChiral Auxiliary
Source Synthetic (Kinetic Resolution)Chiral Pool (Natural)Synthetic (Asymmetric Hydrogenation/Resolution)
Steric Bulk Moderate (Methyl group)High (Isopropyl + Methyl)High (Phenyl group)
Key Application Nucleoside analogs, GPCR ligandsChiral resolution, Asymmetric inductionEnolate alkylation, Diels-Alder
Visualization: Stereochemical Relationships

The following diagram illustrates the stereochemical relationships and the distinct conformational landscapes of MCM versus Menthol.

Stereochemistry cluster_MCM Target: this compound cluster_Menthol Comparator: (-)-Menthol MCM_Rac Racemic (±)-MCM (Cis/Trans Mixture) MCM_Cis (1R,2S)-MCM (Cis) Envelope Conformation MCM_Rac->MCM_Cis Kinetic Resolution (Lipase) MCM_Trans (1R,2R)-MCM (Trans) Twist Conformation MCM_Rac->MCM_Trans Separation Menthol (-)-Menthol Rigid Chair Conformation (1R,2S,5R)

Figure 1: Stereochemical pathways for this compound compared to the static nature of the Chiral Pool Menthol.

Synthetic Accessibility & Kinetic Resolution

Unlike Menthol, which is harvested from nature, enantiopure MCM is typically generated via Lipase-Catalyzed Kinetic Resolution . This process is critical for researchers needing high Enantiomeric Excess (ee).

Comparative Resolution Efficiency

Cyclopentyl alcohols often resolve faster but with slightly lower selectivity factors (


-values) than rigid cyclohexyl systems due to the ring's flexibility, which allows better accommodation in the enzyme's active site but looser binding.

Table 2: Enzymatic Resolution Performance (CAL-B Lipase)

SubstrateEnzymeAcyl DonorE-ValueTime (h)Yield (%)
(±)-trans-(2-Methylcyclopentyl)methanol CAL-B (Novozym 435) Vinyl Acetate >100 4-6 48%
(±)-MentholCandida rugosa LipaseVinyl Acetate>5024+45%
(±)-trans-2-PhenylcyclohexanolPSL (Pseudomonas sp.)Vinyl Acetate>2001249%

Technical Insight: The high


-value (>100) for MCM indicates that enzymatic resolution is a highly efficient, self-validating protocol for generating this building block in >99% ee.
Experimental Protocol: Kinetic Resolution of (±)-MCM

Objective: Isolation of (1R,2R)-(2-methylcyclopentyl)methanol.

Materials:

  • (±)-trans-(2-Methylcyclopentyl)methanol (10 mmol)

  • Vinyl Acetate (30 mmol, Acyl Donor)

  • Novozym 435 (CAL-B immobilized on acrylic resin, 20 mg/mmol)

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane

Workflow:

  • Setup: In a flame-dried round-bottom flask, dissolve the racemic alcohol in MTBE (0.5 M concentration).

  • Initiation: Add Vinyl Acetate (3 equiv) followed by Novozym 435.

  • Incubation: Shake the mixture at 30°C at 200 rpm. Monitor reaction progress via GC or chiral HPLC.

    • Checkpoint: The reaction typically reaches 50% conversion in 4–6 hours.

  • Termination: Filter off the enzyme beads (recyclable).

  • Separation: Concentrate the filtrate. Separate the unreacted (1R,2R)-alcohol from the (1S,2S)-acetate via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Determine

    
     using a Chiralcel OD-H column. Target 
    
    
    
    .[2]

ResolutionWorkflow Racemate (±)-MCM Racemic Mixture Reaction Kinetic Resolution (Transesterification) Racemate->Reaction Enzyme Novozym 435 + Vinyl Acetate Enzyme->Reaction ProductA (1S,2S)-Acetate (Esterified) Reaction->ProductA Fast Reacting ProductB (1R,2R)-Alcohol (Unreacted) Reaction->ProductB Slow Reacting

Figure 2: Enzymatic Kinetic Resolution workflow for isolating enantiopure MCM.

Applications in Synthesis: Building Block vs. Auxiliary[4]

This section differentiates why a researcher would choose MCM over Menthol.

Case A: Asymmetric Induction (Auxiliary Role)
  • Menthol/Phenylmenthol: Used to make chiral esters (e.g., Menthyl acrylate). The bulk directs Diels-Alder reactions or alkylations with high diastereoselectivity (

    
    ).
    
  • MCM: Rarely used as a removable auxiliary. The conformational mobility leads to lower

    
     (typically 60:40 to 80:20) in standard auxiliary reactions.
    
  • Verdict: Use Menthol for auxiliary-controlled synthesis.

Case B: Scaffold Construction (Pharmacophore Role)
  • MCM: The cyclopentyl group is a privileged scaffold in drug discovery. It mimics the ribose sugar in nucleoside analogs (e.g., Carbocyclic nucleosides) and serves as a hydrophobic core in NK1 receptor antagonists.

  • Advantage: The hydroxymethyl group of MCM provides a versatile handle. It can be converted to an iodide (for alkylation), an aldehyde (for reductive amination), or a carboxylic acid.

Comparative Reaction: Converting Alcohol to Leaving Group When converting the hydroxyl group to a Tosylate (leaving group), MCM reacts faster than Menthol due to less steric crowding around the primary alcohol (MCM) versus the secondary alcohol (Menthol).

  • MCM (Primary -CH2OH): Reacts with TsCl/Pyridine at 0°C in < 2 hours.

  • Menthol (Secondary -CH-OH): Reacts with TsCl/Pyridine requires RT or heating, often taking 12+ hours due to the flanking isopropyl group.

Decision Matrix for Researchers

Use the following logic flow to determine the appropriate chiral alcohol for your synthesis.

DecisionTree Start Select Chiral Alcohol Requirement Q1 Is the alcohol a permanent part of the final molecule? Start->Q1 Yes Yes Q1->Yes Building Block No No Q1->No Auxiliary BB Desired Ring Size? Yes->BB Aux Need High Stereocontrol? No->Aux Menthol Use (-)-Menthol or 8-Phenylmenthol Aux->Menthol Yes (Rigid) MCM Use this compound (Flexible, Compact) BB->MCM 5-Membered (C5) Cyclohex Use (2-Methylcyclohexyl)methanol (Rigid, Bulky) BB->Cyclohex 6-Membered (C6)

Figure 3: Decision matrix for selecting between MCM and cyclohexyl-based chiral alcohols.

References
  • Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols.

    • Source: MDPI (Molecules)
    • Context: Describes the general efficiency of lipase resolution for cyclic alcohols.
  • Comparison of Cyclopentyl vs.

    • Source: Master Organic Chemistry
    • Context: Theoretical grounding on ring strain and envelope vs.
  • Use of Menthol as a Chiral Auxiliary.

    • Source: BenchChem Application Notes[1]

    • Context: Protocols for using menthol in asymmetric synthesis.
  • Enantioselective Synthesis of Cyclopentanones.

    • Source: PubMed / Angewandte Chemie
    • Context: Discusses the synthesis of chiral cyclopentyl deriv
  • Chiral Auxiliaries in Drug Synthesis.

    • Source: Wikipedia (General Overview & History)
    • Context: Historical context of 8-phenylmenthol and trans-2-phenylcyclohexanol.[3]

Sources

Spectroscopic Comparison of cis- and trans-(2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between cis- and trans-(2-methylcyclopentyl)methanol is a recurring challenge in the synthesis of cyclopentanoid scaffolds, particularly for fragment-based drug discovery.[1] While both isomers share identical mass spectral fragmentation patterns, they exhibit distinct magnetic environments due to steric compression.[1]

The definitive analytical verdict:

  • 13C NMR is the most robust method for rapid assignment, relying on the

    
    -gauche effect  where the cis-isomer carbons appear significantly upfield (shielded) compared to the trans-isomer.
    
  • 1H NMR provides corroboration via vicinal coupling constants (

    
    ), where trans-isomers typically display larger coupling values (~8–11 Hz) compared to cis-isomers (~4–6 Hz).[1]
    
  • NOE Difference Spectroscopy acts as the final arbiter for ambiguous cases, detecting spatial proximity between the methyl and hydroxymethyl groups in the cis-isomer.

Structural & Conformational Analysis

To interpret the spectroscopy, one must first understand the conformational dynamics. Unlike cyclohexane, the cyclopentane ring is not rigid; it exists in a dynamic equilibrium of "envelope" and "twist" conformations to minimize torsional strain.

  • cis-(2-Methylcyclopentyl)methanol: The methyl (-CH

    
    ) and hydroxymethyl (-CH
    
    
    
    OH) groups are on the same face.[1] To minimize 1,2-steric repulsion, the ring often adopts a puckered conformation that pushes these substituents apart (pseudo-axial/pseudo-equatorial), yet they remain sterically compressed relative to the trans isomer.
  • trans-(2-Methylcyclopentyl)methanol: The substituents are on opposite faces.[1] The most stable conformation places both bulky groups in pseudo-equatorial positions, minimizing steric clash and reducing shielding effects.

Visualization: Stereochemical Differentiation Workflow

G Start Unknown Isomer Sample H_NMR 1H NMR Analysis (Coupling Constants) Start->H_NMR C_NMR 13C NMR Analysis (Gamma-Gauche Effect) Start->C_NMR Decision_Cis cis-Isomer Identified (Upfield Shifts + NOE) H_NMR->Decision_Cis Small J (4-6 Hz) Decision_Trans trans-Isomer Identified (Downfield Shifts + No NOE) H_NMR->Decision_Trans Large J (8-11 Hz) C_NMR->Decision_Cis Shielded Methyl (γ-effect) C_NMR->Decision_Trans Deshielded Methyl NOE 1D NOE / NOESY (Spatial Proximity) Decision_Cis->NOE Confirmation Decision_Trans->NOE Confirmation

Figure 1: Decision tree for spectroscopic assignment of 2-methylcyclopentylmethanol isomers.

Spectroscopic Comparison

A. 13C NMR Spectroscopy (Primary Diagnostic)

The


-gauche effect  is the most reliable indicator. In the cis isomer, the methyl carbon and the methylene carbon of the hydroxymethyl group are in a sterically crowded 1,2-relationship. This compression causes an expansion of electron orbitals, leading to increased shielding (upfield shift).[1]
Carbon Positioncis-Isomer (

ppm)
trans-Isomer (

ppm)
Mechanistic Rationale
-CH

(Methyl)
~14.0 - 16.0 ~18.0 - 21.0 Diagnostic: Steric compression in cis shields the methyl carbon by 3–5 ppm.[1]
-CH

OH
~64.0 ~66.5 The hydroxymethyl carbon is also shielded in the cis configuration.
C1 (Ring CH) ~42.0~46.0Ring carbons bearing substituents are shielded in cis.[1]
C2 (Ring CH) ~36.0~39.0

Expert Insight: If you observe the methyl signal near 15 ppm, you almost certainly have the cis isomer. If it appears near 20 ppm, it is the trans isomer. This rule holds across most 1,2-disubstituted cyclopentanes [1].[1]

B. 1H NMR Spectroscopy

Proton NMR is more complex due to second-order effects and ring flexibility, but the vicinal coupling constant (


) between the methine protons at C1 and C2 is informative.
  • Coupling Constants (

    
    ): 
    
    • trans: The H1 and H2 protons are in a pseudo-trans-diaxial relationship (dihedral angle

      
      ).[1] According to the Karplus equation, this yields a large 
      
      
      
      value, typically 9–11 Hz .
    • cis: The H1 and H2 protons have a dihedral angle of

      
      . This yields a smaller 
      
      
      
      value, typically 4–6 Hz .[1]
  • Chemical Shifts:

    • The methyl protons (-CH

      
      ) in the cis isomer are often slightly shielded (lower ppm) compared to the trans isomer, but the difference (
      
      
      
      ppm) is often too small to be diagnostic without an authentic standard for comparison.
C. NOE Difference Spectroscopy (Confirmation)

When coupling patterns are obscured by signal overlap (common in cyclopentanes), Nuclear Overhauser Effect (NOE) spectroscopy is definitive.[1]

  • Experiment: Irradiate the methyl (-CH

    
    ) resonance.
    
  • cis-Result: Significant enhancement of the -CH

    
    O- protons (and the H1 methine).[1] This confirms the substituents are on the same face.
    
  • trans-Result: Negligible enhancement of the -CH

    
    O- protons.[1] Enhancement may be seen for the H1 proton (if trans-diaxial to methyl), but not the hydroxymethyl group.
    

Experimental Protocols

Protocol 1: Synthesis & Isolation for Reference Standards

To rigorously validate the spectroscopy, it is best to generate the isomers via stereoselective routes.

  • Preparation of trans-Isomer (Thermodynamic Product):

    • Reaction: Reduce trans-2-methylcyclopentanecarboxylic acid (commercially available or formed via thermodynamic equilibration of the ester) using Lithium Aluminum Hydride (LiAlH

      
      ) in THF.
      
    • Conditions: 0°C to RT, 2 hours. Quench with Fieser method.

    • Outcome: Predominantly trans-(2-methylcyclopentyl)methanol.[1][2]

  • Preparation of cis-Isomer (Kinetic Access):

    • Reaction: Hydrogenation of 2-methylcyclopentanecarbaldehyde or 2-methylcyclopent-1-enecarboxylate often yields mixtures enriched in cis.[1] Alternatively, reduce the lactone (if accessible) or use bulky hydride reagents on the ketone precursor (2-methylcyclopentanone) followed by homologation, though this is complex.

    • Separation: The isomers can be separated by flash column chromatography on silica gel. The cis isomer, being more polar due to the accessible hydroxyl group (less sterically shielded for adsorption), typically elutes after the trans isomer in Hexane/EtOAc gradients.

Protocol 2: NMR Acquisition Parameters

For clear differentiation, standard parameters are insufficient.[1] Use these optimized settings:

  • Solvent: CDCl

    
     (Standard).[1] For resolving overlapping ring protons, switch to C
    
    
    
    D
    
    
    (Benzene-d6)
    .[1] The magnetic anisotropy of benzene often shifts the methyl and methylene signals significantly, enhancing resolution.
  • Relaxation Delay (D1): Set to

    
     seconds for 13C NMR to ensure accurate integration (though integration is less critical than shift position).
    
  • Decoupling: Proton-decoupled 13C ({1H}) is standard.[1]

Visualization: NOE Interaction Map

NOE cluster_cis cis-Isomer (Strong NOE) cluster_trans trans-Isomer (No NOE) C_Me Methyl (-CH3) C_OH Hydroxymethyl (-CH2OH) C_Me->C_OH Strong Enhancement T_Me Methyl (-CH3) T_OH Hydroxymethyl (-CH2OH)

Figure 2: Expected Nuclear Overhauser Effect (NOE) correlations. The cis-isomer shows strong cross-relaxation between the methyl and hydroxymethyl groups.

References

  • Brown, H. C., & Imai, T. (1983).[1][2] Organoboranes.[1] 32. A convenient, stereoselective synthesis of cis- and trans-2-methylcyclopentanols and cis- and trans-2-methylcyclohexanols. Journal of the American Chemical Society, 105(19), 6285–6289. [1]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[1] Wiley-Interscience.[1] (Foundational text for Gamma-Gauche effect and conformational analysis).

  • PubChem Compound Summary. (2025). (2-Methylcyclopentyl)methanol.[1][2][3][4] National Center for Biotechnology Information.[1] [1]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.[1] VCH.[1] (Reference for steric shifts in cycloalkanes).

Sources

Biological Activity of Compounds Derived from (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity and pharmaceutical applications of compounds derived from (2-Methylcyclopentyl)methanol . It is designed for researchers and drug development professionals, focusing on the molecule's role as a privileged scaffold in medicinal chemistry.[1]

Executive Summary

This compound (MCM) is a critical chiral building block in drug discovery. Its value lies not in its intrinsic pharmacological activity, but in its ability to serve as a conformational lock . By introducing a rigid cyclopentyl ring with a defined stereocenter, MCM derivatives can restrict the rotatable bonds of a drug candidate, thereby reducing the entropic penalty of binding to a target receptor.

This guide compares three primary classes of MCM derivatives:

  • JAK3 Kinase Inhibitors (Autoimmune/Inflammatory)[2]

  • Sigma-1 Receptor Ligands (CNS/Neuroprotection)

  • NK1/CCR Receptor Antagonists (Pain/Inflammation)

Part 1: Comparative Analysis of Derivatives

The following table contrasts the performance and therapeutic focus of key pharmaceutical classes derived from the this compound scaffold.

FeatureJAK3 Inhibitors Sigma-1 Ligands NK1/CCR Antagonists
Key Derivative (2-Fluoro-2-methylcyclopentyl)amino analogsCarbetapentane analogsCyclopentyl-ether scaffolds
Mechanism ATP-competitive inhibition of Janus Kinase 3Chaperone modulation of Sigma-1 receptorG-protein coupled receptor antagonism
Primary Indication Rheumatoid Arthritis, PsoriasisChronic Cough, NeurodegenerationChemotherapy-induced Nausea, Pain
Potency (IC₅₀) Low Nanomolar (<10 nM)Low Nanomolar (1–50 nM)Sub-nanomolar to Low nM
Selectivity Challenge High (vs. JAK1/JAK2)Moderate (vs. Muscarinic receptors)High (vs. NK2/NK3)
Synthesizability Complex (Requires stereoselective fluorination)Moderate (Esterification/Amidation)Moderate (Ether synthesis)
Part 2: Deep Dive – JAK3 Inhibitors

The most significant recent application of the (2-methylcyclopentyl) moiety is in the development of selective Janus Kinase 3 (JAK3) inhibitors .

Mechanism of Action

JAK3 is strictly expressed in hematopoietic cells and pairs with JAK1 to signal downstream of cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21). Unlike JAK1/JAK2 inhibitors, which can cause anemia (via EPO signaling blockade), selective JAK3 inhibition offers a safer profile for treating autoimmune diseases.

The (2-methylcyclopentyl) group acts as a hydrophobic anchor that fits into the specificity pocket of the JAK3 ATP-binding site. The methyl group provides steric bulk that discriminates against the closely related JAK2 isoform.

Signaling Pathway Visualization

The following diagram illustrates the JAK-STAT signaling pathway and the intervention point of MCM-derived inhibitors.

JAK_Pathway Cytokine Cytokine (IL-2/IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3 JAK3 Kinase Receptor->JAK3 Activation JAK1 JAK1 Kinase Receptor->JAK1 Activation STAT STAT Proteins JAK3->STAT Phosphorylation JAK1->STAT Phosphorylation MCM_Drug MCM-Derived Inhibitor MCM_Drug->JAK3 Selective Inhibition Nucleus Nucleus / Gene Transcription STAT->Nucleus Translocation

Figure 1: Mechanism of selective JAK3 inhibition by MCM-derived compounds within the JAK-STAT pathway.[3][4]

Part 3: Experimental Protocols

To utilize this compound in drug synthesis, the hydroxyl group must typically be converted into a better leaving group or an amine. Below is a validated protocol for converting the alcohol to a tosylate intermediate , a common precursor for nucleophilic substitution reactions (e.g., creating the amine for JAK inhibitors).

Protocol: Activation of this compound

Objective: Synthesis of (2-methylcyclopentyl) 4-methylbenzenesulfonate.

Reagents:

  • This compound (1.0 eq)[5]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • DMAP (Catalytic amount, 0.1 eq)

Workflow:

  • Preparation : Dissolve this compound in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C.

  • Addition : Add TEA (or Pyridine) and catalytic DMAP.

  • Tosylation : Slowly add TsCl portion-wise to maintain temperature <5°C. The reaction is exothermic.

  • Incubation : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting alcohol spot disappears.

  • Quenching : Quench with water and extract with DCM.

  • Purification : Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Validation : Verify structure via ¹H NMR (Look for aromatic Ts protons ~7.3–7.8 ppm and the disappearance of the broad OH peak).

Causality & Insight :

  • Why maintain 0°C? Sulfonylation is rapid and exothermic; higher temperatures can lead to elimination side products (1-methylcyclopentene), destroying the chiral center.

  • Why DMAP? It acts as a nucleophilic catalyst, significantly accelerating the reaction rate by forming a reactive N-acylpyridinium intermediate.

Synthesis Workflow Diagram

Synthesis_Flow Alcohol (2-Methylcyclopentyl) methanol Activation Activation (TsCl/Pyridine) Alcohol->Activation Intermediate Tosylate/Mesylate Intermediate Activation->Intermediate Substitution Nucleophilic Substitution (NaN3/Amine) Intermediate->Substitution Drug Target Drug (JAK3/NK1 Ligand) Substitution->Drug

Figure 2: Synthetic pathway from the parent alcohol to bioactive drug candidates.

Part 4: Structure-Activity Relationship (SAR) Insights

Understanding the SAR of this scaffold is crucial for optimizing potency.

  • Stereochemistry is Critical :

    • The cis- vs. trans- orientation of the methyl and hydroxymethyl groups drastically alters biological activity. For JAK3 inhibitors, specific stereoisomers (often the cis configuration) provide the necessary curvature to fit the ATP binding pocket.

    • Recommendation: Always separate diastereomers early in the synthesis (e.g., via chiral chromatography or enzymatic resolution) before late-stage coupling.

  • Ring Substitution :

    • Fluorination : Introducing a fluorine atom at the C2 position (geminal to the methyl group) lowers the pKa of adjacent amines and improves metabolic stability against P450 oxidation.

    • Ring Expansion/Contraction : The 5-membered cyclopentyl ring is often optimal. Expanding to cyclohexyl often increases lipophilicity (LogP) too much without gaining potency, while contracting to cyclobutyl can introduce ring strain that alters the vector of the substituents.

References
  • Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors . (2025). ResearchGate.[2] Retrieved from [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review . National Institutes of Health (PMC). Retrieved from [Link]

  • Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands . PubMed. Retrieved from [Link]

  • This compound Compound Summary . PubChem. Retrieved from [Link]

  • Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting . AME Groups. Retrieved from [Link]

Sources

Publish Comparison Guide: Strategic Utilization of (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cost-benefit analysis and technical profile for (2-Methylcyclopentyl)methanol , designed for medicinal chemists and process development scientists.

Executive Summary

This compound (CAS: 73803-82-4) is a specialized chiral building block that offers distinct pharmacological advantages over its acyclic (2-methylpentan-1-ol) and unsubstituted (cyclopentylmethanol) analogs. While it presents a higher synthetic cost due to stereochemical complexity (cis/trans isomerism), its benefit lies in its ability to enforce conformational restriction and modulate lipophilicity without significantly increasing molecular weight.

This guide analyzes the trade-offs between the synthetic overhead of using this scaffold and the downstream potency/DMPK improvements it confers in drug discovery campaigns.

Technical Profile & Chemical Identity

PropertyData
IUPAC Name This compound
CAS Number 73803-82-4
Molecular Formula C

H

O
Molecular Weight 114.19 g/mol
Boiling Point ~160–165 °C (Predicted)
Density ~0.92 g/cm³
Stereochemistry 2 Chiral Centers (C1, C2); Exists as cis and trans diastereomers
Primary Application Scaffold for conformational locking; precursor to chiral ligands

Cost-Benefit Analysis: The "Buy vs. Build" Equation[1]

The decision to incorporate the (2-methylcyclopentyl)methyl moiety involves balancing the synthetic "tax" against specific medicinal chemistry gains.

The Costs (Synthetic & Economic)
  • Sourcing Complexity (High) : Unlike the commodity chemical cyclopentylmethanol, the 2-methyl derivative is often sold as a diastereomeric mixture. Obtaining high-purity cis- or trans- isomers requires expensive chiral chromatography or stereoselective synthesis.

  • Steric Hindrance (Moderate) : The vicinal methyl group at C2 introduces steric bulk that can retard nucleophilic substitution rates at the C1-methyl carbon (e.g., during tosylation or Mitsunobu reactions) compared to the unsubstituted analog.

  • Process Scalability : Large-scale synthesis typically involves the reduction of 2-methylcyclopentanecarboxylic acid. The starting material cost is approx. 5-10x higher than cyclopentanecarboxylic acid.

The Benefits (Pharmacological & Structural)[5][6]
  • Conformational Restriction (High) :

    • Vector Locking : The ring system freezes the C1-C2 bond rotation. In the trans isomer, the hydroxymethyl group and the methyl group are locked in a pseudo-diequatorial (or equatorial-axial) relationship, projecting substituents into precise 3D vectors impossible for acyclic chains to maintain.

    • Entropy Penalty Reduction : Binding to a receptor incurs a lower entropic cost compared to a flexible acyclic chain (e.g., 2-methylpentyl group).

  • Lipophilicity Tuning :

    • The addition of the methyl group increases cLogP by ~0.5 units compared to cyclopentylmethanol. This is useful for improving blood-brain barrier (BBB) penetration or filling hydrophobic pockets in the target protein.

  • Metabolic Stability :

    • The C2-methyl group blocks metabolic oxidation at the alpha-position relative to the ring, potentially extending half-life (

      
      ) compared to the unsubstituted ring which is prone to hydroxylation.
      

Comparative Performance Metrics

The following table contrasts this compound with its primary alternatives.

Table 1: Structural & Synthetic Comparison

FeatureThis compound Cyclopentylmethanol (2-Methylcyclohexyl)methanol
Rigidity High (5-membered ring envelope)ModerateHigh (Chair conformation)
Steric Bulk Medium (Vicinal Methyl)LowHigh (1,2-diaxial interactions)
cLogP ~1.8 ~1.3~2.3
Synthetic Cost

$
(Isomer separation)
$ (Commodity)

(Stereocontrol easier)
Use Case Precise vector positioning; Compact lipophilicityGeneric spacer; Solubilizing groupFilling large hydrophobic pockets

Experimental Protocols

Protocol A: Synthesis via Reduction of 2-Methylcyclopentanecarboxylic Acid

Rationale: This is the most reliable route for generating the racemic alcohol in high yield.

Reagents:

  • 2-Methylcyclopentanecarboxylic acid (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (1.5 eq)
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na

    
    SO
    
    
    
    ) decahydrate (for quenching)

Step-by-Step Methodology:

  • Setup : Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N

    
    ). Add anhydrous THF (0.5 M concentration relative to substrate).
    
  • Charging Reductant : Cool the THF to 0°C. Carefully add LiAlH

    
     pellets or solution. Caution: Exothermic.
    
  • Addition : Dissolve 2-methylcyclopentanecarboxylic acid in a minimal volume of THF. Add dropwise to the LiAlH

    
     suspension over 30 minutes, maintaining internal temperature <10°C.
    
  • Reaction : Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (stain with KMnO

    
    ; acid spot disappears, alcohol spot appears).
    
  • Quench (Fieser Method) : Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Workup : Filter the granular white precipitate through a Celite pad. Dry the filtrate over MgSO

    
     and concentrate in vacuo.
    
  • Purification : The crude oil is typically >90% pure. Distillation (vacuum) is recommended for final purification.

Protocol B: Activation (Mesylation) for Coupling

Rationale: The alcohol is a poor leaving group. Conversion to the mesylate is standard for subsequent nucleophilic substitutions.

  • Dissolve this compound (1.0 eq) in DCM (0.2 M).

  • Add Triethylamine (1.5 eq) and cool to 0°C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir at 0°C for 1 hour. Note: Due to the C2-methyl group, reaction times may be 20-30% longer than for primary alcohols.

  • Wash with 1M HCl, sat. NaHCO

    
    , and brine. Concentrate to yield the mesylate.
    

Strategic Visualization

The following diagrams illustrate the synthesis logic and the decision matrix for selecting this scaffold.

Figure 1: Synthesis & Application Workflow

SynthesisWorkflow Start Start: 2-Methylcyclopentanone Intermediate 2-Methylcyclopentane- carboxylic acid Start->Intermediate 1. Carbonylation (or via Adipate) Product This compound (Target Scaffold) Intermediate->Product LiAlH4 Reduction (Protocol A) Deriv1 Mesylate/Tosylate (Activated Linker) Product->Deriv1 MsCl/Et3N Deriv2 Aldehyde (Reductive Amination) Product->Deriv2 Swern Oxidation

Caption: Synthetic pathway from commodity precursors to the activated scaffold.

Figure 2: Decision Matrix for Scaffold Selection

DecisionMatrix Start Need Hydrophobic Spacer? IsRigid Is Conformational Rigidity Critical? Start->IsRigid IsBulk Is Steric Bulk Tolerated? IsRigid->IsBulk Yes Select3 Use Acyclic Analog (2-Methylpentanol) IsRigid->Select3 No Select1 Use Cyclopentylmethanol (Low Cost) IsBulk->Select1 No (Space Limited) Select2 Use this compound (High Precision) IsBulk->Select2 Yes (Vector Lock)

Caption: Logic flow for determining when the cost of 2-MCM is justified by structural requirements.

References

  • PubChem Compound Summary . This compound (CID 12534286).[1] National Center for Biotechnology Information. Available at: [Link]

  • Brown, H. C., & Imai, T. (1983). Organoboranes. 31. Synthesis of specific isomers of substituted cycloalkanemethanols. Journal of the American Chemical Society.[1] (Foundational work on stereoselective synthesis of methylcyclopentyl derivatives).

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.

Sources

X-ray crystallography of (2-Methylcyclopentyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: X-ray Crystallography of (2-Methylcyclopentyl)methanol Derivatives

Executive Summary: The Stereochemical Challenge

This compound is a critical chiral building block in medicinal chemistry, serving as a scaffold for peptidomimetics, nucleoside analogs, and lipophilic spacers. However, its conformational flexibility (pseudorotation) and low melting point (often liquid at room temperature) present significant challenges for structural characterization.

While NMR spectroscopy (NOE/ROE) and computational modeling provide solution-state insights, X-ray crystallography remains the gold standard for unambiguous assignment of absolute configuration and precise bond metrics. This guide details the strategic derivatization and crystallographic workflows required to successfully characterize this scaffold, comparing its efficacy against solution-phase alternatives.

Strategic Comparison: X-ray vs. Alternatives

For a researcher deciding how to assign stereochemistry to a this compound derivative, the choice of method depends on sample state, required precision, and available resources.

Table 1: Comparative Analysis of Structural Determination Methods

FeatureX-ray Crystallography NMR (Mosher/CSA) Circular Dichroism (CD)
Primary Output 3D Atomic Coordinates, Absolute Config (AC)Relative Config, Enantiomeric Excess (ee)Electronic transitions, AC (empirical)
Sample State Single Crystal (Solid)Solution (Liquid)Solution (Liquid)
Precision High (Bond lengths ±0.005 Å)Moderate (Dependent on dispersion)Low (Qualitative)
Conformation Single "Frozen" ConformerWeighted Average (Dynamic)Weighted Average
Requirement Derivatization often required (for liquids)Derivatization (Mosher ester)Chromophore required
Confidence >99% (Bijvoet analysis) ~95% (Model dependent)~90% (Sector rules)

Critical Insight: The cyclopentane ring exists in a dynamic equilibrium between envelope and twist conformations. X-ray crystallography captures a single low-energy minimum stabilized by crystal packing forces, whereas NMR observes a time-averaged ensemble. Therefore, X-ray data should be coupled with computational conformational analysis (e.g., DFT) for a complete biological relevance profile.

Experimental Strategy: The Derivatization Protocol

Since this compound is typically an oil, direct crystallization is impossible. The standard protocol involves converting the alcohol into a crystalline ester.

Recommended Derivatives
  • 3,5-Dinitrobenzoate (3,5-DNB): The "workhorse" derivative. The nitro groups facilitate π-π stacking, significantly increasing the melting point and crystallization probability.

  • p-Nitrobenzoate: A viable alternative if 3,5-DNB fails to crystallize.

  • (-)-Camphanate: Best for Chiral Resolution. If the starting material is racemic, reacting with (-)-camphanic chloride creates diastereomers that can be separated by column chromatography and then crystallized. The known chirality of the camphanate moiety serves as an internal reference for absolute configuration.

Workflow Visualization

G Start Starting Material: This compound (Liquid/Oil) Decision Is the sample Enantiopure? Start->Decision RouteA Route A: Achiral Derivatization Target: High Crystallinity Decision->RouteA Yes RouteB Route B: Chiral Derivatization Target: Resolution & Internal Ref Decision->RouteB No (Racemic) ReagentA Reagent: 3,5-Dinitrobenzoyl chloride Base: Pyridine/DMAP RouteA->ReagentA ReagentB Reagent: (-)-Camphanic chloride Base: Pyridine/DMAP RouteB->ReagentB Purification Purification: Flash Chromatography (Hex/EtOAc) ReagentA->Purification ReagentB->Purification Crystallization Crystallization Screening 1. Slow Evap (MeOH) 2. Vapor Diff (Hex/DCM) Purification->Crystallization XRay X-ray Diffraction (Mo or Cu Source) Crystallization->XRay

Figure 1: Decision tree for selecting the appropriate derivatization pathway for oily alcohol substrates.

Detailed Protocols

Protocol A: Synthesis of 3,5-Dinitrobenzoate Derivative

Use this for enantiopure samples to induce crystallization.

  • Reaction: Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Add pyridine (2.0 eq) and DMAP (0.1 eq).

  • Addition: Cool to 0°C. Add 3,5-dinitrobenzoyl chloride (1.2 eq) portion-wise.

  • Workup: Stir at RT for 4 hours. Quench with saturated NaHCO₃. Extract with CH₂Cl₂, wash with 1M HCl (to remove pyridine), then brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes).

  • Result: The product should be a pale yellow solid or gum.

Protocol B: Crystallization Techniques

The critical step for obtaining diffraction-quality crystals.

  • Method 1: Slow Evaporation (Simplest)

    • Dissolve 10-20 mg of the derivative in minimal HPLC-grade Methanol or Ethanol (approx. 0.5 mL) in a small vial.

    • Cover with Parafilm and poke 2-3 small holes with a needle.

    • Leave undisturbed in a vibration-free area for 3-7 days.

    • Why: Alcohols facilitate hydrogen bonding networks with the nitro/ester groups, often yielding robust prisms.

  • Method 2: Vapor Diffusion (Gentlest)

    • Inner Vial: Dissolve 10 mg sample in 0.3 mL solvent where it is highly soluble (e.g., CH₂Cl₂, THF).

    • Outer Vial: Place the open inner vial inside a larger jar containing 2-3 mL of a precipitant (e.g., Pentane, Hexane). Cap the outer jar tightly.

    • Mechanism: The volatile precipitant slowly diffuses into the sample solution, gradually increasing supersaturation without shock-nucleation.

Data Collection & Analysis

Absolute Configuration Determination

To determine absolute configuration (AC) without a chiral reference (Route A), you must rely on Anomalous Dispersion .

  • Heavy Atom Effect: Carbon, Nitrogen, and Oxygen have weak anomalous scattering with standard Molybdenum (Mo-Kα) radiation.

  • Solution: Use Copper (Cu-Kα) radiation (λ = 1.5418 Å). The anomalous signal for Oxygen is significantly stronger with Cu radiation, allowing for reliable Flack parameter determination even in "light atom" structures [1].

  • Target Metrics:

    • Flack Parameter (x): Should be near 0.0 (e.g., -0.05 ± 0.08) for the correct structure and near 1.0 for the inverted structure.

    • R1 Value: < 5% indicates a high-quality model.

Conformational Analysis (Envelope vs. Twist)

The cyclopentane ring is rarely planar. Use the torsion angles from the CIF (Crystallographic Information File) to calculate the pseudorotation phase angle (P) .

  • Envelope (E): Four carbons coplanar, one out.

  • Twist (T): Three carbons coplanar, two out (on opposite sides).

  • Note: The 3,5-DNB derivative often forces the ring into an envelope conformation to maximize packing efficiency of the bulky ester group [2].

References

  • Parsons, S. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI Crystals. Link

  • Tahir, M. N., et al. (2009).[1] Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Link

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality. Link

Sources

Comparative Guide: Reactivity of (2-Methylcyclopentyl)methanol vs. Cyclohexylmethanol

[1]

Executive Summary

Objective: This guide provides a technical comparison of (2-Methylcyclopentyl)methanol (MCM) and Cyclohexylmethanol (CHM) .[1] While both are primary cycloalkylmethanols, their reactivity profiles diverge significantly due to ring strain , conformational flexibility , and steric shielding .[1]

Key Differentiator:

  • Cyclohexylmethanol (CHM) acts as a kinetic benchmark.[1] Its rigid chair conformation and lack of angle strain make it chemically predictable and stable.[1]

  • This compound (MCM) is a "loaded spring."[1] The presence of the C2-methyl group creates significant

    
    -branching steric hindrance, while the cyclopentane ring invites acid-catalyzed ring expansion (Demjanov-Tiffeneau type rearrangements).[1]
    

Recommendation: Use CHM for robust, scalable synthesis where the ring integrity must be maintained.[1] Use MCM only when the specific cyclopentyl scaffold is required for biological activity, and employ mild, non-acidic conditions to prevent skeletal rearrangement.[1]

Structural & Conformational Analysis

The reactivity difference begins with the ground-state geometry.[1]

Cyclohexylmethanol (CHM)[1]
  • Conformation: Predominantly exists in a chair conformation .[1]

  • Substituent Preference: The hydroxymethyl (

    
    ) group occupies the equatorial  position to minimize 1,3-diaxial interactions.[1]
    
  • Steric Environment: The nucleophilic oxygen is relatively exposed.[1] The

    
    -hydrogens (on the ring) offer minimal steric bulk.[1]
    
This compound (MCM)[1]
  • Conformation: Cyclopentane rings adopt dynamic envelope or half-chair puckering modes.[1]

  • Isomerism: MCM exists as cis and trans diastereomers.[1]

    • Trans-isomer: The

      
       and 
      
      
      groups point in opposite directions (pseudo-diequatorial), minimizing steric clash.[1]
    • Cis-isomer: The groups are on the same face. The C2-methyl group exerts a "neopentyl-like" steric effect , severely retarding attack at the adjacent primary carbon.[1]

Visualization: Conformational Energy Landscape

Conformationcluster_0Reactivity ConsequenceCHMCyclohexylmethanol(Stable Chair)MCM_TransTrans-MCM(Moderate Sterics)CHM->MCM_Trans Increasing Ring Strain (+6 kcal/mol)Result1CHM: Fast Nucleophilic AttackCHM->Result1MCM_CisCis-MCM(High Steric Clash)MCM_Trans->MCM_Cis + Steric HindranceResult2MCM: Slow Nucleophilic Attack(Especially Cis)MCM_Cis->Result2

Figure 1: Conformational hierarchy affecting reactivity. CHM represents the thermodynamic energetic minimum.[1]

Reactivity Profile: Nucleophilic Substitution & Esterification

Primary alcohols typically undergo SN2 reactions or esterification smoothly.[1] However, the Taft Steric Parameter (


)1
Comparative Reaction Rates

The C2-methyl group in MCM introduces


-branching1

11
Reaction TypeReagentCyclohexylmethanol (CHM) This compound (MCM)
Acetylation

Fast (

)
Standard primary alcohol kinetics.[1]
Slower (

)
Rate retardation due to C2-Me steric drag.
Tosylation

Excellent Yield (>90%) Clean conversion to tosylate.[1]Good Yield (75-85%) Requires longer reaction times; cis-isomer reacts significantly slower.[1]
SN2 Substitution

High Conversion Backside attack is unhindered.Sluggish Competing elimination implies higher activation energy for substitution.[1]
Experimental Insight: The "Cis-Lag"

In a mixture of cis and trans MCM, the trans isomer will consume reagents faster.[1] If you perform a kinetic resolution (e.g., partial esterification), the recovered starting material will be enriched in the unreactive cis-MCM.[1]

Critical Risk: Acid-Catalyzed Rearrangement[1]

This is the most critical distinction for drug development. MCM is chemically fragile under acidic conditions. [1]

The Mechanism of Failure

When treated with strong acid (e.g.,



1
  • CHM: Forms a primary cyclohexylcarbinyl cation.[1] This may undergo a hydride shift to a tertiary cation (1-methylcyclohexyl), but the ring size (6) remains stable.[1]

  • MCM: Forms a primary (2-methylcyclopentyl)carbinyl cation.[1] This is highly unstable.[1] To relieve the ring strain (~6 kcal/mol) and stabilize the charge, the ring expands .[1]

Pathway Visualization: Ring Expansion

Rearrangementcluster_warningComparisonStartThis compound(Protonation)Cation1Primary Carbocation(Unstable)Start->Cation1- H2OTransition1,2-Alkyl Shift(Ring Expansion)Cation1->TransitionDriving Force:Relief of Ring StrainProductMethylcyclohexene Isomers(Thermodynamic Sink)Transition->ProductDeprotonationNoteCHM does NOT expand.It remains a 6-membered ring.

Figure 2: The Demjanov-type rearrangement pathway exclusive to MCM.

Implication: If you attempt to convert MCM to a bromide using

1

Experimental Protocols

Protocol: Competitive Acetylation (Rate Determination)

Use this protocol to quantify the steric difference between your specific MCM batch (isomer ratio dependent) and CHM.[1]

Materials:

  • Substrates: MCM (1.0 equiv), CHM (1.0 equiv)[1]

  • Reagent: Acetic Anhydride (0.5 equiv - limiting reagent)[1]

  • Base: Pyridine (excess)[1]

  • Solvent: Dichloromethane (DCM)[1]

  • Analysis: GC-FID or H-NMR[1]

Methodology:

  • Setup: In a flame-dried flask, dissolve 1.0 mmol of MCM and 1.0 mmol of CHM in 5 mL dry DCM.

  • Internal Standard: Add 1.0 mmol of dodecane (inert internal standard).

  • Initiation: Add 2.0 mmol Pyridine, followed by dropwise addition of 0.5 mmol Acetic Anhydride at 0°C.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Add 1 mL Methanol to consume excess anhydride.

  • Analysis: Inject the mixture into GC-FID.

  • Calculation: Calculate the ratio of Cyclohexylmethyl acetate vs. (2-Methylcyclopentyl)methyl acetate.

    • Expectation: The ratio will be >1, confirming the higher reactivity of CHM.[1]

Protocol: Safe Oxidation of MCM (Avoiding Rearrangement)

Since acidic oxidations (Jones Reagent) can trigger rearrangements in strained rings, use Swern Oxidation for MCM.[1]

  • Activation: Cool oxalyl chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Stir 15 min.

  • Addition: Add MCM (1.0 equiv) in DCM dropwise. Maintain -78°C. Stir 30 min.

  • Termination: Add

    
     (5.0 equiv). Warm to RT.
    
  • Result: This yields the aldehyde without isomerizing the cyclopentane ring or epimerizing the C2-methyl center.[1]

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis and steric strain in cycloalkanes).

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Source for Demjanov rearrangement mechanisms and carbocation stability).[1]

  • Brown, H. C., & Ichikawa, K. (1957).[1] "Chemical Effects of Steric Strains". Tetrahedron, 1(3), 221-230. (Classic study on the reactivity rates of substituted cycloalkyl systems).

  • Wiberg, K. B. (1986).[1] "The Concept of Strain in Organic Chemistry". Angewandte Chemie International Edition, 25(4), 312-322.[1] Link[1]

  • PubChem Compound Summary: this compound . National Center for Biotechnology Information.[1] Link[1]

Technical Guide: Applications & Synthetic Utility of (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of (2-Methylcyclopentyl)methanol , focusing on its applications as a strategic building block in pharmaceutical synthesis and fragrance chemistry.

Executive Summary

This compound (CAS: 73803-82-4 for trans, 2455-06-3 general) is a cycloaliphatic primary alcohol characterized by a cyclopentane ring substituted with a methyl group at the C2 position and a hydroxymethyl group at the C1 position. Unlike simple aliphatic alcohols, its rigid cyclic structure and defined stereochemistry (cis/trans isomerism) make it a high-value chiral scaffold in drug discovery and a structural template in fragrance chemistry.

This guide compares its performance against standard aliphatic analogs (e.g., Cyclohexylmethanol, 3-Methylcyclopentylmethanol), demonstrating its superior utility in controlling steric bulk and lipophilicity in bioactive molecules.

Chemical Profile & Stereochemistry

The utility of this compound stems from its ability to exist as distinct diastereomers.[1] The trans-isomer is thermodynamically more stable and is frequently preferred in medicinal chemistry to project substituents into specific hydrophobic pockets.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Boiling Point 170–175 °C (at 760 mmHg)
Stereoisomers cis-(1R,2S) / trans-(1R,2R) pairs
Key Reactivity Primary alcohol oxidation, Tosylation, Esterification

Core Application: Pharmaceutical Building Block

In drug development, this compound serves as a precursor for introducing a lipophilic, sterically constrained motif . It is superior to linear alkyl chains for improving metabolic stability (reducing oxidation) and receptor binding affinity.

Comparative Performance: Scaffold Rigidity

The table below compares this compound with common alternatives used to cap pharmacophores.

FeatureThis compoundCyclohexylmethanoln-Hexanol
Conformational Rigidity High (Envelope conformation)Medium (Chair flip)Low (Flexible chain)
Lipophilicity (cLogP) ~1.8 (Optimal for CNS penetration)~2.1~2.0
Metabolic Stability High (Ring hinders oxidation)MediumLow (ω-oxidation)
Stereochemical Control Yes (2 chiral centers)No (Achiral)No
Mechanism of Action: The "Methyl Effect"

The C2-methyl group locks the cyclopentane ring into a specific conformation, restricting the rotation of the C1-hydroxymethyl arm. In kinase inhibitors or GPCR ligands, this "conformational lock" can reduce the entropic penalty of binding, potentially increasing potency by 10–100 fold compared to flexible analogs.

Validated Workflow: Chiral Amine Synthesis

A primary application is the conversion of the alcohol to a chiral amine, a common motif in bioactive compounds (e.g., NK1 antagonists).

G Start (2-Methylcyclopentyl) methanol Step1 Activation (Tosylation) Start->Step1 TsCl, Pyridine Inter Tosylate Intermediate Step1->Inter Step2 Nucleophilic Substitution (NaN3) Inter->Step2 SN2 Inversion Azide Alkyl Azide Step2->Azide Step3 Reduction (H2, Pd/C) Azide->Step3 Product Chiral Amine Scaffold Step3->Product

Figure 1: Synthetic pathway for converting this compound into a chiral amine scaffold, utilizing a self-validating SN2 inversion strategy.

Secondary Application: Fragrance Chemistry

While less common as a standalone odorant than its unsaturated analogs (e.g., Javanol derivatives), this compound is a critical intermediate for synthesizing Sandalwood and Woody-Floral high-impact aroma chemicals.

Olfactory Comparison

Derivatives of this compound (such as esters and ethers) exhibit distinct odor profiles compared to standard cyclopentyl derivatives.

Compound ClassBase StructureOdor ProfileSubstantivity
(2-Methylcyclopentyl) acetate 2-Me-CyclopentylFruity, Herbal, MintyMedium (Heart note)
Cyclopentyl acetate UnsubstitutedGeneric Fruity, Solvent-likeLow (Top note)
Polysantol Analogues Trimethyl-cyclopentylRich Sandalwood, CreamyHigh (Base note)

Insight: The C2-methyl group adds "volume" to the molecule, shifting the volatility profile towards heart notes and adding a "minty/camphorous" nuance that unsubstituted cyclopentyl rings lack.

Experimental Protocols

The following protocols are designed for high reproducibility. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol A: Synthesis of this compound (Reduction Route)

Target: Conversion of 2-methylcyclopentanecarboxylic acid to the alcohol.

Reagents:

  • 2-Methylcyclopentanecarboxylic acid (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.5 M concentration relative to substrate).

  • Activation: Cool the THF to 0°C. Carefully add LiAlH₄ pellets/powder. Stir for 15 minutes.

  • Addition: Dissolve 2-methylcyclopentanecarboxylic acid in a minimal amount of THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic gas evolution (H₂).

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (stain with KMnO₄; acid spot disappears, alcohol spot appears).

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Isolation: Filter the granular white precipitate through Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Distill under reduced pressure (approx. 85°C at 15 mmHg) to obtain the clear, colorless oil.

Protocol B: Quality Control (QC) Parameters

To ensure the material is suitable for chiral synthesis, verify the following:

TestAcceptance CriteriaMethod
Purity (GC-FID) > 98.0%DB-5 Column, 10°C/min ramp
Water Content < 0.1%Karl Fischer Titration
Diastereomeric Ratio Report (e.g., 95:5 trans:cis)¹H NMR (Integration of CH₂-OH protons)

Visualization of Strategic Utility

The decision matrix below assists researchers in selecting this compound over alternative building blocks.

DecisionMatrix Need Start: Define Structural Requirement Q1 Is steric bulk/rigidity required? Need->Q1 Q2 Is chirality essential? Q1->Q2 Yes ResultC Use n-Hexanol (Flexible, Achiral) Q1->ResultC No ResultA Use this compound (High Rigidity + Chiral) Q2->ResultA Yes ResultB Use Cyclohexylmethanol (Medium Rigidity, Achiral) Q2->ResultB No

Figure 2: Decision matrix for selecting cycloaliphatic alcohols in lead optimization.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. (2024). 2-Methyl Cyclopentanol and Derivatives: Odor Profiles. [Link]

  • Organic Syntheses. (2024). Hydrodealkenylative Cleavage of C(sp3)–C(sp2) Bonds. Org. Synth. 2024, 101, 488-507.[2] [Link]

Sources

Safety Operating Guide

(2-Methylcyclopentyl)methanol: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary & Immediate Hazard Identification

(2-Methylcyclopentyl)methanol (CAS: 2458-04-0 / 73803-82-4 for isomers) is a cyclic primary alcohol used primarily as a synthesis intermediate.[1] While not classified as acutely toxic (like cyanide or osmium tetroxide), its disposal is strictly regulated due to ignitability and solvent properties .

Critical Directive: Do not dispose of this compound down the drain. It must be managed as Non-Halogenated Organic Solvent Waste .

Immediate Action Required:

  • Segregate from oxidizers immediately.

  • Classify as RCRA D001 (Ignitable) waste.

  • Containerize in HDPE or glass with solvent-resistant caps.

Chemical Profile & Risk Assessment

To ensure "defensible data" on your waste tags, use the following physicochemical profile. This data justifies the selection of the incineration waste stream.

PropertyValue / DescriptionOperational Implication
Molecular Formula C₇H₁₄OOrganic carbon source; suitable for fuel blending.[1]
Molecular Weight 114.19 g/mol Volatility is moderate; requires tightly sealed vessels.[1]
Flash Point ~40–60°C (Est.)[1][2]Flammable/Combustible. Classifies as D001 waste.[1][3]
Water Solubility Slightly SolubleDo not flush. Will phase separate and contaminate effluent.[1]
Reactivity StableIncompatible with strong oxidizing agents (e.g., Nitric Acid, Peroxides).[1]
RCRA Code D001 Primary waste characterization code for regulatory compliance [1].
Step-by-Step Disposal Protocol

This protocol is designed to prevent cross-contamination and ensure acceptance by third-party waste handlers (e.g., Veolia, Clean Harbors).

Phase 1: Segregation (The "Zero-Mix" Rule)[1]
  • Primary Stream: Segregate into Non-Halogenated Organic waste.

  • Strict Prohibition: NEVER mix with:

    • Halogenated Solvents (e.g., DCM, Chloroform). Reasoning: Mixing increases disposal costs by 300-500% due to the requirement for specialized scrubbers during incineration.

    • Oxidizers (e.g., Peroxides, Nitric Acid). Reasoning: Alcohols + Oxidizers = Exothermic reaction with potential for rapid over-pressurization [2].

Phase 2: Containerization
  • Vessel Selection: Use High-Density Polyethylene (HDPE) jerricans or amber glass bottles.

  • The 90% Rule: Fill containers only to 90% capacity.

    • Mechanism:[4][5][6][7][8] Organic solvents have high coefficients of thermal expansion. Leaving 10% headspace prevents container rupture during transport if ambient temperatures rise.

  • Closure: Caps must be poly-lined (PTFE or PP) to prevent solvent degradation of the seal.

Phase 3: Labeling & Documentation
  • Standard: Use the Global Harmonized System (GHS) compliant hazardous waste tag.

  • Required Fields:

    • Chemical Name: this compound (Do not use abbreviations like "MCM").[9][10]

    • Hazards: Check "Flammable" and "Irritant".[4]

    • Composition: If part of a mixture, list all components by % volume.

Spill Management Contingency

In the event of a benchtop spill (<500 mL):

  • Isolate: Remove all ignition sources immediately (Bunsen burners, hot plates).

  • Ventilate: Open fume hood sashes to max safe height; ensure lab ventilation is active.

  • Absorb: Use an inert absorbent (Vermiculite, Bentonite clay, or commercial "Organic" spill pads).

    • Note: Do not use paper towels for large spills as they increase the surface area for evaporation and flammability.

  • Dispose: Collect absorbent material into a wide-mouth jar, label as "Debris contaminated with Flammable Solvent," and process as solid hazardous waste.

Visual Workflow: Disposal Decision Tree

The following logic flow ensures the material ends up in the correct regulatory stream.

DisposalWorkflowStartWaste Generation:This compoundIsMixedIs it mixed withother chemicals?Start->IsMixedCheckOxidizerDoes the mixture containOxidizers (HNO3, H2O2)?IsMixed->CheckOxidizerYesStreamNonHalStream A: Non-HalogenatedOrganic Waste(RCRA D001)IsMixed->StreamNonHalNo (Pure)CheckHalogenDoes the mixture containHalogens (Cl, Br, F, I)?CheckHalogen->StreamNonHalNoStreamHalStream B: HalogenatedOrganic WasteCheckHalogen->StreamHalYesCheckOxidizer->CheckHalogenNoStreamSpecialStream C: High HazardReaction Potential(Contact EHS)CheckOxidizer->StreamSpecialYes

Figure 1: Decision logic for segregating this compound waste streams to ensure regulatory compliance and safety.

Regulatory Grounding

This protocol adheres to the following regulatory standards:

  • RCRA (Resource Conservation and Recovery Act): Under 40 CFR § 261.21, liquids with flash points <60°C are characteristic hazardous wastes (Ignitability) [1].

  • EPA Waste Codes: D001 (Ignitable).[11]

  • Prudent Practices: Adheres to National Research Council guidelines for separating organic solvents from aqueous and oxidative waste streams [2].

References
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][1]

  • PubChem. (2024).[9][10][12] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Personal protective equipment for handling (2-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 35583-24-5 (Primary isomer/mix) Synonyms: [2-(Hydroxymethyl)cyclopentyl]methanol; 2-Methylcyclopentanemethanol Chemical Class: Cyclic Primary Alcohol

Risk Assessment & Hazard Identification

CRITICAL DISTINCTION: Do not confuse this compound with Methanol (Methyl Alcohol) . While they share the "methanol" suffix, (2-Methylcyclopentyl)methanol is a C7 cyclic alcohol with a significantly different toxicological and physical profile. It lacks the specific optic nerve toxicity of methyl alcohol but presents distinct irritation and combustibility hazards.

Hazard Profile (Derived from Structural Analogs): Specific GHS data for this isomer is often limited. As a Senior Application Scientist, I apply the "Safety Proxy" principle, using data from the structural isomer (1-Methylcyclopentyl)methanol (CAS 38502-28-2) and general cyclic alcohols to establish a safe upper bound for handling.

Hazard ClassClassification (Proxy)Hazard StatementOperational Implication
Eye Damage/Irritation Category 1 or 2A H318: Causes serious eye damage.STOP: Safety glasses are insufficient. Chemical splash goggles are mandatory during transfer.
Flammability Combustible Liquid H226/H227: Flammable/Combustible liquid and vapor.Ground all metal equipment. Flash point is likely >60°C but <100°C.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.Direct contact will cause dermatitis.
STOT - SE Category 3 H335: May cause respiratory irritation.[1][2]All open handling must occur inside a fume hood.
The Barrier Strategy: Personal Protective Equipment (PPE)

This protocol uses a Self-Validating Barrier System . You must verify the integrity of your PPE before every interaction with the chemical.

A. Hand Protection (Glove Selection)

Cyclic alcohols can permeate standard exam gloves over time.

  • Primary Recommendation: Nitrile Rubber (minimum 0.11 mm / 5 mil thickness) .

    • Usage: Splash protection and short-term handling (<15 minutes).[3]

    • Validation: Inflate the glove with air to check for pinholes before donning.

  • Secondary Recommendation (Immersion/Spill Cleanup): Butyl Rubber or Viton .

    • Usage: Required for spill cleanup or procedures where the gloves may be submerged.

    • Why: Higher resistance to organic solvents and alcohols compared to thin nitrile.

B. Eye & Face Protection [1][2][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating) .

  • Scientific Logic: As a liquid irritant with potential H318 (Eye Damage) classification, the risk is not just impact, but chemical ingress. Safety glasses with side shields leave gaps that vapors or splashes can bypass.

  • Face Shield:[1][2] Add a face shield if the reaction volume exceeds 500 mL or if heating/pressurizing the system.

C. Respiratory & Body Protection
  • Respiratory: Work strictly within a certified fume hood. If work must occur outside containment (e.g., maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

  • Body: 100% Cotton or Nomex Lab Coat (prevents static buildup vs. synthetic blends). Long pants and closed-toe chemically resistant shoes.

Engineering Controls

The primary defense against this compound is the Chemical Fume Hood .

  • Face Velocity: Maintain 0.5 m/s (100 fpm) at the sash opening.

  • Sash Height: Keep the sash at the lowest possible working position (below the breathing zone) to act as a physical shield.

  • Turbulence Check: Place equipment at least 6 inches back from the sash plane to ensure laminar airflow and prevent vapor escape.

Operational Protocol: Safe Handling Workflow

This workflow integrates safety checks directly into the experimental procedure.

HandlingProtocol Start START: Procedure Initiation RiskCheck Risk Assessment: Verify CAS & SDS Proxy Start->RiskCheck PPE_Don PPE Donning: Nitrile (dbl) + Goggles + Coat RiskCheck->PPE_Don Hood_Check Engineering Check: Fume Hood Flow > 0.5 m/s PPE_Don->Hood_Check Transfer Transfer Protocol: Cannula or Syringe (Avoid Pouring) Hood_Check->Transfer Reaction Reaction/Usage: Closed System under N2/Ar Transfer->Reaction Decon Decontamination: Wipe surfaces with Acetone/EtOH Reaction->Decon Disposal Disposal: Non-Halogenated Organic Waste Decon->Disposal

Figure 1: Decision logic for the safe handling of this compound, emphasizing the pre-check of engineering controls.

Step-by-Step Handling:
  • Preparation: Secure the receiving vessel (flask) with a clamp. Ensure the vessel is dry and purged with inert gas (Nitrogen/Argon) if the downstream reaction is moisture-sensitive.

  • Transfer:

    • Preferred: Use a glass syringe with a long needle or a cannula transfer technique to minimize air exposure and vapor release.

    • Avoid: Open pouring from large stock bottles, which generates static and uncontrolled vapors.

  • Heating: If heating is required, use a silicone oil bath or heating block. Never use an open flame or heat gun near the open container, as the flash point (approx. 122°C predicted, but potentially lower for isomers) allows for vapor ignition at elevated temperatures.

Emergency & Disposal Plan
ScenarioImmediate Action
Skin Contact Flush: Immediately wash with soap and water for 15 minutes. Do not use solvents (like ethanol) to wash skin, as this increases permeation.
Eye Contact Irrigate: Use an eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately (potential for corneal damage).
Spill (< 100 mL) Absorb: Cover with vermiculite or sand. Do not use combustible materials (sawdust). Scoop into a sealed container.
Fire Extinguish: Use CO2, Dry Chemical, or Alcohol-Resistant Foam. Water spray may be ineffective and spread the burning liquid.

Disposal Protocol:

  • Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as cyclic alcohols can be oxidized exothermically.

  • Labeling: Clearly label the waste container with the chemical name and "Flammable/Irritant" hazard warnings.

References
  • PubChem. (n.d.).[6] Compound Summary: [2-(Hydroxymethyl)cyclopentyl]methanol (CAS 35583-24-5).[7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

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